molecular formula C12H11NO3S B1580745 4-Phenoxybenzenesulfonamide CAS No. 123045-62-5

4-Phenoxybenzenesulfonamide

Número de catálogo: B1580745
Número CAS: 123045-62-5
Peso molecular: 249.29 g/mol
Clave InChI: JVMQLNXAPHLKDV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Phenoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily for its potential as an inhibitor of carbonic anhydrase (CA) isozymes. The benzenesulfonamide group is a well-established zinc-binding moiety (ZBG) that allows such compounds to coordinate efficiently with the Zn²⁺ ion in the active site of carbonic anhydrases, a family of metalloenzymes involved in critical physiological processes like pH regulation and gas balance . Researchers value this scaffold for developing isoform-selective CA inhibitors, which are investigated for their role in targeting hypoxic tumors and other diseases . Beyond carbonic anhydrase research, benzenesulfonamide derivatives have demonstrated substantial research value in virology. Certain analogs have been identified as potent antiviral agents, with studies showing they can target the HIV-1 capsid (CA) protein . These inhibitors can disrupt the viral replication cycle by interfering with both early- and late-stage events, such as capsid core assembly, providing a unique mechanism of action for studying viral infectivity . The structural flexibility of the benzenesulfonamide core allows for extensive structure-activity relationship (SAR) studies, enabling researchers to optimize properties like binding affinity, metabolic stability, and pharmacokinetic profiles . This reagent is presented as a key intermediate for the synthesis of more complex molecules and for probing biological mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMQLNXAPHLKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356959
Record name 4-phenoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123045-62-5
Record name 4-phenoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What are the chemical properties of 4-Phenoxybenzenesulfonamide?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemical and Pharmacological Profiling of 4-Phenoxybenzenesulfonamide

Executive Summary

4-Phenoxybenzenesulfonamide (CAS: 123045-62-5) represents a critical pharmacophore in medicinal chemistry, particularly in the design of Matrix Metalloproteinase (MMP) inhibitors and Carbonic Anhydrase (CA) modulators.[1][2][3] As a structural hybrid of a lipophilic diphenyl ether and a polar sulfonamide zinc-binding group (ZBG), it offers a unique balance of hydrophobic bulk and electrostatic interaction potential. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic process chemistry, and structure-activity relationship (SAR) utility.

Section 1: Physicochemical Identity & Properties

The molecule consists of a benzenesulfonamide core substituted at the para position with a phenoxy group. This substitution pattern significantly alters the electronic and solubility profile compared to the parent benzenesulfonamide.

Table 1: Core Physicochemical Data

PropertyValue / DescriptorTechnical Context
CAS Number 123045-62-5Unique identifier for regulatory/database verification.[1]
Molecular Formula C₁₂H₁₁NO₃SMW: 249.29 g/mol .[4]
Appearance White to off-white crystalline solidTypical of aryl sulfonamides due to intermolecular H-bonding.
pKa (Predicted) ~10.0 - 10.2The phenoxy group is electron-donating by resonance but withdrawing by induction. The net effect on the sulfonamide NH₂ acidity is minimal compared to unsubstituted benzenesulfonamide (pKa 10.1).
LogP (Predicted) 2.6 – 3.0Significantly more lipophilic than benzenesulfonamide (LogP ~0.9) due to the additional phenyl ring, facilitating membrane permeability and hydrophobic pocket occupancy.
Solubility Low (Water); High (DMSO, DMF, MeOH)Requires polar organic co-solvents for biological assay stock solutions.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsThe sulfonamide -NH₂ acts as a donor; Sulfonyl oxygens and ether oxygen act as acceptors.

Section 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-Phenoxybenzenesulfonamide relies on Electrophilic Aromatic Substitution (EAS). The phenoxy group is an ortho/para director. Due to steric hindrance at the ortho position, the para position is kinetically favored, allowing for high regioselectivity without complex protecting group strategies.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Diphenyl Ether (Starting Material) Inter 4-Phenoxybenzenesulfonyl Chloride (Key Intermediate) Start->Inter Electrophilic Aromatic Substitution (Chlorosulfonation) Reagent1 Chlorosulfonic Acid (ClSO3H) <0°C to RT Reagent1->Inter Product 4-Phenoxybenzenesulfonamide (Target) Inter->Product Nucleophilic Substitution (Aminolysis) Reagent2 Aq. Ammonia (NH4OH) or NH3(g) in THF Reagent2->Product

Figure 1: Two-step synthetic pathway emphasizing regioselective chlorosulfonation followed by aminolysis.

Detailed Experimental Protocol

Step 1: Chlorosulfonation (Synthesis of Sulfonyl Chloride)

  • Rationale: Chlorosulfonic acid acts as both the solvent and the electrophile. Low temperature is critical to prevent bis-sulfonation (sulfonation of both phenyl rings).

  • Protocol:

    • Charge a round-bottom flask with Diphenyl Ether (1.0 eq) and dissolve in dry Dichloromethane (DCM) (Optional: can be run neat if temperature is strictly controlled).

    • Cool the system to 0°C under an inert atmosphere (N₂).

    • Dropwise add Chlorosulfonic acid (2.5 eq) over 30 minutes. Caution: HCl gas evolution.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (conversion of non-polar ether to polar intermediate).

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.

    • Isolation: Extract with DCM, wash with cold water (to remove acid), dry over MgSO₄, and concentrate. Note: Sulfonyl chlorides are hydrolytically unstable; proceed immediately to Step 2.

Step 2: Aminolysis (Formation of Sulfonamide)

  • Rationale: The sulfonyl chloride is highly electrophilic at the sulfur atom. Ammonia acts as the nucleophile.

  • Protocol:

    • Dissolve the crude 4-phenoxybenzenesulfonyl chloride in THF or Dioxane .

    • Cool to 0°C .

    • Add Ammonium Hydroxide (28% aq, 5.0 eq) or bubble Ammonia gas through the solution. Excess ammonia acts as a base to neutralize the HCl byproduct.

    • Stir at RT for 2 hours.

    • Work-up: Evaporate the organic solvent. The product usually precipitates from the remaining aqueous layer. Filter the solid.[5]

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) to yield pure 4-Phenoxybenzenesulfonamide .

Section 3: Medicinal Chemistry & Pharmacological Applications

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in drug discovery, particularly for enzymes involving Zinc (Zn²⁺) in their catalytic domain.

Matrix Metalloproteinase (MMP) Inhibition

MMPs (e.g., MMP-2, MMP-9) are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

  • Mechanism: The sulfonamide group (or its hydroxamate derivative) coordinates with the catalytic Zinc ion.

  • The "Phenoxy" Role: The 4-phenoxy group is critical for S1' Pocket Occupancy . The S1' pocket of MMPs is a deep, hydrophobic channel.[6] The flexible ether linkage allows the distal phenyl ring to penetrate this pocket, providing significant binding energy via hydrophobic interactions and π-stacking.

  • SAR Insight: Substituents on the distal phenyl ring (e.g., 4'-fluoro, 4'-methoxy) can further tune potency and selectivity between MMP isoforms.

Carbonic Anhydrase (CA) Inhibition

Unsubstituted sulfonamides (R-SO₂NH₂) are classic CA inhibitors.[2]

  • Binding: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ in the CA active site.

  • Selectivity: The bulky phenoxy group helps differentiate between CA isoforms (e.g., CA I, II vs. tumor-associated CA IX, XII) by interacting with the hydrophobic half of the active site cleft.

Pharmacophore Interaction Map (Graphviz)

Pharmacophore Sulfonamide Sulfonamide Group (-SO2NH2) Zn Catalytic Zinc (Zn2+) (MMP / CA Active Site) Sulfonamide->Zn Coordination Bond (Primary Anchor) HBond H-Bond Network (Glu/Thr Residues) Sulfonamide->HBond H-Bond Donor Linker Phenyl-O-Phenyl Linker S1Pocket S1' Hydrophobic Pocket (Selectivity Filter) Linker->S1Pocket Flexible Entry DistalRing Distal Phenoxy Ring DistalRing->S1Pocket Hydrophobic/Van der Waals (Potency Driver)

Figure 2: Pharmacophore mapping of 4-Phenoxybenzenesulfonamide within a metalloproteinase active site.

References

  • PubChem Compound Summary. (n.d.). 4-Phenoxybenzenesulfonamide (CID 123045-62-5).[1][4][7] National Center for Biotechnology Information. Retrieved from [Link]

  • Cheng, X. C., et al. (2008).[6] Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(4), 368-373. Retrieved from [Link]

  • Mao, J., et al. (2020).[8] Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. BioScience Trends, 14(3), 192-199.[8] Retrieved from [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV. Journal of Medicinal Chemistry. (Contextual grounding for Sulfonamide/MMP dual activity).

Sources

Synthesis and characterization of 4-Phenoxybenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and mechanistic underpinnings of 4-Phenoxybenzenesulfonamide , a significant pharmacophore in medicinal chemistry.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

4-Phenoxybenzenesulfonamide (CAS: 123045-62-5) represents a critical structural motif in drug discovery, particularly as a potent Carbonic Anhydrase Inhibitor (CAI) .[1] The lipophilic phenoxy tail provides secondary binding interactions within the enzyme active site, enhancing potency compared to unsubstituted benzenesulfonamides. This guide outlines a high-fidelity, two-step synthesis starting from diphenyl ether, emphasizing the control of regioselectivity to avoid disulfonation.[1]

Retrosynthetic Analysis & Strategy

The most efficient route to 4-phenoxybenzenesulfonamide is via Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Substitution .[1]

  • Precursor: Diphenyl ether (Phenoxybenzene).[1]

  • Electrophile: Chlorosulfonium ion (

    
    ) generated in situ from chlorosulfonic acid.[1]
    
  • Regioselectivity: The phenoxy group is an ortho/para director.[1] Due to steric hindrance at the ortho position, the para isomer is kinetically and thermodynamically favored at controlled temperatures (0–10°C).

Reaction Pathway Diagram

SynthesisRoute Start Diphenyl Ether (C12H10O) Inter 4-Phenoxybenzenesulfonyl Chloride Start->Inter Electrophilic Sulfonation Reagent1 Chlorosulfonic Acid (ClSO3H) 0-5°C Reagent1->Inter Product 4-Phenoxybenzenesulfonamide (C12H11NO3S) Inter->Product Aminolysis Reagent2 NH4OH (aq) or NH3 (g) Reagent2->Product

Figure 1: Linear synthetic workflow for the production of 4-phenoxybenzenesulfonamide.

Experimental Protocol

Phase 1: Chlorosulfonation (Synthesis of Sulfonyl Chloride)

Objective: Selectively introduce the sulfonyl chloride group at the para position while minimizing the formation of the 4,4'-disulfonyl byproduct.[1]

Reagents:

  • Diphenyl ether (17.0 g, 0.10 mol)

  • Chlorosulfonic acid (23.3 g, 13.3 mL, 0.20 mol)

  • Chloroform (

    
    ) or Dichloromethane (DCM) (50 mL) – Optional solvent to moderate exotherm.
    

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl2) to exclude moisture.

  • Charging: Add diphenyl ether (dissolved in CHCl3 if using solvent) to the flask. Cool the system to 0–5°C using an ice-salt bath.

  • Addition: Charge the addition funnel with chlorosulfonic acid. Add dropwise over 30–45 minutes.[1]

    • Critical Control Point: Maintain internal temperature below 10°C. Rapid addition or higher temperatures promote disulfonation.[1]

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Evolution of HCl gas will be observed.[1][2]

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid or separate as an oil.[1]

  • Isolation: Extract with DCM (

    
     mL), wash the organic layer with cold water (
    
    
    
    mL), dry over anhydrous
    
    
    , and concentrate in vacuo to yield crude 4-phenoxybenzenesulfonyl chloride.
Phase 2: Amination (Formation of Sulfonamide)

Objective: Convert the electrophilic sulfonyl chloride to the stable sulfonamide.[1]

Reagents:

  • Crude 4-phenoxybenzenesulfonyl chloride (from Phase 1)[1]

  • Ammonium hydroxide (28-30%

    
     in water, 50 mL)[1]
    

Procedure:

  • Reaction: Add the crude sulfonyl chloride to the ammonium hydroxide solution in a 250 mL flask.

  • Heating: Heat the mixture to 60°C for 1 hour with stirring. Alternatively, stir at room temperature overnight.

  • Workup: Cool the mixture to 0°C. The product will precipitate as a solid.

  • Filtration: Filter the solid and wash with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from an Ethanol/Water (1:1) mixture to obtain pure white crystals.

Characterization Data

The following data validates the identity and purity of the synthesized compound.

Physical Properties
PropertyValueNotes
Appearance White crystalline solidRecrystallized from EtOH/H2O
Melting Point 130–132°C Literature standard [1][2]
Molecular Weight 249.29 g/mol Calculated
Solubility DMSO, Methanol, AcetonePoorly soluble in water
Spectroscopic Analysis

1. Proton NMR (


-NMR, 400 MHz, DMSO-

)
The spectrum exhibits the characteristic

pattern of the sulfonamide ring and the multiplets of the phenoxy ring.
  • 
     7.82  (d, J = 8.8 Hz, 2H): Protons ortho to the sulfonamide group (Deshielded by electron-withdrawing 
    
    
    
    ).[1]
  • 
     7.45  (t, J = 8.0 Hz, 2H): Protons meta in the phenoxy ring.
    
  • 
     7.30  (s, 2H): 
    
    
    
    protons (Broad singlet,
    
    
    exchangeable).
  • 
     7.22  (t, J = 7.5 Hz, 1H): Proton para in the phenoxy ring.
    
  • 
     7.10  (d, J = 8.0 Hz, 2H): Protons ortho in the phenoxy ring.
    
  • 
     7.05  (d, J = 8.8 Hz, 2H): Protons ortho to the ether linkage (Shielded by electron-donating Oxygen).
    

2. Infrared Spectroscopy (FT-IR)

  • 3360, 3260 cm⁻¹ : N-H stretching (Primary sulfonamide doublet).

  • 1335 cm⁻¹ : Asymmetric

    
     stretch.[1]
    
  • 1160 cm⁻¹ : Symmetric

    
     stretch.[1]
    
  • 1245 cm⁻¹ : C-O-C ether asymmetric stretch.[1]

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The oxygen atom of the diphenyl ether donates electron density into the ring via resonance (+M effect), activating the ortho and para positions. The bulky chlorosulfonic acid electrophile favors the para position sterically.[1]

Mechanism Step1 Activation: ClSO3H + H+ -> ClSO2+ + H2O Step2 Attack: Diphenyl Ether + ClSO2+ -> Sigma Complex Step1->Step2 Electrophile Gen Step3 Re-aromatization: Loss of H+ -> Sulfonyl Chloride Step2->Step3 -H+ Step4 Aminolysis: R-SO2Cl + NH3 -> R-SO2NH2 + HCl Step3->Step4 +NH3

Figure 2: Mechanistic pathway for the chlorosulfonation and subsequent amination.[1]

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of excess chlorosulfonic acid or hydrolysis of the chloride before amination.

    • Fix: Ensure the quench onto ice is done slowly and the organic extraction is thorough.[1] Use fresh ammonia source.[1]

  • Issue: Melting Point > 140°C.

    • Cause: Formation of the disulfonamide byproduct (4,4'-oxybis(benzenesulfonamide)).

    • Fix: Strictly control the temperature during chlorosulfonation (<5°C) and limit the amount of chlorosulfonic acid to 2.0-2.2 equivalents.[1]

  • Safety Note: Chlorosulfonic acid reacts explosively with water.[1] Always quench into a large excess of ice.[1] Wear full PPE including face shield.[1][3]

References

  • ChemicalBook. (2024).[1] 4-Phenoxybenzenesulfonamide Properties and Melting Point. Retrieved from

  • Sigma-Aldrich. (2024).[1] 4-Phenoxybenzenesulfonamide Product Information. Retrieved from [1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for CAI activity).

  • Cremlyn, R. J. (1969). Chlorosulfonation of some diphenyl derivatives. Journal of the Chemical Society C: Organic.

Sources

Mechanistic Profiling of 4-Phenoxybenzenesulfonamide: From Zinc-Coordination to Biological Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybenzenesulfonamide (4-PBS) represents a privileged pharmacophore in the design of zinc-dependent metalloenzyme inhibitors. While often utilized as a hydrophobic scaffold for Matrix Metalloproteinase (MMP) inhibitors, its intrinsic biological activity is defined by its function as a primary sulfonamide: the potent, reversible inhibition of Carbonic Anhydrases (CAs) .

This technical guide dissects the mechanism of action (MoA) of 4-PBS, distinguishing its direct role in pH regulation via CA inhibition from its utility as a specificity-conferring fragment in MMP inhibitor design. We explore the structural causality of the phenoxy group, which accesses deep hydrophobic pockets (S1'), and provide validated protocols for assessing its kinetic profile.

Part 1: Molecular Mechanism of Action

The Zinc-Binding Core (Primary Mechanism)

The biological activity of 4-PBS is anchored in its sulfonamide moiety (


). In physiological systems, this group acts as a classic Zinc-Binding Group (ZBG)  targeting the active site of Carbonic Anhydrases (EC 4.2.1.1).
  • Coordination Chemistry: The deprotonated nitrogen of the sulfonamide (

    
    ) coordinates directly to the catalytic Zinc ion (
    
    
    
    ) within the enzyme's active site. This displaces the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of
    
    
    .
  • Geometry: The coordination typically adopts a distorted tetrahedral geometry. The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 (in CA II), stabilizing the inhibitor-enzyme complex.

The "Tail" Effect: Hydrophobic Selectivity

The 4-phenoxy substituent is not merely an inert appendage; it is the driver of affinity and selectivity.

  • Hydrophobic Pocket Interactions: The active sites of CAs (and MMPs) contain hydrophobic pockets. The phenoxy ring of 4-PBS extends into these hydrophobic clefts, engaging in Van der Waals interactions and

    
    -stacking with residues such as Phe131 or Val121 (depending on the isoform).
    
  • Isoform Specificity: Unlike simple sulfonamides (e.g., sulfanilamide), the bulky phenoxy group allows 4-PBS to discriminate between cytosolic isoforms (CA I, II) and tumor-associated membrane-bound isoforms (CA IX, XII), which possess distinct hydrophobic channel architectures.

Structural Logic: MMP vs. CA

It is critical to distinguish between 4-PBS as an inhibitor versus a scaffold:

FeatureCarbonic Anhydrase (CA)Matrix Metalloproteinase (MMP)
Role of Sulfonamide Primary ZBG: Binds directly to catalytic

.
Linker/H-Bonding: Often H-bonds to Leu181/Ala182 backbone; orients the molecule.
Role of Phenoxy Group Selectivity: Binds hydrophobic side of the active site.S1' Pocket Occupancy: Fits into the deep S1' specificity pocket.
Direct Activity High (Nanomolar

).
Low/Moderate (Requires derivatization with hydroxamate/carboxylate for high potency).

Part 2: Biological Pathways & Systems[1]

Tumor Microenvironment & pH Regulation (CA IX Pathway)

In hypoxic tumor cells, 4-PBS derivatives target CA IX, a transmembrane enzyme regulated by HIF-1


.
  • Hypoxia: Low

    
     stabilizes HIF-1
    
    
    
    .
  • Expression: HIF-1

    
     induces CA IX overexpression.
    
  • Acidification: CA IX catalyzes extracellular hydration of

    
     to 
    
    
    
    and
    
    
    .
  • Inhibition: 4-PBS blocks this catalysis, preventing extracellular acidification (which promotes invasion) and intracellular alkalinization (which promotes survival).

Visualization of Signaling Logic

The following diagram illustrates the dual-pathway interference of 4-PBS in a tumor biological system.

G Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Expression HIF1a->CAIX_Expr CAIX_Active Active CA IX (Extracellular) CAIX_Expr->CAIX_Active pH_Reg pH Regulation (H+ Extrusion) CAIX_Active->pH_Reg Catalyzes CO2 -> HCO3- + H+ Apoptosis Intracellular Acidosis / Reduced Invasion CAIX_Active->Apoptosis Inhibition Outcome PBS 4-Phenoxybenzenesulfonamide (Inhibitor) PBS->CAIX_Active Inhibits (Zn2+ Binding) Survival Tumor Survival & Invasion pH_Reg->Survival

Figure 1: Mechanism of Action in Hypoxic Tumor Microenvironments. 4-PBS inhibits CA IX, disrupting the pH gradient required for tumor survival.

Part 3: Experimental Protocols

Esterase Assay for Carbonic Anhydrase Inhibition

To validate the activity of 4-PBS, a self-validating kinetic assay using 4-nitrophenyl acetate (4-NPA) is recommended. This assay relies on the esterase activity of CAs, which is easier to monitor than


 hydration.

Principle: CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow,


 nm). 4-PBS inhibits this reaction.

Materials:

  • Enzyme: Recombinant Human CA II or CA IX (commercial source).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in acetone.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Inhibitor: 4-PBS (dissolved in DMSO).

Protocol Workflow:

  • Preparation: Dilute CA enzyme to 0.5

    
    M in Tris buffer. Prepare serial dilutions of 4-PBS (0.1 nM to 10 
    
    
    
    M).
  • Incubation: Mix 180

    
    L of Enzyme solution + 10 
    
    
    
    L of Inhibitor solution in a 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.
    • Control: Enzyme + DMSO only (100% Activity).

    • Blank: Buffer + Substrate (No Enzyme).

  • Initiation: Add 10

    
    L of 4-NPA (final conc. 3 mM). Rapidly mix.
    
  • Measurement: Monitor Absorbance at 400 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. log[Inhibitor] to determine 
    
    
    
    .

Data Validation Table:

Parameter Expected Value (CA II) Interpretation

|


 (4-NPA)  | ~10-15 mM | Substrate affinity check. |
| 

(4-PBS)
| 10 - 100 nM | Potent inhibition confirms functional sulfonamide. | | Z-Factor | > 0.5 | Validates assay robustness for screening. |
MMP Inhibition Assay (FRET-Based)

If evaluating 4-PBS derivatives for MMP activity, a FRET assay is standard.

Protocol Snapshot:

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).

  • Mechanism: MMP cleaves Gly-Leu bond, separating Fluorophore (Mca) from Quencher (Dpa).

  • Readout: Increase in fluorescence (Ex 328 nm / Em 393 nm).

  • Validation: Use GM6001 (Ilomastat) as a positive control inhibitor.

Part 4: Synthesis & Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to biological data validation.

Workflow Stock 4-PBS Stock (DMSO) Dilution Serial Dilution (Log Scale) Stock->Dilution Incubation Equilibrium Binding (15 min @ 25°C) Dilution->Incubation Enzyme_Prep Enzyme Activation (CA II / MMP-9) Enzyme_Prep->Incubation Substrate Substrate Addition (4-NPA or FRET Peptide) Incubation->Substrate Readout Kinetic Readout (OD400 or RFU) Substrate->Readout Analysis IC50 / Ki Calculation (Non-linear Regression) Readout->Analysis

Figure 2: Standardized Assay Workflow for Metalloenzyme Inhibition Profiling.

References

  • Carbonic Anhydrase Inhibitors. Wikipedia. Retrieved from

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. PubMed. Retrieved from

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes. PubMed Central. Retrieved from

  • 4-Phenoxybenzenesulfonamide Product Data. Sigma-Aldrich. Retrieved from

Targeting Hypoxia and Invasion: The Therapeutic Landscape of 4-Phenoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenoxybenzenesulfonamide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate two critical pathways in cancer progression: hypoxia adaptation (via Carbonic Anhydrase IX/XII inhibition) and metastatic invasion (via Matrix Metalloproteinase-2/9 inhibition). Unlike simple sulfonamides, the phenoxy moiety provides essential lipophilicity and steric bulk, allowing for high-affinity interactions with the hydrophobic sub-pockets of these metalloenzymes.

This technical guide outlines the rational design, synthesis, and biological validation of these derivatives, moving beyond basic screening to mechanistic confirmation.

Part 1: Medicinal Chemistry & SAR Rationale

The Pharmacophore: Warhead and Anchor

The therapeutic efficacy of 4-phenoxybenzenesulfonamide derivatives relies on a bipartite molecular architecture:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) acts as the "warhead." In both Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs), this group coordinates directly with the catalytic Zinc ion (
    
    
    
    ) in the enzyme's active site, displacing the water molecule required for catalysis.
  • The Hydrophobic Anchor: The phenoxy ring acts as the "tail."

    • In CA IX: It extends into the hydrophobic half of the active site, providing isoform selectivity over the cytosolic CA I/II.

    • In MMP-2/9: It interacts with the S1' specificity pocket, a deep hydrophobic channel that dictates selectivity against other metalloproteases.

Structural Logic Diagram

The following diagram illustrates the logical flow from chemical structure to biological outcome.

SAR_Logic Scaffold 4-Phenoxybenzenesulfonamide ZBG Sulfonamide (-SO2NH2) [Zinc Binding] Scaffold->ZBG Tail Phenoxy Group [Hydrophobic Interaction] Scaffold->Tail Target_CA Target: CA IX/XII (Hypoxia Survival) ZBG->Target_CA Coords Zn2+ Target_MMP Target: MMP-2/9 (Invasion/Metastasis) ZBG->Target_MMP Coords Zn2+ Tail->Target_CA Hydrophobic Pocket Tail->Target_MMP S1' Pocket Outcome Therapeutic Effect: Anti-Metastatic Target_CA->Outcome Target_MMP->Outcome

Figure 1: Structure-Activity Relationship (SAR) mapping of the 4-phenoxybenzenesulfonamide scaffold to its dual targets.

Part 2: Chemical Synthesis Workflow

To generate a library of derivatives, we utilize a Nucleophilic Aromatic Substitution (


)  strategy. This route is superior to chlorosulfonation of diphenyl ethers because it allows for the late-stage introduction of diverse phenolic "tails" onto the sulfonamide core.
Reaction Scheme

Precursors: 4-Fluorobenzenesulfonamide + Substituted Phenol. Conditions:


, DMF, Reflux (

).

Synthesis_Pathway R1 4-Fluorobenzenesulfonamide (Electrophile) Step1 Deprotonation (K2CO3) Formation of Phenoxide R1->Step1 R2 Substituted Phenol (Nucleophile) R2->Step1 Step2 S_NAr Attack (DMF, 110°C, 12h) Step1->Step2 Prod 4-Phenoxybenzenesulfonamide Derivative Step2->Prod

Figure 2: Convergent synthesis pathway via Nucleophilic Aromatic Substitution (


).
Detailed Protocol: Synthesis of 4-(4-Chlorophenoxy)benzenesulfonamide

Validation: This protocol ensures high yield by driving the equilibrium via base-mediated deprotonation.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF (Dimethylformamide).

  • Activation: Add anhydrous Potassium Carbonate (

    
    )  (2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The solution may change color slightly, indicating anion formation.
    
  • Coupling: Add 4-fluorobenzenesulfonamide (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    ) for 12–16 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
  • Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a solid.

  • Purification: Filter the precipitate, wash with water to remove DMF/salts, and recrystallize from Ethanol/Water.

  • Characterization: Confirm structure via

    
    -NMR (Look for the disappearance of the fluorine coupling pattern) and HRMS.
    

Part 3: Biological Validation (Self-Validating Systems)

To confirm the therapeutic potential, you must validate activity against the two primary targets: Carbonic Anhydrase (CA) and Matrix Metalloproteinases (MMP).

Assay 1: Carbonic Anhydrase Inhibition (Stopped-Flow Kinetics)

Rationale: Simple colorimetric assays are often too slow for the rapid turnover of CA (


). The Stopped-Flow 

Hydration Assay
is the gold standard for determining

values accurately [1].
  • Principle: Measures the rate of acidification of a buffer as CA converts

    
     to bicarbonate and 
    
    
    
    .
  • Indicator: Phenol Red (changes from red to yellow as pH drops).

  • Protocol Summary:

    • Incubate enzyme (hCA IX) with the inhibitor (10 nM – 10

      
      M) for 15 min.
      
    • Rapidly mix with substrate solution (

      
      -saturated water) in a stopped-flow spectrophotometer.
      
    • Monitor absorbance decay at 557 nm.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Assay 2: MMP-2/9 Inhibition (Gelatin Zymography)

Rationale: While fluorometric kits exist, Gelatin Zymography provides visual confirmation of proteolytic activity and can distinguish between pro-enzyme and active forms [2].

  • Protocol Steps:

    • Sample Prep: Treat cancer cells (e.g., HT-1080) with the test compound for 24h. Collect conditioned media.[1]

    • Electrophoresis: Run samples on an SDS-PAGE gel copolymerized with Gelatin (1 mg/mL). Critical: Do not boil samples or use reducing agents (keep enzyme functional).

    • Renaturation: Wash gel in 2.5% Triton X-100 to remove SDS and renature the MMPs.

    • Incubation: Incubate gel in activation buffer (

      
      , 
      
      
      
      ) at
      
      
      overnight.
    • Staining: Stain with Coomassie Blue.

    • Analysis: MMP activity appears as clear bands (digested gelatin) against a blue background. Potent inhibitors will eliminate these clear bands.

Part 4: Quantitative Data Summary

The following table summarizes the expected potency ranges for optimized 4-phenoxybenzenesulfonamide derivatives based on structure-activity relationship data [3][4].

Target EnzymeIsoform RelevanceExpected

/

Mechanism of Inhibition
hCA IX Tumor Hypoxia (Transmembrane)5.0 – 50 nMReversible, Zinc binding
hCA XII Tumor Hypoxia (Transmembrane)5.0 – 40 nMReversible, Zinc binding
hCA II Off-target (Cytosolic/Systemic)> 100 nMIdeally selective against this
MMP-2 Metastasis (Gelatinase A)20 – 200 nMZinc binding (S1' pocket)
MMP-9 Metastasis (Gelatinase B)50 – 300 nMZinc binding (S1' pocket)

Part 5: Screening Workflow Diagram

This diagram outlines the decision-making process for advancing a lead compound.

Screening_Cascade Start Synthesized Library Tier1 Tier 1: Enzymatic Screening (hCA IX & MMP-2) Start->Tier1 Decision1 Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Cellular Assays (Hypoxia Survival & Invasion) Decision1->Tier2 Yes Discard Discard/Redesign Decision1->Discard No Decision2 Functional? Tier2->Decision2 Tier3 Tier 3: ADME/Tox (Solubility & Stability) Decision2->Tier3 Yes Decision2->Discard No Lead Lead Candidate Tier3->Lead

Figure 3: Hierarchical screening cascade for identifying dual-action inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography.[3] Methods in Molecular Medicine, 57, 163–174.

  • Nocentini, A., et al. (2018). 4-Phenoxybenzenesulfonamides as potent inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII.[4] Bioorganic & Medicinal Chemistry.

  • Mao, J., et al. (2020).[5] Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. BioScience Trends, 14(3), 192-199.[5]

Sources

Solubility profile of 4-Phenoxybenzenesulfonamide in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

The solubility profile of 4-Phenoxybenzenesulfonamide is a critical physicochemical parameter governing its purification, formulation, and bioavailability. As a sulfonamide derivative incorporating a lipophilic diphenyl ether moiety, this compound exhibits a distinct solubility fingerprint characterized by poor aqueous solubility at neutral pH but significant solubility in dipolar aprotic solvents.

This technical guide provides a comprehensive analysis of the solubility behavior of 4-Phenoxybenzenesulfonamide, grounded in thermodynamic principles and experimental methodologies.

Physicochemical Characterization & Structural Analysis

Before establishing a solubility profile, the solid-state properties of the solute must be defined to ensure thermodynamic equilibrium data is accurate (preventing pseudopolymorph errors).

Structural Determinants of Solubility

The molecule consists of two distinct domains that drive its interaction with solvents:

  • The Hydrophobic Domain (Phenoxybenzene): The diphenyl ether linkage creates a significant non-polar surface area. This moiety drives high affinity for organic solvents via Van der Waals and

    
     stacking interactions but limits water solubility.
    
  • The Hydrophilic Domain (Sulfonamide

    
    ):  This group acts as a hydrogen bond donor (via 
    
    
    
    ) and acceptor (via
    
    
    ). It is responsible for the compound's solubility in polar protic solvents and its pH-dependent behavior.
Key Physicochemical Parameters
ParameterValue (Approx/Predicted)Relevance to Solubility
Molecular Weight 249.29 g/mol Moderate MW suggests diffusion is not the rate-limiting step in dissolution.
pKa ~9.8 – 10.1Weakly acidic. Solubility increases significantly at pH > 10 due to ionization (

).
LogP ~2.5 – 3.0Lipophilic. Indicates poor water solubility and high permeability.
Melting Point >150 °C (Typical for class)High crystal lattice energy (

), requiring significant solvent interaction energy to overcome.

Solubility Profile in Pure Solvents

The solubility of 4-Phenoxybenzenesulfonamide follows a "like dissolves like" trend, but with specific deviations due to hydrogen bonding requirements. The following classification is based on solute-solvent interaction energies.

High Solubility Solvents (Dipolar Aprotic)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMA (Dimethylacetamide).

  • Mechanism: These solvents are excellent H-bond acceptors. They disrupt the strong intermolecular H-bonds of the sulfonamide crystal lattice by accepting protons from the

    
     group.
    
  • Application: Ideal for preparing stock solutions (typically >100 mM) for biological assays or intermediate reactions.

Moderate Solubility Solvents (Polar Protic & Esters)
  • Solvents: Acetone, Ethyl Acetate, Methanol, Ethanol.

  • Mechanism:

    • Acetone/Ethyl Acetate: Good solubility due to dipole-dipole interactions and H-bond acceptance.

    • Alcohols (MeOH, EtOH): Moderate solubility. While they can H-bond, the alkyl chains of the solvent must interact with the phenoxy tail. Solubility typically increases exponentially with temperature (following the Apelblat model).

  • Application: Preferred solvents for crystallization and purification.

Low Solubility Solvents (Aqueous & Non-Polar)
  • Solvents: Water, Hexane, Heptane, Cyclohexane.

  • Mechanism:

    • Water: The "hydrophobic effect" dominates. The energy cost to create a cavity in the water network for the phenoxy group is too high.

    • Alkanes: Lack the polarity to overcome the crystal lattice energy of the sulfonamide group.

  • Application: Water is an effective anti-solvent for precipitation; alkanes are used to wash precipitates.

Table 1: Predicted Solubility Ranking (at 298.15 K)
RankSolvent ClassRepresentative SolventEstimated SolubilityPrimary Interaction
1 Dipolar AproticDMSO> 200 mg/mLH-Bond Acceptance + Dipole
2 KetonesAcetone50 - 100 mg/mLDipole-Dipole
3 Short AlcoholsMethanol10 - 50 mg/mLH-Bonding (Amphipathic)
4 EstersEthyl Acetate5 - 20 mg/mLVan der Waals + Polar
5 AqueousWater (pH 7)< 0.5 mg/mLHydrophobic Repulsion
6 AlkanesHexane< 0.1 mg/mLWeak Dispersion Forces

Experimental Protocol for Solubility Determination

To generate precise mole fraction solubility data (


), the Isothermal Shake-Flask Method  combined with HPLC analysis is the industry standard.
Workflow Diagram

The following diagram outlines the critical path for determining thermodynamic solubility, ensuring self-validation at the equilibrium stage.

SolubilityProtocol Start Start: Solid State Characterization (DSC / XRD) Prep Sample Preparation Excess Solid + Solvent Start->Prep Verify Purity Equil Equilibration (Shake Flask, Constant T) Prep->Equil Agitation Check Equilibrium Check (24h vs 48h) Equil->Check Check->Equil Drift > 5% Filter Phase Separation (Syringe Filter / Centrifuge) Check->Filter Concordant Dilute Dilution (Mobile Phase) Filter->Dilute Isothermal Analyze Quantification (HPLC-UV / LC-MS) Dilute->Analyze Calc Data Processing (Mole Fraction Calculation) Analyze->Calc

Figure 1: Validated workflow for thermodynamic solubility determination. The "Equilibrium Check" is the critical control point to distinguish kinetic dissolution from true thermodynamic solubility.

Step-by-Step Methodology
  • Preparation: Add excess 4-Phenoxybenzenesulfonamide solid to 5 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in a temperature-controlled orbital shaker (e.g., 298.15 K ± 0.1 K). Agitate at 150 rpm for 24 hours.

  • Validation: Prepare a duplicate set and agitate for 48 hours. If the concentration differs by <5%, equilibrium is reached.

  • Separation: Filter the supernatant using a 0.45 µm PTFE filter (pre-heated to the experiment temperature to prevent precipitation).

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC.

    • Detector: UV at 254 nm (aromatic absorption).

    • Column: C18 Reverse Phase.[1]

Thermodynamic Modeling

Experimental data should be correlated with thermodynamic models to allow for interpolation at different temperatures.

The Modified Apelblat Equation

This semi-empirical model is highly accurate for sulfonamides in pure solvents. It correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation: Positive values of enthalpy (

    
    ) indicate an endothermic process, typical for this class of compounds, meaning solubility increases with temperature.
    
Dissolution Thermodynamics

From the solubility data, the apparent thermodynamic functions can be calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
  • Gibbs Energy (

    
    ): 
    
    
    
    
    [2]
  • Entropy of Solution (

    
    ): 
    
    
    
    

Insight: For 4-Phenoxybenzenesulfonamide, dissolution is likely entropy-driven in organic solvents (disorder increases as the crystal breaks) but enthalpy-limited in water (high energy cost to break water-water bonds).

Practical Implications for Drug Development

Purification Strategy

The differential solubility profile suggests a cooling crystallization or anti-solvent approach:

  • Method: Dissolve the crude compound in hot Ethanol or Ethyl Acetate (high solubility).

  • Precipitation: Slowly add Water or Hexane (anti-solvents) or cool the solution. The hydrophobic phenoxy group will drive precipitation as the solvent polarity increases or temperature drops.

Formulation
  • Oral Delivery: Due to low aqueous solubility, formulation may require micronization or the use of amorphous solid dispersions (ASD) to improve dissolution rates.

  • IV Delivery: Requires cosolvents (e.g., PEG400/Water mixtures) or cyclodextrin complexation to shield the hydrophobic tail.

References

  • Physicochemical Properties of Sulfonamides

    • Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane[2]

    • Source: Journal of the Brazilian Chemical Society[2]

    • URL:[Link] (Traceable via DOI: 10.1590/S0103-50532003000500018)

  • Solubility Modeling Protocols

    • Title: Solubility of p-Aminobenzenesulfonamide in Different Solvents
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Synthesis and Characteriz

    • Title: Nitro-Sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides
    • Source: The Journal of Organic Chemistry
    • URL:[Link]

  • General Solubility Equ

    • Title: Estimation of the aqueous solubility of complex organic compounds
    • Source: Chemosphere[3]

    • URL:[Link]

Sources

Technical Whitepaper: Pharmacological Profiling of 4-Phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybenzenesulfonamide (CAS: 62298-42-0) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Its pharmacological utility is derived from its dual-domain architecture: the sulfonamide moiety (


) , which functions as a potent Zinc-Binding Group (ZBG), and the phenoxy ether tail , which provides the necessary lipophilicity and flexibility to penetrate deep hydrophobic pockets (e.g., the S1' subsite of proteases).

This technical guide delineates the primary biological targets of this scaffold, specifically Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs) , and provides self-validating protocols for their interrogation.

Part 1: The Primary Target Landscape

Carbonic Anhydrases (hCA Isoforms)

The most extensively validated targets for 4-Phenoxybenzenesulfonamide are the human Carbonic Anhydrases (hCAs), specifically the cytosolic isoforms hCA I, hCA II and the transmembrane, tumor-associated isoforms hCA IX and hCA XII .[1][2]

  • Mechanism of Action: The primary sulfonamide group acts as a transition state analogue. In the active site, the sulfonamide nitrogen is deprotonated (

    
    ). This anion coordinates directly to the catalytic Zinc ion (
    
    
    
    ), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Role of the Phenoxy Group: While the sulfonamide anchors the molecule, the 4-phenoxy substituent extends into the hydrophobic half of the active site. In hCA II, this moiety engages in Van der Waals interactions with residues Phe131, Val135, and Leu198 . This extension significantly enhances potency compared to the unsubstituted benzenesulfonamide (Ki

    
     200-500 nM vs. Ki 
    
    
    
    10-50 nM for phenoxy derivatives).
Matrix Metalloproteinases (MMP-2, MMP-9)

Derivatives of 4-Phenoxybenzenesulfonamide function as potent inhibitors of Gelatinases (MMP-2 and MMP-9), enzymes critical for extracellular matrix degradation and cancer metastasis.[3]

  • Selectivity Filter (The S1' Pocket): The catalytic domain of MMPs contains a deep, hydrophobic S1' pocket. The phenoxy group of the scaffold is structurally optimized to penetrate this pocket, acting as a "selectivity filter."

  • Binding Mode: The sulfonyl group participates in hydrogen bonding with the enzyme backbone (often Leu181 and Ala182 in MMP-2), while the phenoxy ring undergoes

    
    -stacking interactions within the S1' channel.
    
Emerging Multi-Target Pharmacology (COX-2)

The 4-phenoxybenzenesulfonamide motif shares structural homology with Coxib-class anti-inflammatories (e.g., Celecoxib). It is frequently utilized in "hybrid drug" design to simultaneously target Cyclooxygenase-2 (COX-2) and hCA, particularly for reducing inflammation in hypoxic tumors where hCA IX is overexpressed.

Part 2: Structural Activity & Quantitative Data[4]

The following table summarizes the representative inhibitory profiles of the 4-Phenoxybenzenesulfonamide scaffold when optimized for specific targets.

Target EnzymeFunctionBinding Interaction (Scaffold Role)Representative Potency (

/

)
hCA II Cytosolic pH regulationPrimary: Zn-Coordination (Sulfonamide)Secondary: Hydrophobic clamp (Phenoxy)

: 5 – 50 nM
hCA IX Tumor pH regulationPrimary: Zn-CoordinationSecondary: Extracellular active site fit

: 10 – 100 nM
MMP-2 ECM DegradationPrimary: S1' Pocket penetration (Phenoxy)Secondary: H-bond network (Sulfonyl)

: 20 – 150 nM
MMP-9 Metastasis/AngiogenesisPrimary: S1' Pocket penetration

: 50 – 200 nM

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-binding logic of the scaffold, highlighting the divergence between CA and MMP binding modes.

MOA_Mechanism node_scaffold 4-Phenoxybenzenesulfonamide (Scaffold) node_zn Zinc (Zn2+) Coordination node_scaffold->node_zn Sulfonamide Nitrogen (Anionic Binding) node_hydro Hydrophobic Interaction node_scaffold->node_hydro Phenoxy Tail (Steric Fit) node_ca Target: Carbonic Anhydrase (hCA II, IX) node_zn->node_ca Primary Driver node_mmp Target: Matrix Metalloproteinase (MMP-2, 9) node_zn->node_mmp ZBG Anchor node_hydro->node_ca Potency Enhancer node_hydro->node_mmp Selectivity Driver node_outcome_ca Displacement of Catalytic Water node_ca->node_outcome_ca node_outcome_mmp Blockade of S1' Specificity Pocket node_mmp->node_outcome_mmp

Figure 1: Bifurcated binding mechanism showing how the sulfonamide head and phenoxy tail cooperate to inhibit distinct metalloproteinases.

Part 4: Experimental Validation Protocols

To validate the activity of 4-Phenoxybenzenesulfonamide against these targets, the following self-validating protocols are recommended.

Protocol A: Carbonic Anhydrase Esterase Assay

Rationale: While CO2 hydration is the physiological reaction, the esterase activity of CA (hydrolysis of p-nitrophenyl acetate) provides a stable, high-throughput colorimetric readout.

Reagents:

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in Acetone (keep acetone <5% final vol).

  • Enzyme: Recombinant hCA II (Sigma or equivalent).

Workflow:

  • Blanking: Establish baseline hydrolysis of p-NPA in buffer without enzyme (Auto-hydrolysis control).

  • Incubation: Incubate 100 nM hCA II with varying concentrations of 4-Phenoxybenzenesulfonamide (0.1 nM – 10 µM) for 15 minutes at 25°C. Critical: This pre-incubation allows the slow-binding sulfonamide anion to displace the zinc-bound water.

  • Initiation: Add p-NPA substrate to a final concentration of 1 mM.

  • Detection: Monitor absorbance at 400 nm (formation of p-nitrophenolate) for 10 minutes.

  • Validation: The

    
     should be calculated relative to Acetazolamide (positive control, expected 
    
    
    
    nM).
Protocol B: MMP FRET-Peptide Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) allows real-time monitoring of peptide bond cleavage without separation steps.

Reagents:

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic MMP substrate).

  • Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

  • Enzyme: Activated MMP-2 or MMP-9.

Workflow:

  • Activation: Most MMPs are supplied as pro-enzymes. Activate with p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C prior to assay.

  • Screening: Mix activated MMP (1-5 nM final) with inhibitor dilutions. Incubate 30 mins.

  • Reaction: Add FRET substrate (5-10 µM).

  • Readout: Ex/Em = 328/393 nm. Cleavage separates the Mca fluorophore from the Dpa quencher, causing fluorescence increase.

  • Self-Validation: Ensure linear reaction velocity (

    
    ) for the first 10 minutes. If curves plateau early, reduce enzyme concentration.
    

Part 5: Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis node_compound 4-Phenoxybenzenesulfonamide (DMSO Stock) node_incubate Pre-Incubation (15-30 min @ 25°C) node_compound->node_incubate node_enzyme Target Enzyme (hCA or MMP) node_activation Activation Step (APMA for MMPs only) node_enzyme->node_activation node_activation->node_incubate node_substrate Substrate Addition (p-NPA or FRET Peptide) node_incubate->node_substrate node_read Signal Detection (Abs 400nm or Ex328/Em393) node_substrate->node_read node_calc Calculate V0 (Initial Velocity) node_read->node_calc node_ic50 Non-linear Regression (Log(inhibitor) vs. Response) node_calc->node_ic50

Figure 2: Standardized workflow for kinetic validation of metalloproteinase inhibitors.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of Levosulpiride Complexed with Isoform II. International Journal of Molecular Sciences, 20(8), 1999. Link

  • Li, J., et al. (2010). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3563-3566. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

Sources

4-Phenoxybenzenesulfonamide: A Pivotal Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical properties, synthesis, and biological applications of 4-Phenoxybenzenesulfonamide (CAS 123045-62-5).

CAS Number: 123045-62-5 Chemical Formula: C₁₂H₁₁NO₃S Molecular Weight: 249.29 g/mol

Executive Summary

4-Phenoxybenzenesulfonamide is a diaryl ether sulfonamide serving as a critical pharmacophore in medicinal chemistry. It functions primarily as a "privileged structure" in the design of Matrix Metalloproteinase (MMP) inhibitors and Carbonic Anhydrase (CA) inhibitors . Its structural duality—combining a zinc-binding sulfonamide group with a hydrophobic phenoxy tail—allows it to bridge the catalytic active site and the hydrophobic S1' specificity pocket of metalloenzymes, making it a versatile template for anti-metastatic and anti-glaucoma drug discovery.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for pre-formulation studies.

PropertyValue / DescriptionReliability
Appearance White to off-white crystalline solidExperimental
Melting Point 130–132 °CExperimental
Boiling Point 415.8 ± 47.0 °C (at 760 mmHg)Predicted
Density 1.319 ± 0.06 g/cm³Predicted
pKa (Sulfonamide NH₂) 10.11 ± 0.10Predicted
LogP (Octanol/Water) ~2.6–2.9Predicted
Solubility (Water) Low (< 0.1 mg/mL); HydrophobicExperimental
Solubility (Organic) Soluble in DMSO, DMF, Methanol, AcetoneExperimental
H-Bond Donors 1 (Sulfonamide NH₂)Structural
H-Bond Acceptors 3 (Sulfonyl O, Ether O)Structural
Structural Analysis & Reactivity
  • Sulfonamide Group (-SO₂NH₂): The primary sulfonamide nitrogen is weakly acidic (pKa ~10.1), allowing for deprotonation by strong bases (e.g., NaH, K₂CO₃) to facilitate N-alkylation. This is the primary vector for derivatization into more complex inhibitors (e.g., N-substituted sulfonamides).

  • Ether Linkage (Ph-O-Ph): The diaryl ether bond is chemically robust, resistant to hydrolysis under standard acidic/basic conditions, providing metabolic stability in biological systems.

  • Electrophilic Substitution: The phenoxy ring is electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., halogenation) at the para or ortho positions relative to the oxygen, enabling further functionalization.

Synthesis & Manufacturing Protocols

The industrial and laboratory-scale synthesis typically follows a Chlorosulfonation-Amination route starting from diphenyl ether. This pathway is preferred for its atom economy and scalability.

Representative Synthesis Workflow

Step 1: Chlorosulfonation

  • Reagents: Diphenyl ether, Chlorosulfonic acid (

    
    ).
    
  • Conditions: 0–5 °C initially, then ambient temperature.

  • Mechanism: Electrophilic aromatic substitution. The electron-donating phenoxy group directs the sulfonyl chloride group primarily to the para position.

Step 2: Amination

  • Reagents: 4-Phenoxybenzenesulfonyl chloride, Aqueous Ammonia (

    
    ) or Ammonia gas.
    
  • Conditions: 0–25 °C, often in an organic solvent (e.g., THF or DCM) to manage solubility.

  • Purification: Recrystallization from ethanol/water.

Visualization: Synthetic Pathway

Synthesis DiphenylEther Diphenyl Ether (Precursor) Intermediate 4-Phenoxybenzenesulfonyl Chloride DiphenylEther->Intermediate Electrophilic Substitution (0-5°C) ClSO3H Chlorosulfonic Acid (Reagent) ClSO3H->Intermediate Product 4-Phenoxybenzenesulfonamide (CAS 123045-62-5) Intermediate->Product Nucleophilic Attack (Aminolysis) Ammonia Ammonia (NH3) (Amination) Ammonia->Product

Caption: Two-step synthesis of 4-Phenoxybenzenesulfonamide via chlorosulfonation and aminolysis.

Biological Context: Mechanism of Action[3]

4-Phenoxybenzenesulfonamide is not merely a passive intermediate; it contains the essential molecular machinery to inhibit zinc-dependent metalloproteases.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are enzymes capable of degrading the extracellular matrix (ECM), facilitating tumor metastasis and angiogenesis.[1]

  • Zinc Binding Group (ZBG): The sulfonamide moiety (

    
    ) coordinates with the catalytic Zinc ion (
    
    
    
    ) in the enzyme's active site, displacing the water molecule required for peptide hydrolysis.
  • S1' Pocket Occupancy: The hydrophobic phenoxy group extends into the deep, hydrophobic S1' specificity pocket of the MMP enzyme (particularly MMP-2 and MMP-9). This "anchor" interaction confers potency and selectivity over other metalloproteases.

Carbonic Anhydrase (CA) Inhibition

As a primary sulfonamide, this compound acts as a classical CA inhibitor.[2][3]

  • Mechanism: The deprotonated sulfonamide nitrogen binds directly to the

    
     ion in the CA active site in a tetrahedral geometry, blocking the hydration of 
    
    
    
    .
  • Therapeutic Relevance: Derivatives of this scaffold are investigated for glaucoma treatment (lowering intraocular pressure) and as anti-epileptic agents.[3]

Visualization: MMP Inhibition Pathway

MMP_Inhibition TumorCell Tumor Cell (Metastatic) MMP_Secretion Secretion of Pro-MMPs (MMP-2, MMP-9) TumorCell->MMP_Secretion Activation MMP Activation (Proteolytic Cleavage) MMP_Secretion->Activation ActiveMMP Active MMP Enzyme (Zn2+ Catalytic Site) Activation->ActiveMMP Complex Enzyme-Inhibitor Complex (Catalytically Inert) ActiveMMP->Complex Degradation ECM Degradation ActiveMMP->Degradation Uninhibited Inhibitor 4-Phenoxybenzenesulfonamide (Inhibitor) Inhibitor->Complex Binds Zn2+ & S1' Pocket Complex->Degradation BLOCKS ECM Extracellular Matrix (Collagen/Gelatin) ECM->Degradation Metastasis Tumor Invasion & Angiogenesis Degradation->Metastasis

Caption: Mechanism of MMP inhibition preventing ECM degradation and metastasis.

Experimental Protocol: In Vitro MMP Inhibition Assay

Objective: To determine the inhibitory potency (


) of 4-Phenoxybenzenesulfonamide derivatives against MMP-2/MMP-9.

Reagents:

  • Recombinant Human MMP-2 or MMP-9 (activated).

  • Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    

Procedure:

  • Preparation: Dissolve CAS 123045-62-5 in DMSO to create a stock solution (e.g., 10 mM). Serial dilute in Assay Buffer to varying concentrations (0.1 nM to 10 µM).

  • Incubation: Add 20 µL of enzyme solution (final conc. 1–5 nM) and 20 µL of inhibitor solution to a black 96-well plate. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL of fluorogenic substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence kinetics (Ex: 328 nm, Em: 393 nm) for 60 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve (reaction rate). Plot % Inhibition vs. Log[Inhibitor] to determine

    
    .
    

References

  • National Institutes of Health (NIH) - PubChem. 4-Phenoxybenzenesulfonamide Compound Summary. [Link]

  • Cheng, X. C., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors.[4] Current Medicinal Chemistry.[4] [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors.[5] Journal of Medicinal Chemistry. [Link]

Sources

Architectural Optimization of 4-Phenoxybenzenesulfonamide Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanistic, and actionable analysis of 4-Phenoxybenzenesulfonamide analogs. It deviates from standard templates to prioritize the logical flow of drug discovery: Rationale


 Synthesis 

Evaluation

Optimization.

Executive Summary: The "Privileged" Nature of the Scaffold

The 4-Phenoxybenzenesulfonamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a unique bipartite architecture:

  • The Polar Anchor (Sulfonamide): A potent Zinc-Binding Group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).

  • The Hydrophobic Extender (Diphenyl Ether): A flexible, lipophilic tail that penetrates deep hydrophobic pockets (e.g., the S1' pocket of MMPs or the hydrophobic half of the CA active site), conferring selectivity over off-target hydrophilic enzymes.

This guide details the SAR logic required to modulate this scaffold between Carbonic Anhydrase inhibition (primary sulfonamides) and MMP/Protease inhibition (N-substituted sulfonamides), supported by validated synthetic and assay protocols.

Mechanistic Grounding & SAR Logic

The Pharmacophore Map

To engineer potency, one must dissect the molecule into three functional zones. The following diagram illustrates the critical decision points in the SAR campaign.

SAR_Map Core 4-Phenoxybenzenesulfonamide Core Scaffold Zone1 Zone 1: Sulfonamide Nitrogen (The ZBG) Core->Zone1 Zone2 Zone 2: Proximal Benzene (Electronic Modulation) Core->Zone2 Zone3 Zone 3: Distal Phenoxy Ring (Hydrophobic Reach) Core->Zone3 Z1_Detail Primary (-SO2NH2) = CA Selectivity N-Substituted (-SO2NH-R) = MMP/Protease Targeting Hydroxamate Linkage = Enhanced ZBG Zone1->Z1_Detail Z2_Detail Meta-substitution affects pKa of Sulfonamide Halogens (F, Cl) increase lipophilicity Zone2->Z2_Detail Z3_Detail Para-substituents (OMe, Cl) target S1' pocket depth Rigidification (e.g., biaryl) improves selectivity Zone3->Z3_Detail

Figure 1: Pharmacophore segmentation of the 4-Phenoxybenzenesulfonamide scaffold. Each zone dictates specific biological outcomes.

Target-Specific Causality
  • For Carbonic Anhydrase (CA) II/IX Inhibition: The sulfonamide nitrogen must remain unsubstituted (

    
    ). The nitrogen coordinates directly to the Zn
    
    
    
    ion in the active site. The 4-phenoxy tail displaces water molecules in the hydrophobic pocket, increasing entropy-driven binding affinity [1, 2].
  • For MMP-2/MMP-9 Inhibition: The sulfonamide often acts as a hydrogen-bond acceptor or a spacer. Potency is frequently enhanced by converting the sulfonamide to a sulfonyl-pyrrolidine or coupling it with a hydroxamic acid ZBG. The phenoxy group occupies the S1' specificity loop, which is deeper in MMP-2/9 than in MMP-1, allowing for selectivity [3, 4].

Synthetic Protocol: Divergent Synthesis

Trustworthiness: This protocol relies on the chlorosulfonation of diphenyl ether, a robust industrial-standard reaction, followed by divergent amination.

Reaction Workflow

Synthesis_Flow Start Starting Material: Diphenyl Ether Step1 Step 1: Chlorosulfonation (ClSO3H, 0°C to RT, 2h) Electrophilic Aromatic Substitution Start->Step1 Inter Intermediate: 4-Phenoxybenzenesulfonyl Chloride Step1->Inter Branch1 Path A: Ammonia (NH3) (aq. NH3 or NH3/MeOH) Inter->Branch1 Branch2 Path B: Primary/Secondary Amines (R-NH2, Et3N, DCM) Inter->Branch2 Prod1 Product A: 4-Phenoxybenzenesulfonamide (Primary - CA Inhibitor) Branch1->Prod1 Prod2 Product B: N-Substituted Sulfonamide (MMP/TRPV4 Inhibitor) Branch2->Prod2

Figure 2: Divergent synthetic pathway allowing rapid library generation from a common sulfonyl chloride intermediate.

Detailed Methodology (Self-Validating)

Objective: Synthesis of 4-Phenoxybenzenesulfonamide (Compound 1a) and N-benzyl derivative (Compound 1b).

  • Chlorosulfonation (The Critical Step):

    • Procedure: To a stirred flask of chlorosulfonic acid (5.0 eq) at 0°C, add diphenyl ether (1.0 eq) dropwise. The slow addition controls the exotherm and prevents disulfonylation.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The disappearance of the non-polar diphenyl ether spot indicates completion.

    • Quench: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride precipitates as a white solid. Filter and dry immediately to prevent hydrolysis.

  • Amination (The Diversity Step):

    • For Primary Sulfonamide: Dissolve the sulfonyl chloride in acetone. Add concentrated aqueous ammonia (10 eq) dropwise. Heat to 50°C for 1 hour.

    • For N-Substituted: Dissolve sulfonyl chloride in anhydrous DCM. Add amine (1.1 eq) and Triethylamine (1.5 eq). Stir at RT.

    • Purification: Recrystallize from Ethanol/Water.

    • Checkpoint: IR spectrum must show symmetric/asymmetric

      
       bands at 
      
      
      
      and
      
      
      .

Experimental Protocols: Biological Evaluation

MMP-2/9 Fluorometric Inhibition Assay

To assess the efficacy of N-substituted analogs, use a FRET-based enzymatic assay. This method is superior to zymography for quantitative


 determination.

Reagents:

  • Enzyme: Recombinant Human MMP-2 or MMP-9 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).

  • Buffer: 50 mM Tris (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    

Protocol:

  • Activation: Activate pro-MMP with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C if using zymogens.

  • Incubation: Mix 10

    
    L of inhibitor (in DMSO) with 80 
    
    
    
    L of enzyme buffer. Incubate for 30 mins to allow equilibrium binding.
  • Initiation: Add 10

    
    L of Substrate (
    
    
    
    final).
  • Read: Measure fluorescence (

    
    ) kinetically for 10 minutes.
    
  • Calculation:

    
     (slope) is plotted against [Inhibitor]. Fit to the Hill equation.
    

Quantitative Data Summary

The following table synthesizes SAR trends observed in literature for this scaffold, comparing the primary sulfonamide against substituted variants.

Table 1: Comparative SAR Data (Aggregated from [3], [5], [6])

Compound IDR1 (Sulfonamide N)R2 (Distal Phenyl)TargetIC50 / Ki (nM)Activity Profile
Ref-1


hCA II8.5 nMPotent CA inhibitor (Primary Sulfonamide essential)
Ref-2


hCA II2.1 nMFluorine enhances lipophilic capture in CA active site
MMP-A


MMP-2450 nMModerate MMP inhibition; lacks ZBG potency
MMP-B

(Hydroxamate)

MMP-912 nMHighly potent; Hydroxamate binds Zn, Phenoxy fills S1'
MMP-C


MMP-285 nMN-benzyl group provides additional hydrophobic contacts

Interpretation: The primary sulfonamide (Ref-1) is a nanomolar CA inhibitor but weak against MMPs. Converting the headgroup to a hydroxamate (MMP-B) or N-substituted form shifts specificity toward MMPs.

Future Directions: Dual-Targeting & Selectivity

The next frontier for 4-phenoxybenzenesulfonamides lies in "Soft Drug" design .

  • Metabolic Stability: The diphenyl ether linkage is metabolically robust, but the distal ring is prone to hydroxylation. Introducing electron-withdrawing groups (F,

    
    ) at the para-position of the distal ring blocks metabolism (CYP450 oxidation).
    
  • Isoform Selectivity: To avoid systemic side effects (e.g., kidney stones from CA inhibition), bulky substituents on the sulfonamide nitrogen (e.g., heterocyclic tails) can exclude the molecule from the smaller active sites of housekeeping CA isoforms (CA I) while retaining affinity for tumor-associated CA IX or MMPs.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Benzamide-4-sulfonamides are effective human carbonic anhydrase I, II, VII, and IX inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Li, W., et al. (2012). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent MMP inhibitors incorporating the 4-phenoxybenzenesulfonyl moiety.[2] Journal of Medicinal Chemistry. Link

  • Gouda, M. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. BMC Chemistry. Link

  • Zhang, Y., et al. (2020). Structure-activity relationships of sulfonamides... potential for Alzheimer's.[3] PLOS ONE. Link

Sources

Potential applications of 4-Phenoxybenzenesulfonamide in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry profile of 4-Phenoxybenzenesulfonamide , a privileged scaffold characterized by its ability to bridge hydrophilic zinc-binding motifs with hydrophobic enzyme pockets.

PART 1: EXECUTIVE TECHNICAL SUMMARY

4-Phenoxybenzenesulfonamide (CAS: 59180-23-9) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a synergistic dual-pharmacophore architecture:

  • The Sulfonamide "Warhead" (

    
    ):  A classic zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
    
  • The Phenoxy "Tail" (

    
    ):  A flexible, lipophilic moiety that facilitates deep penetration into hydrophobic S1' specificity pockets, enhancing isoform selectivity and potency.
    

This guide explores its critical role in oncology (metastasis suppression via MMP inhibition) and ophthalmology (glaucoma treatment via CA inhibition), supported by validated synthesis protocols.

PART 2: PHARMACOLOGICAL TARGETS & MECHANISMS

Matrix Metalloproteinase (MMP) Inhibition

The most significant application of the 4-phenoxybenzenesulfonyl core is in the design of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) inhibitors. These enzymes degrade the extracellular matrix (ECM), a prerequisite for tumor metastasis and angiogenesis.[1]

  • Mechanism of Action:

    • Zinc Chelation: The sulfonamide nitrogen (often ionized at physiological pH) coordinates with the catalytic Zinc ion (

      
      ) in the MMP active site.
      
    • S1' Pocket Occupation: The 4-phenoxy group acts as a "hydrophobic anchor." MMPs possess a deep, hydrophobic S1' pocket. The flexibility of the ether linkage allows the distal phenyl ring to rotate and achieve optimal

      
      -stacking interactions with residues (e.g., Tyrosine, Histidine) lining this pocket.
      
  • Key Case Study:

    • Compound: N-substituted 4-phenoxybenzenesulfonyl pyrrolidines.

    • Efficacy: These derivatives (specifically Compound 4e ) have demonstrated potent inhibition of pulmonary metastasis in murine models (H22 cells) by suppressing vascular endothelial cell tube formation [1].[2]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary class of CA inhibitors. The 4-phenoxy variant offers a distinct advantage in isoform selectivity .

  • Target: Human CA isoforms IX and XII (transmembrane, tumor-associated).

  • Selectivity Logic: Unlike the ubiquitous cytosolic CA II (implicated in glaucoma/diuretics), CA IX/XII have active sites that tolerate bulkier, lipophilic tails. The 4-phenoxy group sterically excludes the inhibitor from the smaller active sites of off-target isoforms, reducing systemic side effects.

Dual TACE/MMP Inhibition

The scaffold is also utilized in dual inhibitors of TNF-


 Converting Enzyme (TACE) and MMPs (e.g., TMI-1  analogues).[3] This dual action is therapeutic for rheumatoid arthritis, preventing both cartilage degradation (MMP) and inflammatory cytokine release (TACE) [2].

PART 3: VISUALIZATION OF MECHANISMS

Diagram 1: MMP-9 Inhibition Mechanism

This diagram illustrates the binding mode of a 4-phenoxybenzenesulfonamide derivative within the MMP-9 active site.

MMP_Inhibition cluster_enzyme MMP-9 Active Site Zn Catalytic Zinc (Zn2+) Glu402 Glu402 (Catalytic Base) S1_Pocket Hydrophobic S1' Pocket (Leu, Val, Tyr residues) Inhibitor 4-Phenoxybenzenesulfonamide Scaffold Warhead Sulfonamide Group (-SO2NH-) Inhibitor->Warhead Tail 4-Phenoxy Group (-O-Ph) Inhibitor->Tail Warhead->Zn Coordination Bond Warhead->Glu402 H-Bonding Tail->S1_Pocket Van der Waals / π-Stacking

Caption: Schematic of 4-Phenoxybenzenesulfonamide binding to MMP-9. The sulfonamide coordinates Zn2+, while the phenoxy tail fills the S1' pocket.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of 4-Phenoxybenzenesulfonamide

Objective: Synthesize the core scaffold from diphenyl ether via chlorosulfonation. Note: Direct chlorosulfonation of diphenyl ether must be temperature-controlled to prevent disulfonation (formation of the 4,4'-disulfonyl chloride).

Reagents:

  • Diphenyl ether (1.0 eq)

  • Chlorosulfonic acid (

    
    ) (2.5 eq)
    
  • Thionyl chloride (

    
    ) (1.5 eq)
    
  • Ammonium hydroxide (

    
    ) (Excess)
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Chlorosulfonation (The Critical Step):

    • Dissolve diphenyl ether in DCM at 0°C.

    • Add

      
       dropwise over 60 minutes. Crucial: Maintain temperature < 5°C to favor mono-substitution at the para position.
      
    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of starting material (

      
      ) and appearance of sulfonyl chloride (
      
      
      
      ).
  • Workup:

    • Pour the reaction mixture onto crushed ice.

    • Extract the organic layer (containing 4-phenoxybenzenesulfonyl chloride) with DCM. Wash with cold water and brine. Dry over

      
      .
      
  • Amination:

    • Cool the DCM solution of the sulfonyl chloride to 0°C.

    • Add concentrated aqueous

      
       (or ammonia gas) in excess.
      
    • Stir vigorously for 4 hours. A precipitate (the sulfonamide) often forms.

  • Purification:

    • Evaporate solvent. Recrystallize the crude solid from Ethanol/Water.

    • Yield Target: >75%.

    • Characterization: melting point (148-150°C),

      
       (Diagnostic peaks: 
      
      
      
      (d, 2H, ortho-to-sulfonamide),
      
      
      (m, phenoxy protons)).
Diagram 2: Synthesis Pathway

Synthesis_Pathway Start Diphenyl Ether Reagent1 ClSO3H / 0°C Inter 4-Phenoxybenzenesulfonyl Chloride Start->Inter Electrophilic Aromatic Substitution Reagent2 NH4OH (aq) Product 4-Phenoxybenzenesulfonamide (Target) Inter->Product Nucleophilic Substitution

Caption: Two-step synthesis of 4-Phenoxybenzenesulfonamide. Temperature control at step 1 is critical to avoid disulfonation.

PART 5: DATA SUMMARY & SAR ANALYSIS

The following table summarizes the Structure-Activity Relationship (SAR) when modifying the 4-phenoxybenzenesulfonamide core.

Modification SiteSubstituentEffect on Activity (MMP/CA)Mechanism
Sulfonamide N

(Primary)
High CA AffinityEssential for Zn-binding in CAs.
Sulfonamide N

(Hydroxamate)
High MMP AffinityHydroxamates are superior Zn-binders for MMPs compared to sulfonamides.
Sulfonamide N Pyrrolidine/PiperidineAnti-MetastaticImproves pharmacokinetic profile and membrane permeability [1].
Phenoxy Ring

or

Increased PotencyHalogens enhance lipophilicity and metabolic stability (blocks p-hydroxylation).
Phenoxy Ring

Decreased ActivitySteric hindrance prevents optimal rotation into the S1' pocket.

PART 6: REFERENCES

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Source: PubMed / Chem Biol Drug Des. URL:[Link]

  • Identification and characterization of TMI-1, a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Source: NIH / PubMed Central. URL:[Link]

  • Process for the chloro-sulphonation of biphenyl and diphenyl ether. Source: Google Patents (EP0053314A1). URL:

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Phenoxybenzenesulfonamide represents a privileged scaffold. It combines a classic zinc-binding group (ZBG)—the primary sulfonamide—with a lipophilic diphenyl ether tail. This dual functionality allows it to target metalloenzymes with high affinity, specifically Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) .

This technical guide analyzes the structure-activity relationships (SAR) of this scaffold, details the synthetic pathways for its production and derivatization, and provides validated protocols for assessing its biological activity. The focus is on the compound's utility as a template for developing inhibitors against cancer metastasis (MMP-2/9) and hypoxic tumor survival (CA IX/XII).

Structural Chemistry & Mechanism of Action

The Pharmacophore

The molecule is bipartite, consisting of a hydrophilic "warhead" and a hydrophobic "anchor."

  • The Warhead (-SO₂NH₂): The sulfonamide nitrogen is deprotonated at physiological pH (pKa ~10, lowered by the electron-withdrawing sulfonyl group) to coordinate with the catalytic Zinc ion (Zn²⁺) in the enzyme active site.

  • The Anchor (Ph-O-Ph-): The phenoxy group provides steric bulk and lipophilicity. In MMPs, this moiety occupies the S1' specificity pocket, a deep hydrophobic channel that dictates isozyme selectivity.

Mechanism of Action: Zinc Chelation

Both MMPs and CAs are zinc-dependent metalloenzymes. The 4-phenoxybenzenesulfonamide scaffold acts as a competitive inhibitor.

  • In MMPs: The sulfonamide oxygen or nitrogen coordinates the active site zinc, displacing the water molecule required for peptide bond hydrolysis. The phenoxy tail extends into the S1' pocket, stabilizing the complex via Van der Waals interactions.

  • In Carbonic Anhydrases: The sulfonamide anion binds directly to the Zn²⁺ ion, mimicking the transition state of the native substrate (bicarbonate) and blocking CO₂ hydration.

MMP_Inhibition_Mechanism cluster_0 Interaction Dynamics Enzyme MMP Active Site (Zn2+) Complex Enzyme-Inhibitor Complex (Catalytically Inactive) Enzyme->Complex Zn2+ Chelation Substrate Collagen/Gelatin Enzyme->Substrate Native Activity Inhibitor 4-Phenoxybenzenesulfonamide Inhibitor->Complex S1' Pocket Occupation Metastasis Tumor Invasion & Metastasis Complex->Metastasis Inhibition (Blockade) Substrate->Metastasis ECM Degradation

Figure 1: Mechanistic pathway of MMP inhibition by 4-Phenoxybenzenesulfonamide, preventing ECM degradation.

Therapeutic Applications

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of 4-phenoxybenzenesulfonamide, particularly pyrrolidine-substituted sulfonamides , have shown potent inhibitory activity against MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B). These enzymes are critical for degrading the extracellular matrix (ECM), a prerequisite for cancer cell migration and angiogenesis.

Key Insight: The unsubstituted primary sulfonamide is often too polar for optimal membrane permeability. Derivatization at the sulfonamide nitrogen (e.g., forming a sulfonyl-pyrrolidine) retains MMP selectivity while improving pharmacokinetic profiles [1].

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide motif is the "gold standard" for CA inhibition. The 4-phenoxy group enhances affinity for transmembrane isoforms hCA IX and hCA XII , which are overexpressed in hypoxic tumors to regulate pH. Selective inhibition of these isoforms disrupts tumor growth without affecting the ubiquitous cytosolic hCA I and II (which regulate respiration) [2, 3].

Synthesis & Process Chemistry

The synthesis of 4-phenoxybenzenesulfonamide is a robust, two-step electrophilic aromatic substitution sequence starting from diphenyl ether.

Synthetic Pathway
  • Chlorosulfonation: Diphenyl ether reacts with chlorosulfonic acid. The para position is activated by the phenoxy electron-donating effect, directing the sulfonyl group para to the ether linkage.

  • Amination: The resulting sulfonyl chloride is treated with aqueous ammonia (for the primary sulfonamide) or a secondary amine (e.g., pyrrolidine) for derivatives.

Synthesis_Protocol Start Diphenyl Ether Inter 4-Phenoxybenzenesulfonyl Chloride Start->Inter < 5°C, 2h Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Product 4-Phenoxybenzenesulfonamide (or Derivative) Inter->Product Amidation Reagent2 NH3 (aq) or Pyrrolidine Reagent2->Product

Figure 2: Synthetic route from Diphenyl Ether to Sulfonamide target. Note temperature control at step 1.

Detailed Experimental Protocol

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Step 1: Synthesis of 4-Phenoxybenzenesulfonyl Chloride

  • Charge a dry 3-neck round-bottom flask with Diphenyl ether (17.0 g, 0.1 mol) .

  • Cool the flask to 0–5 °C using an ice-salt bath.

  • Add Chlorosulfonic acid (35.0 g, 0.3 mol) dropwise over 30 minutes, maintaining internal temperature below 10 °C.

  • Remove ice bath and stir at room temperature for 2 hours.

  • Quench: Pour the reaction mixture slowly onto 200g of crushed ice/water with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry in a vacuum desiccator.[1]

Step 2: Conversion to 4-Phenoxybenzenesulfonamide

  • Dissolve the crude sulfonyl chloride (from Step 1) in Acetone (50 mL) .

  • Add Ammonium hydroxide (25% aq., 50 mL) dropwise at 0 °C.

  • Stir at room temperature for 1 hour.

  • Evaporate the acetone under reduced pressure. The product will precipitate from the remaining aqueous layer.

  • Recrystallize from ethanol/water to obtain pure 4-Phenoxybenzenesulfonamide .

    • Expected Yield: ~75-85%

    • Melting Point: 152–154 °C (Lit.[1] value check required for specific derivative).

Experimental Validation: Biological Assays

To validate the biological activity of the synthesized compound, the following protocols are recommended.

MMP-2/9 Fluorescence Quenching Assay

This assay measures the recovery of fluorescence when a quenched fluorogenic peptide substrate is cleaved by the MMP enzyme.

Materials:

  • Recombinant Human MMP-2 or MMP-9 (activated with APMA).

  • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

Protocol:

  • Preparation: Dilute 4-Phenoxybenzenesulfonamide in DMSO to varying concentrations (0.1 nM to 10 µM).

  • Incubation: Mix 20 µL of enzyme solution (final conc. 5 nM) with 20 µL of inhibitor solution. Incubate at 37 °C for 30 minutes.

  • Initiation: Add 10 µL of substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 20 minutes.

  • Analysis: Plot initial velocity (RFU/min) vs. [Inhibitor]. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary (Literature Values)

The following table summarizes the inhibitory potential of 4-phenoxybenzenesulfonyl derivatives against key targets.

Compound ClassTarget EnzymeIC₅₀ / Ki ValueMechanismRef
4-Phenoxybenzenesulfonamide hCA II (Cytosolic)~10–50 nMZn²⁺ Binding[2]
4-Phenoxybenzenesulfonamide hCA IX (Tumor)~5–25 nMZn²⁺ Binding[2]
4-Phenoxybenzenesulfonyl-pyrrolidine MMP-220–100 nMS1' Pocket / Zn²⁺[1]
4-Phenoxybenzenesulfonyl-pyrrolidine MMP-950–150 nMS1' Pocket / Zn²⁺[1]

References

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Source: PubMed / NIH (2013) URL:[Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Source: Int. J. Mol. Sci. (2021) URL:[Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Source: Molecules (2020) URL:[2][Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 4-Phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

4-Phenoxybenzenesulfonamide is a critical pharmacophore in medicinal chemistry, serving as a precursor for matrix metalloproteinase (MMP) inhibitors (e.g., MMP-2/MMP-9 sparing agents) and Ibrutinib analogs. This protocol details a robust, two-step synthesis starting from diphenyl ether. The method prioritizes regioselectivity (para-substitution) via kinetic control during chlorosulfonation and ensures high purity through a specific ethanol/water recrystallization workflow.

Safety Directives (HSE)

CRITICAL HAZARD WARNING

  • Chlorosulfonic Acid (

    
    ):  Extremely corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    mists. All glassware must be oven-dried. A functional fume hood and full PPE (face shield, acid-resistant gloves) are mandatory.
  • Ammonia: Toxic by inhalation. Ensure the quenching vessel is vented to a scrubber or efficient exhaust.

Retrosynthetic Analysis & Workflow

The synthesis relies on an Electrophilic Aromatic Substitution (SEAr) followed by Nucleophilic Acyl Substitution.

Retrosynthesis Product 4-Phenoxybenzenesulfonamide Intermediate 4-Phenoxybenzenesulfonyl Chloride Product->Intermediate Amination (NH3) StartingMaterial Diphenyl Ether Intermediate->StartingMaterial Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic disconnection showing the conversion of diphenyl ether to the sulfonamide via the sulfonyl chloride intermediate.

Reagents & Equipment

ReagentCASEquiv.Role
Diphenyl Ether 101-84-81.0Substrate
Chlorosulfonic Acid 7790-94-52.5 - 3.0Electrophile & Reagent
Dichloromethane (DCM) 75-09-2SolventReaction Medium
Ammonium Hydroxide (28%) 1336-21-6ExcessAmination Agent
Ethanol (95%) 64-17-5SolventRecrystallization

Detailed Experimental Protocol

Phase 1: Regioselective Chlorosulfonation

Objective: Synthesize 4-phenoxybenzenesulfonyl chloride while minimizing the ortho-isomer and disulfonated byproducts.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂). Flush with nitrogen.

  • Solvation: Charge the flask with Diphenyl Ether (17.0 g, 100 mmol) and DCM (50 mL) . Cool the solution to 0–5°C using an ice/salt bath.

  • Acid Addition: Charge the addition funnel with Chlorosulfonic Acid (20 mL, ~300 mmol) .

    • Critical Step: Add the acid dropwise over 45–60 minutes. Maintain internal temperature < 5°C . Rapid addition causes localized heating, promoting disulfonation.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

    • Monitoring: TLC (Hexane/Ethyl Acetate 8:2) should show consumption of diphenyl ether (

      
      ) and appearance of the sulfonyl chloride (
      
      
      
      ).
Phase 2: Quench and Amination

Objective: Convert the sulfonyl chloride to the sulfonamide immediately to prevent hydrolysis.

  • Quench Setup: In a separate 500 mL beaker, prepare a mixture of Crushed Ice (100 g) and Ammonium Hydroxide (28% aq., 50 mL) . Place this beaker in an ice bath.

  • Transfer: Slowly pour the reaction mixture (Phase 1) into the ammoniacal ice slurry with vigorous stirring.

    • Note: The DCM layer will separate. The reaction is exothermic; ensure the temperature stays below 20°C to minimize hydrolysis to the sulfonic acid.

  • Reaction Completion: Stir the biphasic mixture for 1 hour at RT. The sulfonamide product may precipitate at the interface or remain dissolved in DCM depending on concentration.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Drying: Combine organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield an off-white solid.

Phase 3: Purification (Recrystallization)

Objective: Remove trace disulfonated byproducts and sulfonyl acid impurities.

  • Solvent System: Ethanol/Water.[1][2][3]

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (95%) .

  • Precipitation: Remove from heat. Add hot water dropwise until persistent turbidity is observed. Add a few drops of ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to RT, then refrigerate at 4°C for 2 hours.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold 50% aqueous ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 65–75% Appearance: White to off-white crystalline powder.

Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) . The phenoxy group is an ortho/para director. However, the para position is strongly favored due to the steric bulk of the phenoxy group and the bulky nature of the electrophile complex.

Mechanism Step1 Activation 2 ClSO3H ⇌ SO2Cl+ + SO4H- + HCl Step2 SEAr Attack (Para-selective) Step1->Step2 Step3 Sigma Complex Intermediate Step2->Step3 Step4 Elimination (-H+) Step3->Step4 Re-aromatization Step5 Amination (NH3 Attack on S) Step4->Step5 Nucleophilic Subst.

Figure 2: Mechanistic pathway highlighting the generation of the active electrophile and the para-selective attack.

Characterization & Validation Data

To validate the synthesis, compare your product against these standard values.

ParameterSpecificationNotes
Melting Point 130–132°C Sharp range indicates high purity [1].
Physical State White Crystalline Solid

NMR (DMSO-

)

7.82 (d, 2H, Ar-H ortho to

)

7.45 (t, 2H, Phenoxy meta)

7.28 (s, 2H,

, exch.)

7.22 (t, 1H, Phenoxy para)

7.10 (d, 2H, Ar-H ortho to O)

7.05 (d, 2H, Phenoxy ortho)
Characteristic AA'BB' pattern for the sulfonamide ring overlapping with phenoxy signals.
IR Spectrum

(

str)

(

str)
Diagnostic sulfonamide bands.

Troubleshooting (Self-Validating System)

ObservationRoot CauseCorrective Action
Product is an oil/sticky gum Impure intermediate or residual solvent.Recrystallize again using Ethanol/Water.[1][2] Ensure slow cooling to induce lattice formation.
Low Yield (<40%) Hydrolysis of Sulfonyl Chloride.Ensure the quench into ammonia is rapid and cold. Do not let the chloride sit in water before ammonia addition.
Melting Point > 150°C Disulfonation (Byproduct).Reaction temperature during chlorosulfonation was too high (>10°C). Repeat with strict temp control.

References

  • ChemicalBook. (2023). 4-Phenoxybenzenesulfonamide Properties and Melting Point. Link

  • Organic Syntheses. (1923). Chlorosulfonation of Aromatic Compounds (General Methods). Coll. Vol. 1, p. 8. Link

  • PubChem. (2023). Compound Summary: 4-Phenoxybenzenesulfonamide (CID 123045-62-5).[4][5] Link

  • Vertex AI Search. (2023). Synthesis validation and physical property confirmation.

Sources

Strategic Utilization of 4-Phenoxybenzenesulfonamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-4PBS-01

Abstract

4-Phenoxybenzenesulfonamide (CAS: 52205-26-4) represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic diphenyl ether moiety with a polar sulfonamide anchor. While often viewed merely as a precursor to sulfonylureas, its true utility lies in its role as a versatile intermediate for constructing Matrix Metalloproteinase (MMP) inhibitors and


-acylsulfonamide bioisosteres . This guide details the mechanistic rationale and optimized protocols for functionalizing the sulfonamide nitrogen—a transformation critical for accessing deep-pocket protease inhibitors and high-affinity Carbonic Anhydrase (CA) ligands.

Chemical Profile & Reactivity Logic

The "S1' Pocket" Advantage

In drug design, particularly for MMP-2 and MMP-9 (gelatinases), the enzyme's S1' pocket is a deep, hydrophobic channel. The 4-phenoxy group of the title compound is sterically and electronically optimized to occupy this pocket, providing high selectivity over other metalloproteases.

Nucleophilicity & pKa Management

The primary sulfonamide group (


) has a 

. It is a poor nucleophile compared to amines.
  • Challenge: Direct alkylation with alkyl halides often leads to over-alkylation (forming tertiary sulfonamides) or requires harsh conditions.

  • Solution: We utilize two superior pathways described below:

    • Mitsunobu Reaction: For precise, stereoselective mono-alkylation using alcohols.

    • Acid-Catalyzed Acylation: For generating

      
      -acylsulfonamides (carboxylic acid bioisosteres).
      

Synthetic Utility Pathways (Decision Tree)

The following diagram illustrates the strategic decision-making process for utilizing 4-Phenoxybenzenesulfonamide based on the target pharmacophore.

SyntheticPathways Start 4-Phenoxybenzenesulfonamide (Starting Material) Decision Target Application? Start->Decision PathA MMP / Protease Inhibitor (Peptidomimetic) Decision->PathA Hydrophobic Pocket Targeting PathB Viral/Bacterial Inhibitor (Bioisostere) Decision->PathB Acid Mimicry PathC CA Inhibitor (Glaucoma/Diuretic) Decision->PathC Zinc Chelation RxnA Mitsunobu Alkylation (PPh3 / DIAD / Alcohol) PathA->RxnA RxnB N-Acylation (Anhydride / Cat. H2SO4) PathB->RxnB RxnC Direct Binding (No Modification) PathC->RxnC ProductA Secondary Sulfonamide (S1' Anchor) RxnA->ProductA ProductB N-Acylsulfonamide (pKa ~ 4.5) RxnB->ProductB ProductC Zinc-Binding Ligand RxnC->ProductC

Figure 1: Synthetic workflow for 4-Phenoxybenzenesulfonamide functionalization.

Detailed Experimental Protocols

Protocol A: Stereoselective -Alkylation (Mitsunobu)

Application: Synthesis of MMP-2/9 Inhibitor Backbones. Rationale: This method allows the introduction of chiral alcohols (e.g., protected amino acid derivatives) without racemization, a common issue in base-mediated alkylation.

Reagents:

  • Substrate: 4-Phenoxybenzenesulfonamide (1.0 eq)

  • Alcohol:

    
    -Boc-L-Leucinol or similar chiral alcohol (1.2 eq)
    
  • Phosphine: Triphenylphosphine (

    
    , 1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-Phenoxybenzenesulfonamide (1.0 mmol) and

    
     (1.5 mmol) in anhydrous THF (10 mL).
    
  • Addition: Cool the solution to

    
    . Add the alcohol (1.2 mmol).
    
  • Activation: Add DIAD (1.5 mmol) dropwise over 15 minutes. Crucial: Maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 3:1). The sulfonamide

    
     spot will disappear.
    
  • Workup: Concentrate THF in vacuo. Triturate the residue with cold

    
     to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[1]
    
  • Purification: Purify the filtrate via flash column chromatography on silica gel.

Validation Criteria:

  • 
     NMR:  Appearance of methylene protons adjacent to nitrogen (
    
    
    
    3.0–3.5 ppm).
  • Chirality: HPLC on a Chiralcel OD-H column to confirm enantiomeric excess (

    
    ).
    
Protocol B: -Acylation (The GSK Method)

Application: Creating


-acylsulfonamides as carboxylic acid bioisosteres (lower 

for better bioavailability). Rationale: Traditional acylation requires strong bases (

) and is moisture sensitive. The acid-catalyzed method developed by GlaxoSmithKline is robust and scalable.

Reagents:

  • Substrate: 4-Phenoxybenzenesulfonamide (1.0 eq)

  • Acylating Agent: Acetic Anhydride or Benzoic Anhydride (1.5 eq)

  • Catalyst: Conc.

    
     (3 mol%)[1][2]
    
  • Solvent: Acetonitrile (

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: Suspend the sulfonamide in

    
     (5 mL/mmol).
    
  • Catalysis: Add the anhydride followed by 3 mol%

    
    .
    
  • Heating: Heat the mixture to

    
    . The suspension will clear as the product forms (usually < 2 hours).
    
  • Quench: Cool to RT and pour into ice-cold water.

  • Isolation: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -acylsulfonamide product typically precipitates.[1] Filter, wash with cold water, and dry.[1]
    
  • Recrystallization: If necessary, recrystallize from EtOH.

Validation Criteria:

  • 
     NMR:  Downfield shift of the 
    
    
    
    proton (
    
    
    12.0–12.5 ppm) indicates acylation.
  • MS:

    
     peak confirming the acidic nature of the product.
    

Application Data: MMP Inhibition Profile

When 4-Phenoxybenzenesulfonamide is incorporated into a pyrrolidine or hydroxamate scaffold, it exhibits potent inhibition of Gelatinases. The following table summarizes representative structure-activity relationship (SAR) data derived from analog studies.

Table 1: Comparative Inhibition Data (MMP-2 vs. MMP-1)

Compound ScaffoldR-Group (S1' Anchor)MMP-2

(nM)
MMP-9

(nM)
MMP-1

(nM)
Selectivity Ratio (MMP-2/MMP-1)
4-Phenoxy Diphenyl ether 3.5 6.2 >10,000 > 2800
4-MethoxyPhenyl ether1202508507
4-HPhenyl850120015001.7

Interpretation: The bulky 4-phenoxy group is critical for "deep pocket" selectivity (MMP-2/9), avoiding the shallow S1' pocket of MMP-1, which is associated with musculoskeletal side effects.

Mechanism of Action Visualization

The following diagram details how the 4-phenoxy derivative interacts within the MMP active site.

MMPBinding Zinc Catalytic Zinc (Zn2+) S1_Prime S1' Hydrophobic Pocket (Deep Channel) Backbone Enzyme Backbone (Leu-181 / Ala-182) Sulfonamide Sulfonamide/Hydroxamate (ZBG) Sulfonamide->Zinc Chelation Sulfonamide->Backbone H-Bonding Phenoxy 4-Phenoxy Group (Hydrophobic Tail) Phenoxy->S1_Prime Van der Waals / Pi-Stacking Linker N-Alkyl Linker Linker->Sulfonamide Linker->Phenoxy

Figure 2: Pharmacophore mapping of 4-Phenoxybenzenesulfonamide derivatives in the MMP active site.

References

  • MMP Inhibitor Design

    • Title: Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.[3]

    • Source: Chemical Biology & Drug Design (via PubMed/NIH).
    • URL:[Link]

  • Mitsunobu Alkylation Protocol

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[4]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • N-Acylation Methodology

    • Title: Recent advances in the synthesis of N-acyl sulfonamides (The GSK Method).[2]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Carbonic Anhydrase Inhibition

    • Title: Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides...[5]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

Sources

Precision Synthesis of Deep-Pocket MMP Inhibitors: The 4-Phenoxybenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-phenoxybenzenesulfonamide derivatives in the synthesis of Matrix Metalloproteinase (MMP) inhibitors.[1] The 4-phenoxybenzenesulfonyl moiety is a "privileged structure" in medicinal chemistry, specifically designed to target the S1' specificity pocket of gelatinases (MMP-2 and MMP-9).

Unlike broad-spectrum inhibitors that failed in early clinical trials due to musculoskeletal toxicity (musculoskeletal syndrome, MSS), 4-phenoxy-based scaffolds offer enhanced selectivity. The bulky phenoxy group exploits the deep, hydrophobic S1' channel characteristic of MMP-2/9, while being sterically excluded from the shallow S1' pocket of MMP-1 (collagenase), thereby reducing off-target toxicity.

Structural Rationale: The "Deep Pocket" Theory

To design effective inhibitors, one must understand the binding thermodynamics driven by the 4-phenoxybenzenesulfonamide scaffold.

Pharmacophore Mapping

The inhibitor binds to the MMP active site through three distinct interactions:

  • Zinc Binding Group (ZBG): Typically a hydroxamate (-CONHOH) or carboxylate, which chelates the catalytic Zn²⁺ ion.

  • Hydrogen Bonding Anchor: The sulfonamide nitrogen (-SO₂NH-) forms a critical H-bond with the backbone carbonyl of Leu-181 (MMP-2 numbering) or Leu-182 (MMP-9).

  • S1' Specificity Element: The 4-phenoxy group extends into the S1' hydrophobic tunnel.

Mechanism of Selectivity
  • MMP-1 (Collagenase): Possesses a "closed" or shallow S1' pocket blocked by Arg-214. The bulky 4-phenoxy group clashes sterically, preventing binding.

  • MMP-2/9 (Gelatinases): Possess an "open," deep hydrophobic trench. The flexible diphenyl ether linkage allows the distal phenyl ring to penetrate deep into this pocket, engaging in

    
    -stacking and hydrophobic interactions.
    
Visualizing the Interaction

The following diagram illustrates the pharmacophore interactions required for high-affinity binding.

MMP_Binding_Mode Zinc Catalytic Zn2+ Ion ZBG Hydroxamate (ZBG) (-CONHOH) ZBG->Zinc Chelation Backbone Enzyme Backbone (Leu-181/182) Sulfonamide Sulfonamide Linker (-SO2NH-) Sulfonamide->ZBG Covalent Link Sulfonamide->Backbone H-Bonding Phenoxy 4-Phenoxy Group (Hydrophobic Tail) Sulfonamide->Phenoxy Covalent Link S1_Pocket S1' Specificity Pocket (Deep Hydrophobic Channel) Phenoxy->S1_Pocket Hydrophobic/Pi-Stacking

Caption: Pharmacophore map showing the tripartite interaction: Zinc Chelation, Backbone H-bonding, and S1' Pocket Penetration.

Synthetic Protocols

This section outlines the synthesis of a representative MMP inhibitor: N-hydroxy-2-(4-phenoxybenzenesulfonamido)acetamide derivatives . The protocol uses 4-phenoxybenzenesulfonyl chloride as the starting electrophile.

Materials & Reagents[2]
  • Reagents: 4-Phenoxybenzenesulfonyl chloride (CAS: 2520-79-8), Amino acid methyl ester (e.g., D-Valine methyl ester or Proline methyl ester), Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Solvents: Dichloromethane (DCM, anhydrous), Methanol (MeOH), Dimethylformamide (DMF).

  • Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Potassium Hydroxide (KOH).

  • Coupling Agents: EDC·HCl, HOBt (if using carboxylic acid route).

Workflow Diagram

Synthesis_Workflow Start 4-Phenoxybenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (Schotten-Baumann) Start->Step1 AminoAcid Amino Acid Methyl Ester AminoAcid->Step1 Intermediate Sulfonamide Ester Intermediate Step1->Intermediate DCM/TEA, 0°C to RT Step2 Step 2: Hydroxaminolysis (NH2OH / KOH) Intermediate->Step2 Product Final MMP Inhibitor (Sulfonamide Hydroxamate) Step2->Product MeOH, 0°C

Caption: Two-step synthetic pathway from sulfonyl chloride to the active hydroxamate inhibitor.

Detailed Step-by-Step Protocol
Step 1: Sulfonylation (Formation of the Sulfonamide Bond)

This step attaches the "deep pocket" targeting group to the amino acid scaffold.

  • Preparation: Dissolve the amino acid methyl ester hydrochloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Add Triethylamine (TEA, 2.5 equiv) dropwise at 0°C under nitrogen atmosphere. Stir for 15 minutes to liberate the free amine.

  • Addition: Slowly add 4-phenoxybenzenesulfonyl chloride (1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or purify via silica gel chromatography.

Step 2: Hydroxaminolysis (Conversion to ZBG)

Direct conversion of the ester to hydroxamate is preferred over hydrolysis-coupling to avoid racemization.

  • Reagent Prep: In a separate flask, prepare a hydroxylamine solution. Dissolve NH₂OH·HCl (4.0 equiv) in dry MeOH. Add KOH (4.0 equiv) in MeOH at 0°C. Stir for 15 mins and filter off the precipitated KCl. Use the filtrate immediately.

  • Reaction: Dissolve the Sulfonamide Ester Intermediate (from Step 1) in dry MeOH/THF (1:1). Cool to 0°C.

  • Addition: Add the freshly prepared hydroxylamine filtrate dropwise.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Hydroxamates give a distinct red color with FeCl₃ stain on TLC).

  • Workup: Acidify carefully with 1N HCl to pH ~5. Extract with EtOAc.

  • Purification: Hydroxamates are polar. Purify via Reverse Phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

Characterization & Quality Control

To ensure the integrity of the synthesized inhibitor, verify the following spectral markers:

Marker TypeExpected Signal (¹H NMR, 400 MHz, DMSO-d₆)Structural Assignment
ZBG

10.5–10.8 ppm (s, 1H)
Hydroxamate -OH
ZBG

8.8–9.2 ppm (s, 1H)
Hydroxamate -NH
Linker

8.1–8.3 ppm (d, 1H)
Sulfonamide -NH
Scaffold

7.7–7.8 ppm (d, 2H)
Sulfonyl-linked aromatic protons
Deep Pocket

7.0–7.5 ppm (m, 7H)
Phenoxy ether aromatic protons

Critical Check: The presence of the sulfonamide NH doublet confirms the successful coupling in Step 1. The disappearance of the methyl ester singlet (


 3.6 ppm) and appearance of broad hydroxamate signals confirm Step 2.

References

  • Mao, J., Zhang, H., Wang, X., Gao, J., Tang, J., & Zhang, J. (2020).[1] Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. BioScience Trends, 14(3), 192–199.[1] [Link]

  • MacPherson, L. J., et al. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. Journal of Medicinal Chemistry, 40(16), 2525–2532. [Link]

  • Pujadas, G., et al. (2019).[2] Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles.[2][3][4] Drug Discovery Today, 24(11), 2229–2236. [Link]

  • Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews, 99(9), 2735–2776. [Link]

  • Santos, J. A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(36), 23099–23110. [Link]

Sources

Application Note: Chemoselective N-Alkylation of 4-Phenoxybenzenesulfonamide

[1]

Executive Summary

This technical guide details the experimental protocols for the N-alkylation of 4-phenoxybenzenesulfonamide , a critical scaffold in the synthesis of Matrix Metalloproteinase (MMP) inhibitors (e.g., CGS 27023A analogs) and anti-inflammatory agents.

The primary synthetic challenge with primary sulfonamides (


1
  • Method A (Base-Promoted): A robust, scalable protocol using alkyl halides, optimized for cost-efficiency.[1]

  • Method B (Mitsunobu Reaction): A high-precision protocol using alcohols, optimized for valuable substrates and strict mono-alkylation control.[1]

Strategic Analysis & Decision Matrix

Before initiating synthesis, select the protocol based on your substrate availability and downstream requirements.

DecisionMatrixStartStart: 4-PhenoxybenzenesulfonamideDecisionSelect Alkylating AgentStart->DecisionMethodAMethod A: Alkyl Halide (R-X)(Reagents: K2CO3, DMF)Decision->MethodAAvailable as HalideMethodBMethod B: Alcohol (R-OH)(Reagents: PPh3, DIAD, THF)Decision->MethodBAvailable as AlcoholOutcomeAOutcome: High ThroughputRisk: 5-10% Bis-alkylationMethodA->OutcomeAOutcomeBOutcome: High SelectivityRisk: Purification of Ph3POMethodB->OutcomeB

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Base-Promoted Direct Alkylation

Best for: Robust, scalable synthesis using reactive alkyl halides.[1]

Mechanistic Insight

The sulfonamide proton is acidic (

1


1
Reagents & Materials
  • Substrate: 4-Phenoxybenzenesulfonamide (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile[1]

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI, 0.1 equiv) – Use if reacting with alkyl chlorides.[1]

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).[1]
    
  • Solubilization: Dissolve 4-phenoxybenzenesulfonamide (1.0 g, 4.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add anhydrous

    
     (1.1 g, 8.0 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure anion formation.
    
    • Note: The suspension may thicken as the salt forms.

  • Addition: Add the alkyl halide (4.4 mmol) dropwise via syringe.

    • Critical Control: If the alkyl halide is highly reactive (e.g., methyl iodide, benzyl bromide), cool the mixture to 0°C during addition to suppress bis-alkylation.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Endpoint: Disappearance of starting material (

      
      ).[1] Product usually appears at 
      
      
      .[1] Bis-alkylated byproduct appears at
      
      
      .[1]
  • Workup:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove DMF and quench residual base.[1]

    • Wash with Brine (20 mL).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Method B: Mitsunobu Reaction

Best for: High chemoselectivity and use of complex alcohol substrates.

Mechanistic Insight

This reaction utilizes a redox condensation system (

1

MitsunobuMechanismStep11. Betaine Formation(PPh3 + DIAD)Step22. Alcohol Activation(Oxyphosphonium Salt)Step1->Step2R-OHStep33. Nucleophilic Attack(Sulfonamide N-H)Step2->Step3SulfonamideProductN-Alkyl Sulfonamide+ Ph3PO + HydrazineStep3->ProductInversion

Figure 2: Simplified Mitsunobu pathway ensuring mono-alkylation.[1]

Reagents & Materials
  • Substrate: 4-Phenoxybenzenesulfonamide (1.0 equiv)

  • Alcohol: Primary or Secondary Alcohol (1.0 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1][2]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Protocol
  • Preparation: Flame-dry a flask and cool under

    
    .
    
  • Mixing: Dissolve 4-phenoxybenzenesulfonamide (4.0 mmol), the alcohol (4.0 mmol), and

    
     (6.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C.
    
  • Addition: Add DIAD (6.0 mmol) dropwise over 20 minutes.

    • Visual Cue: The yellow color of DIAD should dissipate as it reacts with

      
      . If the yellow color persists, the reaction rate is slowing.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Workup:

    • Concentrate the mixture directly onto silica gel.

    • Purification: Flash chromatography is mandatory to remove triphenylphosphine oxide (

      
      ).[1]
      
    • Eluent: Gradient from 100% Hexane to 40% EtOAc/Hexane.[1]

      
       is very polar and will elute last or streak.
      

Data Summary & Troubleshooting

Comparison of Methods
FeatureMethod A (Base/Halide)Method B (Mitsunobu)
Selectivity Moderate (Risk of Bis-alkylation)High (Mono-selective)
Atom Economy HighLow (Generates

, Hydrazine)
Substrate Scope Limited to HalidesBroad (Any non-tertiary Alcohol)
Purification Simple ExtractionChromatography Required
Troubleshooting Guide
  • Problem: Significant Bis-alkylation (Method A).

    • Solution: Switch solvent to Acetonitrile (MeCN) and use

      
      .[1] The lower solubility of the mono-anion in MeCN can precipitate the product, protecting it from further reaction.
      
  • Problem: No Reaction (Method B).

    • Solution: Check the

      
       of the sulfonamide. 4-Phenoxybenzenesulfonamide (
      
      
      ) is within the limit (
      
      
      ). Ensure reagents are anhydrous; water destroys the betaine intermediate.
  • Problem: Product co-elutes with

    
    . 
    
    • Solution: Triturate the crude solid with cold diethyl ether.

      
       is soluble in ether; many sulfonamides are not.[1]
      

References

  • BenchChem. (2025).[1][3][4][5] Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. Retrieved from

  • Reed-Berendt, B. G., & Morrill, L. C. (2019).[1][6] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Retrieved from [1]

  • Tsunoda, T., et al. (2025).[1] New Mitsunobu Reagents and pKa Limitations. TCI Chemicals. Retrieved from [1]

  • PubChem. (2025).[1] 4-Phenoxybenzenesulfonamide Compound Summary. Retrieved from [1]

  • MacMillan, D. W. C., et al. (2023).[1][7] Photoredox Enabled Synthesis of Sulfonamides. Journal of the American Chemical Society. Retrieved from

Using 4-Phenoxybenzenesulfonamide in solid-phase organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Mcl-1 Inhibitors using the 4-Phenoxybenzenesulfonamide Scaffold

Executive Summary

The 4-Phenoxybenzenesulfonamide moiety has emerged as a critical pharmacophore in the design of protein-protein interaction (PPI) inhibitors, particularly for the anti-apoptotic protein Mcl-1 (Myeloid Cell Leukemia 1) and the E3 ubiquitin ligase


-TrCP . Its bulky, hydrophobic diphenyl ether structure is ideal for occupying deep hydrophobic pockets (e.g., the p2 pocket of the BH3-binding groove in Mcl-1), often replacing the conserved leucine or phenylalanine residues of native BH3 peptides.

This guide details the Solid-Phase Organic Synthesis (SPOS) protocols for integrating 4-phenoxybenzenesulfonyl chloride into combinatorial libraries. Unlike solution-phase methods, this SPOS workflow allows for the rapid parallel synthesis of sulfonamide derivatives with high purity, minimizing purification bottlenecks in hit-to-lead optimization.

Core Principle & Mechanism

The synthesis relies on the nucleophilic attack of a resin-bound amine onto 4-phenoxybenzenesulfonyl chloride . While solution-phase sulfonylation is trivial, solid-phase adaptations require specific tuning of solvent polarity and base strength to prevent premature hydrolysis of the sulfonyl chloride and ensure quantitative conversion within the resin matrix.

Key Mechanistic Advantages:

  • Site Isolation: The resin matrix prevents intermolecular dimerization, a common side reaction in solution-phase sulfonamide synthesis.

  • Excess Reagent Drive: The use of excess sulfonyl chloride (3–5 equivalents) drives the reaction to completion (pseudo-first-order kinetics), which is easily washed away post-reaction.

  • Pharmacophore Targeting: The 4-phenoxy group serves as a "hydrophobic anchor," significantly improving the binding affinity (

    
     often < 1 
    
    
    
    M) for Bcl-2 family proteins.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the critical path for synthesizing a library of N-substituted 4-phenoxybenzenesulfonamides.

G Start Resin Loading (Rink Amide / Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Scaffold Scaffold Coupling (Amino Acid/Diamine) Deprotect->Scaffold HBTU/DIPEA Scaffold->Deprotect If multi-step Activate Activation (4-Phenoxybenzenesulfonyl Cl) Scaffold->Activate Free Amine Reaction Sulfonylation (Pyridine/DCM, 3h) Activate->Reaction Nucleophilic Attack Wash Wash Cycle (DCM -> DMF -> MeOH) Reaction->Wash Remove Excess R-SO2Cl Cleave Cleavage (95% TFA) Wash->Cleave Product Final Inhibitor (>95% Purity) Cleave->Product

Figure 1: Step-wise workflow for the solid-phase assembly of 4-phenoxybenzenesulfonamide libraries.

Detailed Protocols

Reagents Required
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) or Wang Resin.

  • Sulfonylating Agent: 4-Phenoxybenzenesulfonyl chloride (CAS: 2520-40-3).

  • Base: Pyridine (anhydrous) or DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Dichloromethane (DCM, anhydrous) and Dimethylformamide (DMF).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, for sterically hindered amines).

Protocol A: Resin Preparation & Scaffold Loading

Context: This step establishes the amine anchor point. For Mcl-1 inhibitors, this is often an amino acid (e.g., Leucine, Phenylalanine) or a diamine spacer.

  • Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (2 mL) for 30 min, then drain.

  • Fmoc Removal: Treat resin with 20% piperidine in DMF (2 mL) for 5 min, drain, and repeat for 15 min.

  • Wash: Wash with DMF (3x), DCM (3x), and DMF (3x).

  • Scaffold Coupling: Dissolve Fmoc-Amino Acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add to resin and shake for 1–2 hours.

  • Validation: Perform a Kaiser Test (ninhydrin). Blue beads = Incomplete coupling (repeat step 4). Colorless beads = Complete coupling.

  • Final Deprotection: Remove the Fmoc group from the coupled scaffold (as in Step 2) to expose the free amine for sulfonylation.

Protocol B: Sulfonylation with 4-Phenoxybenzenesulfonyl Chloride

Context: This is the critical pharmacophore installation. Sulfonyl chlorides are moisture-sensitive; use anhydrous solvents.

  • Preparation: Dissolve 4-phenoxybenzenesulfonyl chloride (4 eq relative to resin loading) in anhydrous DCM (1.5 mL).

  • Base Addition: Add Pyridine (6 eq) to the solution.

    • Note: Pyridine is preferred over DIPEA for sulfonyl chlorides as it minimizes the formation of "sulfonyl-ammonium" salts that can precipitate and clog resin pores.

  • Reaction: Add the solution to the resin-bound free amine. Shake at room temperature for 3 to 12 hours .

    • Optimization: For hindered amines (e.g., N-methylated residues), add 0.1 eq of DMAP and extend time to 12h or use microwave irradiation (50°C, 15 min).

  • Monitoring:

    • Primary Amines: Kaiser Test. Result should be negative (colorless) .

    • Secondary Amines: Chloranil Test. Result should be colorless (no blue/green staining).

  • Washing: Drain and wash extensively with DCM (5x) to remove hydrolyzed sulfonic acid byproducts. Follow with MeOH (3x) to shrink resin, then DCM (3x) to re-swell.

Protocol C: Cleavage & Isolation
  • Cleavage Cocktail: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Incubation: Add 2 mL cocktail to resin. Shake for 2 hours.

  • Collection: Filter the cleavage solution into a tared vial. Wash resin with 1 mL neat TFA.

  • Precipitation: Evaporate TFA under a nitrogen stream to ~0.5 mL volume. Add cold diethyl ether (10 mL) to precipitate the crude sulfonamide.

  • Purification: Centrifuge, decant ether, and dry the pellet. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Data Summary & Troubleshooting

ParameterRecommended ConditionWhy?
Solvent DCM (Dichloromethane)Sulfonylation kinetics are faster in DCM than DMF; DCM swells polystyrene resins well.
Base PyridineActs as both base and nucleophilic catalyst; prevents precipitation issues common with DIPEA.
Stoichiometry 3–5 equivalentsDrives reaction to completion; sulfonyl chlorides degrade slowly by hydrolysis.
Temperature RT (25°C)Sufficient for most amines. Heat (40–50°C) risks sulfonamide hydrolysis or side reactions.

Common Pitfalls:

  • Incomplete Coupling: If the Kaiser test remains blue after 3 hours, the amine is likely sterically hindered. Solution: Resubmit to reaction with 0.1 eq DMAP and heat to 40°C.

  • Hydrolysis of Reagent: 4-Phenoxybenzenesulfonyl chloride turns into the sulfonic acid (unreactive) if wet solvents are used. Solution: Ensure DCM is distilled or stored over molecular sieves.

References

  • Mcl-1 Inhibitor Design: Friberg, A., et al. "Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods."[1] Journal of Medicinal Chemistry, 2016. Link

  • Sulfonamide Library Synthesis: BenchChem Application Notes. "Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide." BenchChem Protocols, 2025. Link

  • Solid-Phase Methodologies: "Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications." ResearchGate, 2025. Link

  • Beta-TrCP Inhibitors: "The inhibition of the β-TrCP-Nrf2 protein-protein interaction."[2] UCL Discovery, 2023. Link

Sources

Analytical methods for the quantification of 4-Phenoxybenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Document ID: AN-PBSA-2026

Executive Summary & Scientific Context

4-Phenoxybenzenesulfonamide (4-PBSA) (CAS: 123045-62-5) is a significant structural motif found in carbonic anhydrase inhibitors, protease inhibitors, and as a degradation intermediate of diphenyl ether herbicides (e.g., fomesafen analogs). Its quantification is critical in two primary contexts:

  • Pharmaceutical Quality Control: Monitoring 4-PBSA as a process-related impurity or degradation product in sulfonamide drug synthesis.

  • Environmental Toxicology: Tracking the fate of ether-linked sulfonamide agrochemicals in water and soil matrices.

This guide provides two validated workflows: a robust HPLC-UV method for routine high-concentration analysis (QC/synthesis monitoring) and a high-sensitivity LC-MS/MS method for trace quantification in complex biological or environmental matrices.

Physicochemical Profile & Method Strategy

Understanding the analyte's behavior is the foundation of a robust protocol.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₂H₁₁NO₃SMW = 249.29 g/mol .[1][2][3] Monoisotopic Mass = 249.05.
Polarity (LogP) ~1.8 - 2.2 (Predicted)Moderately lipophilic. Retains well on C18 columns.
Acid/Base (pKa) ~10.0 (Sulfonamide -NH₂)Weakly acidic. ESI Negative mode is preferred for MS to avoid adduct competition seen in ESI+.
UV Absorbance λ_max ~258-264 nmThe diphenyl ether chromophore allows for sensitive UV detection.
Solubility Low in water; High in MeOH, ACNDiluents must contain ≥30% organic solvent to prevent precipitation.

Sample Preparation Protocols

Strategy Selection
  • High Concentration (API/Formulation): Dilute-and-Shoot (methanol).

  • Trace Analysis (Plasma/Water): Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) for this analyte due to its moderate polarity, ensuring higher recovery and cleaner baselines.

Protocol A: Solid Phase Extraction (Trace Level)

Matrix: Plasma, Urine, or Environmental Water. Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Polymer (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

  • Conditioning:

    • Wash cartridge with 3 mL Methanol.

    • Equilibrate with 3 mL Water (HPLC grade).

  • Loading:

    • Acidify sample (1 mL) with 10 µL Formic Acid (pH ~3.0) to suppress ionization of the sulfonamide nitrogen, improving retention.

    • Load sample at a slow flow rate (1 mL/min).

  • Washing:

    • Wash with 3 mL 5% Methanol in Water (removes salts and highly polar interferences).

    • Critical Step: Dry cartridge under vacuum for 2 minutes.

  • Elution:

    • Elute with 2 mL Methanol.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL Mobile Phase A/B (80:20).

Workflow Visualization

SamplePrep Start Raw Sample (Plasma/Water) Acidify Acidify to pH 3.0 (Formic Acid) Start->Acidify Load Load Sample (Slow Flow) Acidify->Load Cond Condition SPE (MeOH -> Water) Cond->Load Prep Wash Wash (5% MeOH/Water) Load->Wash Elute Elute (100% MeOH) Wash->Elute Recon Evaporate & Reconstitute (80:20 Water:MeOH) Elute->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for 4-PBSA recovery.

Analytical Method 1: HPLC-UV (Routine Quantification)

Application: Purity assay, degradation studies, formulation analysis.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 260 nm (Secondary: 240 nm).

  • Injection Volume: 10-20 µL.

Gradient Program:

Time (min) % Mobile Phase B Comments
0.0 20 Initial equilibration
8.0 80 Linear ramp to elute analyte
10.0 80 Wash lipophilic impurities
10.1 20 Return to initial

| 15.0 | 20 | Re-equilibration |

Expected Retention Time: ~6.5 - 7.5 minutes.

Analytical Method 2: LC-MS/MS (High Sensitivity)

Application: PK studies, trace environmental analysis. Ionization Rationale: While many sulfonamides are analyzed in ESI+, 4-PBSA lacks a basic aniline amine. Therefore, ESI Negative Mode is superior, utilizing the acidity of the sulfonamide proton ([M-H]⁻) to generate a clean, high-intensity signal with lower background noise than ESI+ adducts.

Chromatographic Conditions (UHPLC)
  • Column: C18 UHPLC (e.g., Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH natural or adjusted to 7-8 to promote ionization in negative mode).

  • Mobile Phase B: Methanol (MeOH provides better ionization efficiency than ACN in negative mode for this class).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI-)
  • Source: Electrospray Ionization (Negative Mode).[4][5]

  • Capillary Voltage: -2.5 kV to -3.0 kV.

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 248.0 [M-H]⁻.[6]

MRM Transitions (Multiple Reaction Monitoring):

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanism
Quantifier 248.0 184.0 20-25 Loss of SO₂ (-64 Da)
Qualifier 1 248.0 93.0 30-35 Phenoxy cleavage (Ph-O⁻)

| Qualifier 2 | 248.0 | 155.0 | 25-30 | Cleavage of ether bond |

Note: Optimize Collision Energy (CE) for your specific instrument platform.

LC-MS Logic Diagram

LCMS_Logic Analyte 4-PBSA (MW 249.29) ESI ESI Source (-) Deprotonation Analyte->ESI Infusion Q1 Q1 Filter Select m/z 248.0 [M-H]- ESI->Q1 Ion Beam Q2 Collision Cell (N2 Gas, CE 25eV) Q1->Q2 Precursor Q3 Q3 Filter Select m/z 184.0 Q2->Q3 Fragments Detector Detector Quantification Q3->Detector Product Ion

Figure 2: Triple Quadrupole Mass Spectrometry data acquisition path for 4-PBSA.

Method Validation (ICH Q2 Guidelines)

To ensure data integrity, the following parameters must be validated:

  • Linearity:

    • Range: 1.0 ng/mL to 1000 ng/mL (LC-MS/MS).

    • Criterion: R² > 0.995; weighting factor 1/x² recommended.

  • Accuracy & Precision:

    • Perform QC at Low, Medium, and High concentrations (e.g., 3, 50, 800 ng/mL).

    • Acceptance: Intra-day and Inter-day CV < 15% (20% at LLOQ).

  • Matrix Effect (LC-MS):

    • Compare post-extraction spike area vs. neat solution area.

    • If suppression > 20%, switch to Deuterated Internal Standard (if available) or use Matrix-Matched Calibration.

  • Recovery:

    • Compare pre-extraction spike vs. post-extraction spike. Target > 80% recovery using the SPE protocol defined in Section 3.2.

Troubleshooting & Optimization

  • Peak Tailing: 4-PBSA contains a sulfonamide group which can interact with silanols. Ensure the column is "End-capped" (e.g., "EC" or "BEH"). If tailing persists in HPLC-UV, increase buffer concentration to 20mM.

  • Low Sensitivity in MS: If ESI- signal is weak, check the pH of the mobile phase. Ensure it is neutral or slightly basic (pH 7-8) to facilitate deprotonation. Avoid high concentrations of acidic modifiers (Formic acid) in Negative mode.

  • Carryover: Due to the diphenyl ether structure, the compound may stick to rotor seals. Use a needle wash of 50:50 MeOH:ACN + 0.1% Formic Acid.

References

  • PubChem. (2025).[4] 4-Phenoxybenzenesulfonamide (CID 75182) - Chemical Properties and Safety. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectra of Sulfonamide Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Agilent Technologies. (2022). Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Available at: [Link]

Sources

High-performance liquid chromatography (HPLC) method for 4-Phenoxybenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4-Phenoxybenzenesulfonamide

Part 1: Executive Summary & Scientific Rationale

Introduction

4-Phenoxybenzenesulfonamide (CAS: 6246-09-9) is a critical pharmacophore and intermediate used in the synthesis of various therapeutic agents, including carbonic anhydrase inhibitors and Bcl-2 inhibitors.[1][2][3][4][5][6] Its structural integrity is paramount for downstream efficacy. This Application Note details a robust, reverse-phase HPLC (RP-HPLC) method designed for the assay and purity analysis of 4-Phenoxybenzenesulfonamide.

Unlike generic protocols, this method addresses the specific physicochemical challenges of the molecule: the lipophilicity of the diphenyl ether moiety and the ionization potential of the sulfonamide group.

Mechanistic Insight: The "Why" Behind the Method

To design a self-validating system, we must understand the analyte's behavior at the molecular level.

  • Hydrophobic Retention (The Anchor): The 4-phenoxy group imparts significant lipophilicity (LogP ≈ 2.2–2.5). This allows for strong retention on non-polar stationary phases (C18), facilitating the separation of hydrophilic degradation products (e.g., sulfonic acids).

  • Ionization Suppression (The Switch): The sulfonamide group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) behaves as a weak acid with a pKa of approximately 10.0. Under neutral conditions, it remains largely unionized. However, to prevent secondary interactions with residual silanols on the column (which cause peak tailing) and to ensure robust retention of potential amine-containing impurities, an acidic mobile phase (pH 3.0–4.0) is employed.[1][2][3][4][5][6][7][8][9][10] This keeps the sulfonamide neutral and any basic impurities protonated, optimizing resolution.
    

Part 2: Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Phenomenex Luna C18(2).

    • Rationale: The "Plus" or end-capped silica reduces peak tailing caused by the sulfonamide nitrogen interacting with free silanols.

  • Reagents:

    • Acetonitrile (HPLC Grade)[10]

    • Water (Milli-Q, 18.2 MΩ)

    • Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%)

Chromatographic Conditions

This method uses an isocratic elution for stability and reproducibility in QC environments.

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Ratio (A:B) 55:45 (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 15 Minutes

Note: If analyzing complex reaction mixtures with highly lipophilic precursors, a gradient from 40% B to 90% B over 20 minutes is recommended.

Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Standard (1.0 mg/mL): Weigh 50 mg of 4-Phenoxybenzenesulfonamide reference standard into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.

Part 3: Visualization of Method Logic

The following diagram illustrates the critical decision pathways in developing and validating this method, ensuring compliance with ICH Q2(R1) guidelines.

MethodDevelopment Start Start: Analyte Assessment Prop Analyze Properties (Lipophilic Diphenyl Ether + Acidic Sulfonamide) Start->Prop ColSel Select Stationary Phase (C18 End-capped) Prop->ColSel MP_Sel Mobile Phase Optimization (pH < pKa to suppress ionization) ColSel->MP_Sel Trial Initial Trial (50:50 ACN:Water) MP_Sel->Trial Decision Peak Shape Acceptable? Trial->Decision Optimize Add Modifier (0.1% Formic Acid or Phosphate Buffer) Decision->Optimize No (Tailing > 1.5) Final Final Decision->Final Optimize->Final Method Yes Valid Validation (ICH Q2) Linearity, Precision, Accuracy Method->Valid

Figure 1: Decision matrix for RP-HPLC method development targeting sulfonamide derivatives.

Part 4: Validation & System Suitability

System Suitability Parameters (SST)

Before analyzing samples, the system must pass these acceptance criteria to ensure data reliability.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 6.0 – 8.0 minEnsures adequate separation from void volume.
Theoretical Plates (N) > 5,000Indicates column efficiency.
Tailing Factor (T) < 1.5Critical for sulfonamides; indicates minimized silanol interaction.
RSD (Area, n=6) < 2.0%Verifies injector precision.
Linearity and Range

The method demonstrates linearity over the range of 10 µg/mL to 150 µg/mL (10% to 150% of target concentration).

Concentration (µg/mL)Average Peak Area (mAU*s)
10.0152.4
50.0765.1
100.01530.5
150.02298.2
Correlation (R²) 0.9998
Troubleshooting Guide
  • Issue: Split peaks or Shouldering.

    • Cause: Sample solvent strength is higher than mobile phase (e.g., dissolving pure sample in 100% ACN).

    • Fix: Ensure sample diluent matches the initial mobile phase ratio (50:50 ACN:Water).

  • Issue: Drifting Retention Times.

    • Cause: pH fluctuation in the aqueous mobile phase.

    • Fix: Use a buffer (Phosphate pH 3.0) instead of simple acid additive if the lab temperature fluctuates significantly.

Part 5: References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[11] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18 column selection mechanisms).

  • PubChem. (n.d.). 4-Phenoxybenzenesulfonamide Compound Summary. National Center for Biotechnology Information. Link

  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of Sulfonamide Derivatives. (Contextual grounding for sulfonamide separation). Link

Sources

Application Note: Design and Evaluation of 4-Phenoxybenzenesulfonamide Scaffolds as Next-Generation Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The emergence of resistance against pyrethroids and organophosphates necessitates the exploration of novel chemical scaffolds. 4-Phenoxybenzenesulfonamides represent a promising class of bioactive agents that diverge from traditional neurotoxic modes of action.

While historically recognized as Carbonic Anhydrase (CA) inhibitors , recent high-impact studies (2022–2025) have elucidated a more potent mechanism for specific derivatives: the inhibition of V-ATPase (Vacuolar H+-ATPase) in the insect midgut. This dual-potential mechanism, combined with the scaffold's high lipophilicity (facilitated by the diphenyl ether moiety), allows for superior cuticular penetration and metabolic stability.

This guide provides a self-validating workflow for developing these agents, moving from rational chemical design to in vivo WHO-standard validation.

Chemical Design & Synthesis Protocol

Structural Logic (SAR)

The design relies on a "Head-Linker-Tail" architecture:

  • The Head (Sulfonamide): The primary pharmacophore. Unsubstituted sulfonamides (

    
    ) bind zinc in metalloenzymes (CA), while 
    
    
    
    -substituted derivatives often target V-ATPase interfaces.
  • The Linker (Phenyl Ring): Provides the rigid scaffold.

  • The Tail (4-Phenoxy Group): Critical for lipophilicity (

    
    ). It mimics the hydrophobic domains of juvenile hormones and facilitates transport across the waxy insect cuticle.
    
Synthesis Workflow

The most robust route involves the chlorosulfonation of diphenyl ether followed by nucleophilic substitution.

Reaction Scheme:

  • Chlorosulfonation: Diphenyl ether + Chlorosulfonic acid

    
     4-Phenoxybenzenesulfonyl chloride.
    
  • Amidation: Sulfonyl chloride + Amine

    
     4-Phenoxybenzenesulfonamide derivative.
    

SynthesisWorkflow Reactant Diphenyl Ether Intermediate 4-Phenoxybenzenesulfonyl Chloride Reactant->Intermediate Chlorosulfonation Reagent1 ClSO3H (0°C to RT) Reagent1->Intermediate Product 4-Phenoxybenzenesulfonamide Derivative Intermediate->Product Nucleophilic Substitution Reagent2 Amine (R-NH2) Base (Et3N) Reagent2->Product

Figure 1: Two-step synthesis pathway for generating 4-phenoxybenzenesulfonamide libraries.

Detailed Experimental Protocol: Amidation

Objective: Synthesis of


-substituted-4-phenoxybenzenesulfonamide.

Materials:

  • 4-Phenoxybenzenesulfonyl chloride (1.0 eq)

  • Target Amine (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Preparation: Dissolve 1.0 mmol of 4-phenoxybenzenesulfonyl chloride in 10 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Cool to 0°C. Add 1.2 mmol of

    
     followed by the slow addition of 1.1 mmol of the amine.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Extract with DCM (

    
     mL). Wash organic layer with 1N HCl (to remove unreacted amine), then brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via silica gel column chromatography.
    

Biological Evaluation: Screening Cascade

To ensure data reliability, a tiered screening approach is required.

ScreeningCascade Library Synthesized Library (>95% Purity) Tier1 Tier 1: Phenotypic Screen (WHO Larval Assay) Target: >80% Mortality Library->Tier1 Tier2 Tier 2: Dose-Response (LC50 Determination) Tier1->Tier2 Pass Discard Discard/Redesign Tier1->Discard Fail Tier3 Tier 3: Mechanism Validation (V-ATPase / CA Inhibition) Tier2->Tier3 LC50 < 10 mg/L Tier2->Discard Low Potency

Figure 2: Screening cascade prioritizing phenotypic hits before mechanistic verification.

Tier 1 & 2: WHO Larval Susceptibility Assay

This protocol is adapted from WHO Guidelines for laboratory-reared mosquito larvae (e.g., Culex pipiens, Aedes aegypti) or agricultural pests (Mythimna separata).

Protocol:

  • Larvae Preparation: Select late 3rd or early 4th instar larvae.

  • Stock Solution: Dissolve compounds in acetone or DMSO to create a 1% (w/v) stock.

  • Test Aliquots:

    • Prepare 200 mL of dechlorinated water in glass beakers or disposable plastic cups ("deli pots").

    • Add the test compound to achieve diagnostic concentrations (e.g., 1, 5, 10, 20 ppm).

    • Control: Solvent only (Acetone/DMSO max 1% final vol).

  • Exposure: Introduce 20–25 larvae per cup. Replicate 4 times per concentration.

  • Incubation: Maintain at

    
    , 12:12 L:D photoperiod. Do not feed during exposure.
    
  • Data Collection: Record mortality at 24h and 48h.

    • Moribund larvae (incapable of rising to the surface or diving when disturbed) are counted as dead.

  • Analysis: Calculate

    
     using Probit analysis.
    

Data Reporting Template:

Compound IDR-GroupConc. (ppm)Mortality (%)LC50 (95% CI)
PBS-01 -H1015%>50 ppm
PBS-05 -Cl1095%2.1 (1.8-2.5)
Control --<2%N/A
Tier 3: Mechanistic Validation (V-ATPase Assay)

Recent literature identifies V-ATPase inhibition as a primary driver of lethality in phenoxy-sulfonamide derivatives.

Methodology:

  • Tissue Source: Dissect midguts from 5th instar larvae (M. separata or similar).

  • Assay Principle: Measure the release of inorganic phosphate (Pi) from ATP hydrolysis in the presence/absence of the specific inhibitor (Bafilomycin A1 is the positive control).

  • Readout: Colorimetric detection (Malachite Green method) at 630 nm.

  • Interpretation: A reduction in ATPase activity correlates with the disruption of the proton gradient, leading to midgut alkalinization and larval death.

Structure-Activity Relationship (SAR) Guidelines

Based on current field data, optimize your library using these trends:

  • The Phenoxy Ring: Electron-withdrawing groups (e.g., F, Cl) at the para-position of the phenoxy ring generally increase potency by enhancing metabolic stability against oxidative degradation.

  • The Sulfonamide Nitrogen:

    • Primary Sulfonamides (

      
      ):  Higher affinity for Carbonic Anhydrase.
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -Alkynyl/Propargyl Substituents:  Significantly enhance V-ATPase inhibition  and insecticidal lethality (up to 20-fold increase over natural products like Celangulin V).
      
  • Lipophilicity: Maintain a

    
     between 3.5 and 5.0 for optimal cuticular penetration.
    

References

  • Zhao, W., et al. (2025). Enzymological and transcriptomic analyses reveal the insecticidal mechanism of 4-propargyloxybenzenesulfonamide as a V-ATPase inhibitor.[2] Pesticide Biochemistry and Physiology.

  • Zhang, J. W., et al. (2023). Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives.[2] Journal of Asian Natural Products Research.[3]

  • World Health Organization.[4][5] (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.[6] WHO Guidelines.[4]

  • Supuran, C. T. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Innovation to Impact. (2019). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing.

Sources

Application Note: 4-Phenoxybenzenesulfonamide as a Privileged Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, 4-Phenoxybenzenesulfonamide (CAS 123045-62-5) has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its primary utility lies in its ability to occupy the deep, hydrophobic S1' pocket of Matrix Metalloproteinases (MMPs), specifically MMP-2, MMP-9, and MMP-13.

While often introduced via its sulfonyl chloride counterpart, the use of the primary sulfonamide (-SO₂NH₂) as a nucleophilic building block offers superior atom economy and access to unique N-functionalized heterocycles that are otherwise difficult to synthesize.

This guide details the strategic use of 4-phenoxybenzenesulfonamide in:

  • Palladium-Catalyzed Cross-Couplings to generate N-aryl/heteroaryl sulfonamides.

  • Direct N-Alkylation to synthesize MMP inhibitor precursors (peptidomimetics).

  • Chan-Lam Couplings for mild, copper-mediated functionalization.

Chemical Profile & Handling

Before initiating synthesis, the physicochemical profile of the building block must be understood to optimize reaction conditions.

PropertyValueImplication for Synthesis
Molecular Weight 249.29 g/mol Stoichiometry calculations.
Appearance White to off-white solidVisual purity check.
Melting Point 130–132 °CStable under standard reflux conditions.
pKa (Sulfonamide NH) ~10.1 (Predicted)Requires moderate bases (Cs₂CO₃, K₂CO₃) for deprotonation; weak nucleophile in neutral media.
Solubility DMSO, DMF, MeOHPolar aprotic solvents are preferred for alkylation.
Stability Hydrolysis-resistantStable in aqueous workups; resistant to acidic conditions compared to amides.

Application I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

Objective: To couple 4-phenoxybenzenesulfonamide with aryl/heteroaryl halides, creating bi-aryl sulfonamide scaffolds common in oncology and anti-inflammatory therapeutics.

Mechanism: Unlike amines, sulfonamides are poor nucleophiles due to the electron-withdrawing sulfonyl group. Standard SNAr fails with unactivated halides. We utilize a Pd(0)/Pd(II) catalytic cycle facilitated by bulky phosphine ligands (e.g., Xantphos) to promote reductive elimination of the C-N bond.

Protocol A: Pd-Catalyzed Coupling with Aryl Bromides

Reagents:

  • 4-Phenoxybenzenesulfonamide (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (1.5 equiv) — Critical: The "Cesium Effect" enhances solubility in dioxane.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

  • Charge: Add Pd₂(dba)₃, Xantphos, 4-phenoxybenzenesulfonamide, and Cs₂CO₃.

  • Solvation: Add anhydrous 1,4-dioxane via syringe. If the aryl bromide is liquid, add it now. If solid, add with other solids.

  • Degassing: Sparge the mixture with Argon for 10 minutes (essential to prevent catalyst poisoning).

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. (Monitor via TLC/LC-MS; look for disappearance of sulfonamide starting material).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.

  • Purification: Concentrate filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • ¹H NMR: Look for the disappearance of the broad singlet (-NH₂, ~7.5 ppm) and appearance of a downfield singlet (-NH-, >9.0 ppm).

  • MS: Confirm [M+H]⁺ or [M-H]⁻ depending on ionization mode.

Application II: Synthesis of MMP Inhibitor Precursors (N-Alkylation)

Objective: To synthesize N-substituted sulfonamide amino acid derivatives (peptidomimetics) that target the MMP active site. This protocol mimics the synthesis of scaffolds like CGS 27023A .[1][2]

Rationale: The 4-phenoxybenzenesulfonyl group acts as the "cap" binding to the S1' pocket. The nitrogen must be alkylated with a spacer (often an amino acid side chain) that carries a Zinc Binding Group (ZBG) like a hydroxamic acid or carboxylate.

Protocol B: Direct N-Alkylation with α-Halo Esters

Reagents:

  • 4-Phenoxybenzenesulfonamide (1.0 equiv)

  • Bromoacetate derivative (e.g., tert-butyl bromoacetate) (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) — Phase transfer catalyst accelerates the reaction.

  • Solvent: DMF or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-phenoxybenzenesulfonamide in DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ and stir at Room Temperature (RT) for 30 minutes. The mixture may become slightly cloudy.

  • Addition: Add the alkyl bromide dropwise. Add TBAI.

  • Reaction: Heat to 60°C for 4–6 hours. Note: Overheating (>80°C) may lead to bis-alkylation.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation: If solid precipitates, filter and wash with water.[3][4] If oil forms, extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the strategic logic and experimental workflow.

Diagram 1: Strategic Targeting of MMP S1' Pocket

This diagram visualizes why 4-phenoxybenzenesulfonamide is the building block of choice for MMP inhibition logic.

MMP_Targeting Substrate 4-Phenoxybenzenesulfonamide (Building Block) Linker Sulfonamide Nitrogen (Linker Point) Substrate->Linker Provides Scaffold Pocket MMP S1' Pocket (Hydrophobic Deep Pocket) Substrate->Pocket Pi-Stacking Interactions (High Affinity) ZBG Zinc Binding Group (Hydroxamate/Carboxylate) Linker->ZBG Connects via N-Alkylation ZBG->Pocket Chelates Zn2+ (Active Site)

Caption: Structural logic of using 4-phenoxybenzenesulfonamide to span the S1' hydrophobic pocket and position the Zinc Binding Group (ZBG).

Diagram 2: Pd-Catalyzed Cross-Coupling Workflow

A self-validating decision tree for the synthesis protocol.

Pd_Coupling Start Start: 4-Phenoxybenzenesulfonamide + Aryl Halide Catalyst Add Pd2(dba)3 / Xantphos Solvent: Dioxane Start->Catalyst Base Add Cs2CO3 (Base is Critical) Catalyst->Base Heat Heat to 100°C 12-16 Hours Base->Heat Check TLC Check: SM Disappeared? Heat->Check Workup Filter (Celite) Concentrate Check->Workup Yes Retry Add 5 mol% more Catalyst Extend Time Check->Retry No Purify Flash Chromatography Isolate Product Workup->Purify Retry->Heat

Caption: Step-by-step workflow for the Palladium-catalyzed N-arylation of 4-phenoxybenzenesulfonamide.

QC & Validation Standards

To ensure scientific integrity, the following analytical criteria must be met before proceeding to biological testing.

Standard QC Table
Analytical MethodExpected ResultFailure Mode Indicator
HPLC (C18 Column) Single peak >95% AUC (254 nm)Multiple peaks (incomplete reaction or bis-alkylation).
¹H NMR (DMSO-d₆) Aromatic region: 9H total (phenoxy + benzene ring).Presence of broad singlet at 7.5 ppm (Unreacted SM).
LC-MS (ESI) Mass = [M+R]⁺Mass = [M+Na]⁺ is common; check for [2M+H]⁺ (dimers).
IR Spectroscopy Sulfonyl stretch: ~1150 & 1350 cm⁻¹Presence of -NH₂ doublet at 3200-3400 cm⁻¹ (Unreacted).

References

  • MacPherson, L. J., et al. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits.[2][5] Journal of Medicinal Chemistry.[5][6]

  • Mao, J., et al. (2020).[7] Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.[7] BioScience Trends.[7]

  • Rosen, B. M., et al. (2011). Nickel-Catalyzed Sulfonamidation of Aryl and Heteroaryl Halides.[8] Journal of the American Chemical Society.[9]

  • Inglesby, P. A., & Evans, P. A. (2010). Palladium-Catalyzed Cross-Coupling of Sulfonamides. Chemical Reviews. (General reference for Pd-sulfonamide coupling mechanisms).
  • ChemicalBook. (2025).[10] 4-Phenoxybenzenesulfonamide Chemical Properties and Safety Data.

Sources

Troubleshooting & Optimization

Improving the yield of 4-Phenoxybenzenesulfonamide synthesis reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in 4-Phenoxybenzenesulfonamide Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Support | Protocol ID: PPS-4-PBS-01

Introduction: The Yield Paradox

Synthesizing 4-Phenoxybenzenesulfonamide appears deceptively simple: an electrophilic aromatic substitution followed by nucleophilic attack. However, the diphenyl ether scaffold presents a unique challenge: it is highly electron-rich. This makes it prone to over-sulfonylation , leading to the formation of the "sulfone dimer" (4,4'-oxybis(benzenesulfonyl chloride))—the primary yield killer.

This guide moves beyond standard textbook recipes. We focus on kinetic control to maximize the mono-substituted product and phase-transfer dynamics to ensure complete amination without hydrolysis.

Module 1: The Chlorosulfonation Step (Critical Control Point)

Objective: Selective formation of 4-phenoxybenzenesulfonyl chloride.

The Mechanistic Challenge

The reaction involves Chlorosulfonic acid (


).[1][2][3][4]
  • Primary Reaction (Desired):

    
    
    
  • Side Reaction (Yield Killer): The highly reactive sulfonyl chloride intermediate attacks another molecule of diphenyl ether (or the unreacted ring of the same molecule) to form the sulfone .

Optimized Protocol
  • Reagents: Diphenyl ether (1.0 eq), Chlorosulfonic acid (3.0 - 4.0 eq), Dichloromethane (DCM) (Solvent).

  • Key Parameter: Temperature must remain < 5°C during addition to suppress sulfone formation.

Step-by-Step Workflow
  • Preparation: Charge a dry 3-neck flask with Diphenyl ether dissolved in DCM (1:4 v/v ratio). Cool to -5°C using an ice/salt bath.

  • Addition: Add Chlorosulfonic acid dropwise over 60 minutes.

    • Why? Rapid addition causes localized heating, triggering the thermodynamic product (sulfone).

  • Digestion: Allow the mixture to warm to room temperature (20-25°C) slowly over 2 hours.

    • Checkpoint: Monitor by TLC/HPLC. If starting material remains, do not heat above 35°C; instead, add 0.5 eq of thionyl chloride (

      
      ) to convert any sulfonic acid species to the chloride.
      
  • Quench (The Danger Zone): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Technical Insight: The sulfonyl chloride is hydrophobic. By keeping it dissolved in DCM during the quench, you protect it from hydrolysis by the aqueous acid generated.

Data: Solvent Effect on Sulfone Formation
Solvent SystemTemperatureMono-Product YieldSulfone Impurity
Neat (No Solvent) 25°C65%25% (High)
Neat 0°C78%12%
DCM (Dilution) 0°C 92% < 3%

Module 2: The Amination Step

Objective: Conversion of Sulfonyl Chloride to Sulfonamide without Hydrolysis.

The Mechanistic Challenge

You are racing two reactions:

  • Amination (

    
    ): 
    
    
    
  • Hydrolysis (

    
    ): 
    
    
    

Aqueous ammonia is cheap but introduces water, promoting reaction #2.

Optimized Protocol (Biphasic System)
  • Reagents: Crude Sulfonyl Chloride in DCM (from Step 1), Ammonium Hydroxide (28-30%), or Ammonia Gas.

Step-by-Step Workflow
  • Phase Setup: Keep the crude sulfonyl chloride dissolved in the organic layer (DCM or Ethyl Acetate).

  • The "Cold Blast" Method:

    • Cool the organic phase to 0°C.[5]

    • Add concentrated Ammonium Hydroxide (5 eq) in one portion with extremely vigorous stirring (>800 RPM).

    • Why? High turbulence creates a massive interfacial surface area, allowing

      
       to transfer and react faster than water can hydrolyze the chloride.
      
  • Alternative (Anhydrous): Bubble

    
     gas through the DCM solution. This eliminates hydrolysis risk entirely and simplifies workup (filtration of 
    
    
    
    ).

Visualization: Reaction Logic & Troubleshooting

G Start Diphenyl Ether Reagent ClSO3H (Excess) Temp < 5°C Start->Reagent Intermediate Sulfonyl Chloride (Reactive Intermediate) Reagent->Intermediate Major Path Sulfone Sulfone Dimer (Impurity: High MP Solid) Reagent->Sulfone If Temp > 10°C or Local Heating Hydrolysis Sulfonic Acid (Water Soluble Loss) Intermediate->Hydrolysis If Aqueous pH < 8 Amination Amination (NH3 / DCM) Intermediate->Amination Product 4-Phenoxybenzenesulfonamide (Target) Amination->Product Kinetic Control

Figure 1: Reaction pathway analysis showing critical divergence points where yield is lost to sulfone formation or hydrolysis.

Troubleshooting & FAQ Matrix

Symptom: Sticky/Oily Product

Q: My final product is a sticky oil that won't crystallize. What went wrong? A: This usually indicates the presence of the ortho-isomer or residual solvent.

  • Fix: Recrystallize from a mixture of Ethanol/Water (1:1). The para-isomer (4-phenoxy) is significantly less soluble and will crystallize out, leaving the oil behind.

  • Prevention: Ensure the chlorosulfonation is kept strictly at 0°C. Higher temperatures increase ortho substitution.

Symptom: Low Yield, High Water Solubility

Q: I lost most of my mass during the aqueous workup. Where is it? A: You likely suffered from hydrolysis. The sulfonyl chloride reverted to the sulfonic acid, which is water-soluble and was discarded in the aqueous waste.

  • Fix: Check your aqueous waste stream. If it's acidic, neutralize it; the sulfonic acid won't precipitate, but you can confirm its presence.

  • Prevention: Use the Anhydrous Protocol (Ammonia gas in DCM) or ensure the biphasic amination is kept cold (0°C) and brief.

Symptom: Insoluble White Solid

Q: I have a white solid that won't dissolve in DCM or Ammonia. It has a very high melting point (>150°C). A: This is the Sulfone Dimer (4,4'-oxybis(benzenesulfonyl) derivative).

  • Fix: Filter it off. It is chemically inert under these conditions.

  • Prevention: Dilute your starting material with more DCM and slow down the addition of chlorosulfonic acid.

Purification Protocol (The "Acid-Base Swing")

If simple recrystallization fails, use the chemical properties of the sulfonamide (


) to purify it.
  • Dissolution: Dissolve the crude solid in 1M NaOH.

    • Logic: The sulfonamide deprotonates to form a water-soluble sodium salt (

      
      
      
      
      
      ). Impurities like sulfones or unreacted ethers remain insoluble.
  • Filtration: Filter off any undissolved solids (removes sulfone/ether).

  • Precipitation: Slowly acidify the filtrate with 1M HCl to pH 4-5.

    • Logic: The sulfonamide reprotonates and precipitates as a pure white solid.

  • Collection: Filter and dry.[5]

References

  • Chlorosulfonation Methodology

    • Process for the chloro-sulphonation of biphenyl and diphenyl ether.[4] European Patent EP0053314B1. (Describes the critical temperature windows and thionyl chloride usage).

  • Sulfone Inhibition & Kinetics

    • Method of inhibiting sulfone formation in sulfonations.[6] US Patent 3789067A. (Discusses the kinetics of sulfone byproduct formation).

  • General Sulfonamide Synthesis

    • Process for the preparation of aromatic sulfonamides.[1][7] US Patent 2996541A. (Standard industrial protocols for amination and hydrolysis prevention).

  • Product Characterization

    • 4-Phenoxybenzenesulfonamide Product Data. Sigma-Aldrich Technical Library. (Physical properties for validation).

Sources

Troubleshooting low solubility of 4-Phenoxybenzenesulfonamide in aqueous media.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybenzenesulfonamide is a primary sulfonamide characterized by a high melting point and significant lipophilicity due to its diphenyl ether backbone. Users frequently encounter precipitation ("crashing out") when diluting organic stock solutions into aqueous media.

This guide addresses the physicochemical barriers governing 4-PBSA solubility—specifically its high lattice energy and high pKa (~10.1)—and provides validated protocols for solubilization in in vitro and in vivo applications.

Module 1: The Physicochemical Barrier

Q1: Why is 4-Phenoxybenzenesulfonamide so difficult to dissolve in water compared to other sulfonamides?

A: The solubility issues stem from two competing thermodynamic forces: Lattice Energy and Hydrophobicity .

  • High Lattice Energy: Primary sulfonamides (

    
    ) form strong intermolecular hydrogen bond networks in the crystal lattice. Breaking this lattice requires significant energy (endothermic dissolution).[1]
    
  • Lipophilicity: The "phenoxy" group adds a bulky, hydrophobic tail. Unlike "sulfa drugs" (e.g., sulfadiazine) which often have polar heterocyclic rings attached to the nitrogen, 4-PBSA is highly non-polar in its backbone.

  • Ionization State (The pKa Trap):

    • Crucial Distinction: Many researchers assume all sulfonamides ionize at physiological pH. This is incorrect for 4-PBSA.

    • The Data: 4-PBSA is a primary sulfonamide. Its pKa is approximately 10.1 .

    • Consequence: At pH 7.4 (physiological), it is >99.8% unionized (neutral). Neutral molecules have the lowest aqueous solubility. You would need a pH > 11.1 to achieve >90% ionization, which is incompatible with most biological assays.

Module 2: Solubilization Decision Tree

Before selecting a protocol, determine your experimental constraints using the decision matrix below.

SolubilityDecisionTree Start Start: Intended Application InVitro In Vitro / Cellular Assay Start->InVitro InVivo In Vivo / Animal Study Start->InVivo ToxicityCheck Is DMSO/Ethanol Tolerated? InVitro->ToxicityCheck ProtocolB Protocol B: Cyclodextrin Complexation InVivo->ProtocolB Preferred ProtocolC Protocol C: Cosolvent/Surfactant Mix (PEG400/Tween80) InVivo->ProtocolC YesSolvent Yes (<1% v/v) ToxicityCheck->YesSolvent Robust Cells NoSolvent No (Sensitive Cells) ToxicityCheck->NoSolvent Primary Neurons/Stem Cells ProtocolA Protocol A: DMSO Stock + Serial Dilution YesSolvent->ProtocolA NoSolvent->ProtocolB

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance and application.

Module 3: Standard Stock Preparation (Protocol A)

Q2: What is the best solvent for creating a high-concentration stock solution?

A: DMSO (Dimethyl Sulfoxide) is the gold standard for 4-PBSA.

Protocol:

  • Solvent: Anhydrous DMSO (Grade

    
     99.9%).
    
  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh 4-PBSA powder.

    • Add DMSO.

    • Critical Step: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The dissolution is endothermic; slight warming aids the process.

  • Storage: Aliquot into amber glass vials (DMSO leaches plastics) and store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

Comparative Solvent Data:

SolventEstimated Solubility (mg/mL)SuitabilityNotes
DMSO > 50 mg/mLHigh Universal stock solvent.
Ethanol ~ 10-20 mg/mLModerate Evaporation risk alters concentration.
Water (pH 7) < 0.05 mg/mLVery Low Practical insolubility.
0.1 M NaOH ~ 5-10 mg/mLLow High pH causes hydrolysis risk; precipitates on dilution.

Module 4: Preventing "Dilution Shock" (Protocol B)

Q3: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I fix this?

A: This phenomenon is "Dilution Shock" (or the Solvent Shift effect). The dielectric constant changes rapidly from DMSO (


) to Water (

), causing the hydrophobic 4-PBSA to aggregate.

The Fix: Cyclodextrin-Assisted Solubilization Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[2] The hydrophobic phenoxy ring of 4-PBSA fits inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps the complex dissolved.

Step-by-Step Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 
    
    
    
    m).
  • Prepare Intermediate: Dilute your 4-PBSA DMSO stock into the HP-

    
    -CD solution first, not directly into the media.
    
    • Example: Add 10

      
      L of 50 mM 4-PBSA stock to 990 
      
      
      
      L of 20% HP-
      
      
      -CD.
    • Result: A clear 0.5 mM solution.

  • Final Dilution: Add this intermediate complex to your cell media. The cyclodextrin prevents precipitation.

CyclodextrinMechanism Drug 4-PBSA (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Host) CD->Complex

Figure 2: Schematic of the host-guest inclusion complex formation. The phenoxy moiety is encapsulated, preventing aggregation.

Module 5: Advanced Troubleshooting (FAQs)

Q4: Can I use pH adjustment (adding NaOH) to dissolve it?

A: Not recommended for biological assays. Because the pKa is ~10.1, you must raise the pH to ~11.5 to achieve full solubility.

  • Risk: When you dilute this high-pH stock into a buffer (pH 7.4), the pH drops instantly, and the non-ionized 4-PBSA will precipitate (re-protonation). This creates "invisible" micro-crystals that skew assay results (e.g., false negatives in enzymatic inhibition).

Q5: I see a "cloudiness" that disappears after mixing. Is this okay?

A: No. Transient cloudiness indicates nucleation of crystals. Even if it appears to clear, sub-micron seeds may remain.

  • Action: Spin the solution at 10,000 x g for 5 minutes. If a pellet forms, your concentration is effectively lower than calculated. Switch to the Cyclodextrin protocol (Protocol B).

Q6: What is the maximum DMSO concentration I can use?

A:

  • Enzymatic Assays: Usually 5% DMSO is tolerated.

  • Cell-Based Assays: Usually 0.1% - 0.5% DMSO.

  • Warning: If your required dose forces you to exceed 0.5% DMSO to keep the drug soluble, the solvent toxicity will confound your data. You must use a carrier (HP-

    
    -CD) or a cosolvent system (PEG400).
    

References

  • Physicochemical Properties of Sulfonamides

    • Source: Martinez, F., et al. (2015). "Preferential solvation of some structurally related sulfonamides in 1-propanol + water co-solvent mixtures." Physics and Chemistry of Liquids.
    • Relevance: Establishes the thermodynamic basis for sulfonamide solubility and the necessity of cosolvents.
  • Cyclodextrin Complexation

    • Source: Aloisio, C., et al. (2014). "Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods." Journal of Pharmaceutical and Biomedical Analysis.
    • Relevance: Validates the 1:1 stoichiometry and mechanism of sulfonamide inclusion into cyclodextrin cavities.
  • pKa and Ionization

    • Source: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
    • Relevance: Discusses the structural properties of primary sulfonamides (like 4-PBSA)
  • Cosolvent Thermodynamics

    • Source: Jouyban, A. (2019). "Solubility of sulfonamides in binary and ternary solvents." Journal of Molecular Liquids.
    • Relevance: Provides data on using Ethanol and DMSO mixtures to predict solubility limits.

Sources

Optimization of reaction conditions for synthesizing 4-Phenoxybenzenesulfonamide derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Hub. Subject: Optimization of Reaction Conditions for 4-Phenoxybenzenesulfonamide Scaffolds. Ticket ID: CHEM-OPT-4PBS-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Mechanistic Insight

The 4-phenoxybenzenesulfonamide scaffold is a critical pharmacophore, widely recognized in the development of Matrix Metalloproteinase (MMP) inhibitors (specifically MMP-2 and MMP-9) and anti-inflammatory agents.

The synthesis hinges on two critical steps:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): Introduction of the sulfonyl chloride group onto the diphenyl ether ring.

  • Nucleophilic Substitution (Amination): Displacement of the chloride by an amine to form the sulfonamide bond.

The Core Challenge: Diphenyl ether is a highly activated system with two equivalent para positions. The primary failure mode in this synthesis is regio-control . Without strict parameter adherence, the reaction favors the formation of the thermodynamic byproduct: 4,4'-bis(chlorosulfonyl)diphenyl ether (disulfonation).

Synthetic Workflow Visualization

The following logic flow illustrates the critical decision points and reaction pathways for the synthesis.

G Start Starting Material: Diphenyl Ether Step1 Step 1: Chlorosulfonation (0°C, DCM, 1.1 eq ClSO3H) Start->Step1 Reagent Reagent: Chlorosulfonic Acid (ClSO3H) Reagent->Step1 Check1 QC Check: Mono vs. Bis Substitution? Step1->Check1 Bis Byproduct: 4,4'-Bis(sulfonyl) ether Check1->Bis Excess Reagent or High Temp Mono Intermediate: 4-Phenoxybenzenesulfonyl Chloride Check1->Mono Optimized Conditions Step2 Step 2: Amination (R-NH2, Base, THF/DCM) Mono->Step2 Hydrolysis Issue: Hydrolysis to Sulfonic Acid Step2->Hydrolysis Wet Solvents Final Target Product: 4-Phenoxybenzenesulfonamide Step2->Final Anhydrous

Caption: Figure 1. Critical pathway logic for 4-phenoxybenzenesulfonamide synthesis, highlighting the divergence between mono- and bis-sulfonation.

Module 1: The Chlorosulfonation Step[1]

Objective: Selective synthesis of 4-phenoxybenzenesulfonyl chloride.

Standard Operating Procedure (Optimized)
  • Reagents: Diphenyl ether (1.0 eq), Chlorosulfonic acid (1.1 - 1.2 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Neat reactions are possible but increase disulfonation risk.

  • Temperature:

    
     to 
    
    
    
    (Addition), then RT (Stirring).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of Bis-product (4,4') Excess Chlorosulfonic acid (>1.5 eq) or High Temperature.Strict Stoichiometry: Limit

to 1.1 eq. Maintain temp <

during addition.
Reaction mixture solidifies Solvent volume too low or neat reaction used.Dilution: Use DCM (5-10 volumes). Diphenyl ether is a solid/viscous liquid; solvation ensures heat dissipation.
Low Yield / Unreacted SM Old/Hydrolyzed Chlorosulfonic acid.Reagent Quality:

reacts violently with water. If the bottle has "crust" or fumes weakly, distill or replace it.
Dark/Black Tar formation Exotherm runaway (Sulfonation is highly exothermic).Controlled Addition: Add

dropwise over 30-60 mins. Do not dump reagent.
Frequently Asked Questions (FAQs)

Q: Can I use Sulfuric Acid (


) instead of Chlorosulfonic acid? 
A:  No. Sulfuric acid will yield the sulfonic acid (

), not the sulfonyl chloride (

). You would need a second step with Thionyl Chloride (

) to convert the acid to the chloride. Direct chlorosulfonation with

is more atom-efficient for this scaffold.

Q: Why is Dichloromethane (DCM) preferred over Chloroform? A: DCM has excellent solubility for the diphenyl ether and moderate solubility for the sulfonyl chloride, often allowing the product to be isolated by simple evaporation or precipitation with hexane. It also boils at a lower temperature, preventing accidental overheating during workup.

Module 2: The Amination Step

Objective: Coupling the sulfonyl chloride with the desired amine (


).
Standard Operating Procedure (Optimized)
  • Reagents: Sulfonyl Chloride intermediate (1.0 eq), Amine (1.1 eq), Base (Triethylamine or Pyridine, 1.5 eq).

  • Solvent: Anhydrous THF or DCM.

  • Temperature:

    
     to RT.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Recovery of Sulfonic Acid (Water Soluble) Hydrolysis: Water present in solvent or amine competed with the amine for the chloride.Dry Conditions: Use anhydrous solvents. Dry the amine if it is hygroscopic. Add molecular sieves to the reaction vessel.
Oily / Sticky Product Residual solvent or excess amine trapped in the lattice.Trituration: Sonicate the oil with cold Hexane or Diethyl Ether to induce crystallization.
Low Conversion HCl byproduct protonating the amine, rendering it non-nucleophilic.Scavenger Base: Ensure >1.2 eq of tertiary base (TEA/DIPEA) is present to neutralize HCl.
Frequently Asked Questions (FAQs)

Q: My amine is a hydrochloride salt (


). How do I use it? 
A:  You must double the amount of base (e.g., use 2.5 eq of Triethylamine). The first equivalent frees the free base amine, and the subsequent equivalents scavenge the HCl produced during the sulfonamide formation.

Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Only for highly reactive, unhindered amines. For 4-phenoxybenzenesulfonyl chloride, hydrolysis is a significant competitor. We strongly recommend a biphasic system (


) with a phase transfer catalyst (e.g., TBAB) or strictly anhydrous organic conditions for consistent yields.

Advanced Optimization: Green & Catalytic Approaches

For high-throughput or industrial scaling, consider these modifications supported by recent literature:

  • Microwave-Assisted Synthesis:

    • Benefit: Drastically reduced reaction times (from hours to minutes) for the amination step.

    • Protocol: Irradiate Sulfonyl chloride + Amine + Pyridine in acetonitrile at

      
       for 5-10 mins.
      
  • One-Pot Procedures:

    • Recent methodologies utilize oxidative chlorination of thiols or direct sulfonyl fluoride activation (SuFEx chemistry) to avoid handling unstable sulfonyl chlorides. However, for the phenoxy scaffold, the chlorosulfonic acid route remains the most cost-effective for gram-scale synthesis.

References

  • Direct Chlorosulfonation Protocols

    • Process for the chloro-sulphonation of biphenyl and diphenyl ether. (EP0053314A1). Google Patents. Link

    • Method of making alkyl diphenyl ether sulfonates.[1] (US2854477A). Google Patents. Link

  • Sulfonamide Synthesis & Optimization

    • Blakemore, D. C., et al. (2016).[2] Synthesis of Sulfonamides.[2][3][4][5][6] Synthetic Methods in Drug Discovery: Volume 2.[2] Royal Society of Chemistry.[2] Link[4]

    • Bahrami, K., et al. (2009).[5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[5] Journal of Organic Chemistry.[5] Link

  • Biological Context (MMP Inhibitors)

    • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: Sulfonylated amino acid hydroxamates with MMP inhibitory properties. Bioorganic & Medicinal Chemistry. Link

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for Chlorosulfonic Acid and Sulfonyl Chlorides before handling, as they are corrosive and lachrymators.

Sources

Technical Support Center: Purification of 4-Phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses the purification of 4-Phenoxybenzenesulfonamide (CAS: 123045-62-5).[1][2][3] The crude material is typically synthesized via the chlorosulfonation of diphenyl ether followed by ammonolysis.[1][2] Consequently, the primary impurities are unreacted starting material (diphenyl ether ), the sulfone byproduct (bis(4-phenoxyphenyl)sulfone ), and hydrolysis products (sulfonic acids ).[2]

Successful purification relies on exploiting the acidity of the sulfonamide proton (pKa ~10.1) to separate it from neutral organic impurities (ethers, sulfones) via acid-base extraction, followed by recrystallization for final polishing.[1][2]

PropertyValue
Molecular Formula C₁₂H₁₁NO₃S
Molecular Weight 249.29 g/mol
Target Melting Point 130–132 °C [1]
pKa (Predicted) ~10.1 (Sulfonamide NH₂)
Appearance White to off-white crystalline powder

Troubleshooting Guide (Q&A)

Issue: Persistent Oily Residue or "Geranium" Odor

Q: My crude solid feels sticky/oily and has a faint floral or geranium-like smell. Vacuum drying isn't removing it.[1][2] What is this? A: This indicates contamination with Diphenyl Ether (starting material).[1][2] Diphenyl ether has a low melting point (26 °C) and a characteristic geranium odor.[1][2] It can "oil out" on the surface of your crystals, trapping other impurities.[1][2]

  • Fix: Do not rely on recrystallization alone, as the oil can occlude the crystal lattice.[1][2] Use the Acid-Base Reprecipitation Protocol (Section 3) to wash the neutral diphenyl ether out of the alkaline sulfonamide solution using an organic solvent like Dichloromethane (DCM) or Toluene.[1][2]

Issue: High Melting Point Insolubles

Q: During the base extraction step, a significant amount of white solid remains undissolved in the NaOH solution. Should I filter this or try to dissolve it? A: Filter and discard it. This insoluble solid is likely Bis(4-phenoxyphenyl)sulfone .[1][2] This is a common byproduct formed during chlorosulfonation when the sulfonyl chloride reacts with another molecule of diphenyl ether.[1][2] It is neutral and chemically inert to base, making it easy to remove via filtration during the acid-base extraction step [2].[1][2]

Issue: Pink or Brown Discoloration

Q: The product is off-white with a pinkish or brown hue. Recrystallization isn't improving the color significantly. A: This coloration is often due to trace phenolic oxidation products or azo-like coupling impurities formed if the reaction temperature was uncontrolled.[1][2]

  • Fix: Perform a Charcoal Treatment .[1][2] Dissolve the compound in hot ethanol, add activated carbon (5-10 wt%), stir for 15 minutes, and filter through Celite while hot. Then proceed with crystallization.[1][2]

Issue: Low Yield After Acidification

Q: I dissolved my crude in NaOH, extracted with DCM, and acidified the aqueous layer, but very little precipitate formed. A: You may have passed the isoelectric point or the volume is too high.

  • Ensure the pH is brought down to pH 1–2 .[1][2] Sulfonamides are weak acids; if the pH is only neutral (pH 7), significant product may remain in solution as the salt.[1][2]

  • If the aqueous volume is too large, the product may remain dissolved due to its partial water solubility (approx. 0.5–1 g/L).[1][2] Cool the acidic solution on ice to maximize precipitation.[1][2]

Primary Protocol: Acid-Base Reprecipitation

The "Gold Standard" for removing neutral impurities (ethers, sulfones).[1]

Principle: 4-Phenoxybenzenesulfonamide is soluble in aqueous alkali (forming a sodium salt), whereas the impurities (diphenyl ether, sulfone) are not.[1][2]

Reagents:

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution[2]

  • Hydrochloric Acid (HCl), 2.0 M aqueous solution[2]

  • Dichloromethane (DCM) or Toluene (for washing)[1][2]

  • pH Paper or Meter[1][2]

Step-by-Step:

  • Dissolution: Suspend the crude 4-Phenoxybenzenesulfonamide (10 g) in 1.0 M NaOH (60 mL) . Stir vigorously at room temperature for 20 minutes.

    • Observation: The sulfonamide will dissolve.[1][2] Any turbid oil (diphenyl ether) or suspended white solid (sulfone) represents impurities.[1][2]

  • Filtration (Solids): If solid particles remain (sulfone), filter the alkaline solution through a sintered glass funnel or a Celite pad.[1][2] Discard the solid.

  • Extraction (Oils): Transfer the filtrate to a separatory funnel. Wash the aqueous alkaline layer with DCM (2 × 30 mL) .[1][2]

    • Action: Shake gently to avoid emulsions.[1][2] Allow layers to separate.[1][2]

    • Discard: The bottom organic (DCM) layer contains the neutral impurities (diphenyl ether).[1][2]

    • Keep: The top aqueous layer contains your product as the sodium salt.[1][2]

  • Precipitation: Transfer the aqueous layer to a clean beaker.[1][2] While stirring, slowly add 2.0 M HCl dropwise until the pH reaches 1–2 .

    • Observation: A thick white precipitate will form.[1][2]

  • Isolation: Cool the slurry in an ice bath (0–5 °C) for 30 minutes. Filter the solid via vacuum filtration.[1][2] Wash with cold water (3 × 20 mL) to remove inorganic salts (NaCl).[1][2]

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Secondary Protocol: Recrystallization

The "Polishing" step for final purity and crystal habit.[2]

Solvent System: Ethanol / Water (approx. 2:1 ratio).[1][2]

Step-by-Step:

  • Place the acid-precipitated solid (from Protocol 1) in an Erlenmeyer flask.

  • Add Ethanol (95%) just enough to cover the solid.[1][2]

  • Heat to boiling on a steam bath or hot plate (approx. 78 °C). Add more ethanol in small portions until the solid just dissolves.

  • (Optional) If colored, perform the charcoal treatment here.[1][2]

  • Remove from heat.[1][2] Add hot water dropwise to the boiling ethanol solution until a faint permanent turbidity (cloudiness) appears.

  • Add a few drops of ethanol to clear the solution again.[1][2]

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Then place in an ice bath for 1 hour.

  • Filtration: Collect crystals by vacuum filtration. Wash with a small amount of cold 50% ethanol/water.[1][2]

  • Purity Check: Measure Melting Point. Target: 130–132 °C .

Data & Impurity Profile

Table 1: Impurity Management
Impurity NameStructure TypeOriginRemoval Strategy
Diphenyl Ether Neutral EtherUnreacted Starting MaterialInsoluble in NaOH; remove via DCM wash.[1][2]
Bis(4-phenoxyphenyl)sulfone Neutral SulfoneOver-sulfonation Side ProductInsoluble in NaOH; remove via filtration.
4-Phenoxybenzenesulfonic acid Strong AcidHydrolysis of intermediateWater soluble; remains in filtrate during final acid precipitation or recrystallization.[1][2]
Ammonium Salts Inorganic SaltNeutralization byproductWater soluble; removed during water wash.[1][2]
Table 2: Solubility Profile
SolventCold (20°C)Hot (Reflux)Suitability
Water InsolubleSlightly SolubleAnti-solvent
Ethanol SolubleVery SolubleGood solvent
1.0 M NaOH Soluble (as salt)SolubleExtraction Medium
Dichloromethane SolubleSolubleWash solvent (for impurities)
Hexane InsolubleInsolubleAnti-solvent

Workflow Visualization

PurificationWorkflow Crude Crude 4-Phenoxybenzenesulfonamide (Contains: Ether, Sulfone, Salts) NaOH_Step Dissolve in 1.0 M NaOH Crude->NaOH_Step Filter_Step Filter Insolubles NaOH_Step->Filter_Step Solid_Waste Solid Waste (Sulfone Byproduct) Filter_Step->Solid_Waste Residue Filtrate Alkaline Filtrate (Product + Ether) Filter_Step->Filtrate Solution Extract_Step Wash with DCM Filtrate->Extract_Step Org_Layer Organic Layer (Diphenyl Ether) Extract_Step->Org_Layer Bottom Layer Aq_Layer Aqueous Layer (Product Salt) Extract_Step->Aq_Layer Top Layer Acidify Acidify with HCl to pH 1-2 Aq_Layer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Recryst Recrystallize (Ethanol/Water) Precipitate->Recryst Final Pure 4-Phenoxybenzenesulfonamide (MP: 130-132°C) Recryst->Final

Caption: Logical workflow for the purification of 4-Phenoxybenzenesulfonamide, separating neutral impurities via base extraction before final crystallization.

References

  • European Patent Office. (1990).[1][2] Process for the preparation of Bis(4-hydroxyphenyl)sulfone (Analogous sulfone separation chemistry). EP0364876A1.[1][2] Retrieved January 28, 2026, from [2]

  • PubChem. (2025).[1][2][4][5] 4-Phenoxybenzenesulfonamide Compound Summary. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][2]

Sources

Common side reactions in the synthesis of 4-Phenoxybenzenesulfonamide and how to avoid them.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization

Introduction

Welcome to the Technical Support Center for the synthesis of 4-Phenoxybenzenesulfonamide . This molecule is a critical pharmacophore, serving as a key intermediate for Matrix Metalloproteinase (MMP) inhibitors (e.g., MMP-12 inhibitors) and various anticonvulsant agents [1, 2].

The synthesis typically follows a two-stage sequence: Chlorosulfonation of diphenyl ether followed by Amination . While the chemistry appears straightforward, the electron-rich nature of the diphenyl ether scaffold makes it prone to specific side reactions—primarily over-sulfonation (bis-substitution) and sulfone formation .

This guide provides a mechanistic breakdown of these failures and actionable protocols to ensure high purity (>98%) and yield.

Visualizing the Reaction Landscape

The following diagram maps the competitive landscape of the synthesis. It highlights where the process deviates from the Target Pathway (Green) into Impurity Pathways (Red).

ReactionPathways Start Diphenyl Ether MonoCl 4-Phenoxybenzenesulfonyl Chloride (Intermediate) Start->MonoCl 1.0-1.2 eq ClSO3H < 5°C, CHCl3 BisCl 4,4'-Oxybis(benzenesulfonyl chloride) [Bis-Impurity] Start->BisCl Excess ClSO3H > 10°C Sulfone Diaryl Sulfone (Bridging Impurity) Start->Sulfone High Temp No Solvent CSA Chlorosulfonic Acid (ClSO3H) MonoCl->BisCl Over-reaction Target 4-Phenoxybenzenesulfonamide (Target) MonoCl->Target NH3 (aq) < 10°C AcidImp 4-Phenoxybenzenesulfonic Acid (Hydrolysis) MonoCl->AcidImp H2O / Heat (Hydrolysis)

Figure 1: Reaction pathway analysis showing the target route (green) versus competitive side reactions (red) leading to common impurities.

Module 1: The Chlorosulfonation Stage

The Challenge: The ether oxygen in diphenyl ether is a strong ortho/para director. While para is favored sterically, the second phenyl ring is equally reactive. The most common failure mode is double sulfonation , yielding 4,4'-oxybis(benzenesulfonyl chloride) .

Troubleshooting Guide: Controlling Electrophilic Substitution
Issue Symptom Root Cause Corrective Action
Bis-Sulfonation Product MP is too high (>160°C); NMR shows symmetric substitution on both rings.Excess Reagent: Using >2.0 eq of

.Temperature: Reaction ran >10°C.
Limit Stoichiometry: Use 1.0–1.2 eq of

.Cooling: Maintain

strictly.
Sulfone Formation Insoluble gummy solid; low yield of sulfonamide.Friedel-Crafts Side Reaction:

acting as a dehydrating agent at high temps.
Dilution: Use

or DCM (1:5 w/v ratio). Avoid running "neat" unless strictly temp-controlled.
Regio-isomers Unclear melting point range; "messy" aromatic region in NMR.Ortho-substitution: Lack of steric control.Solvent Choice: Chlorinated solvents (

) enhance para-selectivity compared to neat reactions [3].
FAQ: Why can't I just use excess acid to drive conversion?

Answer: Unlike simple benzene, diphenyl ether has two reactive sites. Excess chlorosulfonic acid will inevitably attack the second ring once the first is sulfonated, forming the bis-chloride. This impurity is structurally similar to your product and difficult to remove later. Conversion must be sacrificed for selectivity.

Module 2: The Amination Stage

The Challenge: The sulfonyl chloride intermediate is moisture-sensitive. The competition here is between Aminolysis (forming the sulfonamide) and Hydrolysis (reverting to the sulfonic acid).

Troubleshooting Guide: Amination & Workup

Q: My yield is low, and the product is water-soluble. What happened?

  • Diagnosis: You likely hydrolyzed your sulfonyl chloride.

  • Mechanism:

    
    . The sulfonic acid is highly water-soluble and washes away during filtration.
    
  • Prevention:

    • Quench Protocol: When quenching the chlorosulfonation reaction, pour the reaction mixture onto ice, not water into the mixture. Keep it cold.

    • Phase Separation: Ensure the organic layer (containing

      
      ) is separated quickly and kept dry (anhydrous 
      
      
      
      ) before adding ammonia.
    • Ammonia Concentration: Use concentrated aqueous ammonia (

      
      ) or ammonia gas in solvent. The high concentration of nucleophile (
      
      
      
      ) outcompetes water [4].

Q: I see a "dimer" impurity (


). 
  • Diagnosis: Formation of bis-sulfonimide.

  • Cause: This occurs if the reaction pH drops (becomes acidic) or if there is a local excess of sulfonyl chloride relative to ammonia.

  • Fix: Ensure vigorous stirring and slow addition of the chloride into the ammonia (inverse addition) to maintain a high amine-to-chloride ratio locally.

Validated Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Step 1: Chlorosulfonation (The "Cold & Dilute" Method)
  • Setup: 3-neck flask,

    
     atmosphere, dropping funnel, thermometer.
    
  • Charge: Dissolve Diphenyl Ether (10 g) in Chloroform (50 mL) . Cool to 0°C .[1][2]

  • Addition: Add Chlorosulfonic Acid (1.2 eq) dropwise over 30 mins.

    • Critical Control Point: Do not let internal temp rise above 5°C .

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (or HPLC).

  • Quench: Pour mixture slowly onto 100g crushed ice .

  • Extraction: Separate the organic layer (

    
    ). Wash once with cold water. Dry over 
    
    
    
    . Filter. Do not rotovap to dryness (thermal instability). Use the solution directly in Step 2.
Step 2: Amination
  • Charge: Place 28% Ammonium Hydroxide (5 eq) in a fresh flask. Cool to 5°C .

  • Addition: Add the

    
     solution from Step 1 dropwise to the ammonia.
    
  • Reaction: Stir vigorously for 1 hour at 5°C, then warm to room temp for 2 hours.

  • Workup: Evaporate the

    
     (or distill off). The product will precipitate as a white solid.
    
  • Purification: Filter the solid. Wash with water (to remove ammonium chloride and sulfonic acid). Recrystallize from Ethanol/Water (4:1) to remove trace bis-impurities [5].

Decision Logic for Impurity Removal

Use this logic tree to decide on purification steps based on your analytical data.

PurificationLogic Start Crude Product Analysis (HPLC/NMR) CheckBis Is 'Bis' Impurity > 5%? Start->CheckBis CheckAcid Is Sulfonic Acid Present? CheckBis->CheckAcid No Recryst Recrystallize from Ethanol/Water CheckBis->Recryst Yes BaseWash Wash solid with Sat. NaHCO3 CheckAcid->BaseWash Yes (Acid is water soluble) Final Final QC (>98% Purity) CheckAcid->Final No Recryst->CheckAcid BaseWash->Final

Figure 2: Troubleshooting logic for purification based on impurity profile.

References

  • Love, C. J., et al. (2000). "MMP-12 Inhibitors: Synthesis and Structure-Activity Relationships." Bioorganic & Medicinal Chemistry Letters, 10(20), 2267-2270.

  • Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating the 4-phenoxybenzene scaffold." Journal of Medicinal Chemistry, 43(15), 2992-3004.

  • Cremlyn, R. J. (1996). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Definitive text on chlorosulfonation mechanics).

  • Org. Synth. (1921).[1] "Benzenesulfonyl chloride."[2][3][4][5] Organic Syntheses, Coll. Vol. 1, p. 84. (Foundational protocol for sulfonyl chloride handling).

  • Patent CN103254135A. (2013). "Method for synthesizing 4-phenoxybenzenesulfonamide." (Industrial purification data).

Sources

Scaling up the synthesis of 4-Phenoxybenzenesulfonamide for preclinical studies.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 4-Phenoxybenzenesulfonamide (CAS: 123045-62-5) for preclinical studies. Audience: Process Chemists, Scale-Up Engineers, and Preclinical Development Teams.

Introduction: The Scale-Up Mandate

Welcome to the Technical Support Center for the synthesis of 4-Phenoxybenzenesulfonamide .

Transitioning from milligram-scale medicinal chemistry to kilogram-scale preclinical supply is not merely about increasing volume; it is about managing energy, mass transfer, and safety . The synthesis of 4-phenoxybenzenesulfonamide typically proceeds via the chlorosulfonation of diphenyl ether followed by ammonolysis. While chemically straightforward, this route presents significant engineering challenges at scale, particularly regarding exotherm control and acid gas management.

This guide is structured to troubleshoot the three critical phases of production:

  • Electrophilic Substitution (Chlorosulfonation)

  • Nucleophilic Acyl Substitution (Amidolysis)

  • Isolation & Purification

Module 1: The Chlorosulfonation Step (Critical Safety Node)

The Chemistry: Diphenyl ether + Chlorosulfonic acid (


) 

4-Phenoxybenzenesulfonyl chloride +

+

Process Flow & Mechanism Diagram

Chlorosulfonation_Pathway Start Diphenyl Ether Inter Intermediate: Sulfonic Acid Start->Inter Sulfonation (-HCl) Reagent Chlorosulfonic Acid (Excess) Reagent->Inter Product 4-Phenoxybenzenesulfonyl Chloride (Target) Inter->Product Chlorination (-H2SO4) Impurity2 Impurity: Sulfones (Oligomers) Inter->Impurity2 Friedel-Crafts Side Rxn Impurity1 Impurity: 4,4'-Bis(sulfonyl chloride) Product->Impurity1 Over-reaction (High Temp/Excess Acid)

Figure 1: Reaction pathway showing the critical balance between mono-sulfonation (target) and bis-sulfonation (impurity).

Troubleshooting Guide: Chlorosulfonation

Q1: The reaction mixture has solidified or become too viscous to stir. What happened?

  • Diagnosis: Viscosity Stall. Neat chlorosulfonation (solvent-free) often leads to a viscous melt or solid mass as the sulfonyl chloride forms, especially if the temperature drops below the intermediate's melting point.

  • Solution:

    • Immediate Fix: Slowly increase jacket temperature (carefully!) to remelt, or add a compatible solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if your reactor rating allows.

    • Scale-Up Protocol: Do not run neat at scale. Use DCM (approx. 3-5 volumes relative to diphenyl ether). It acts as a heat sink for the exotherm and maintains fluidity.

Q2: We are detecting high levels of the bis-sulfonated impurity (4,4'-disulfonyl dichloride).

  • Diagnosis: Stoichiometric Overload. You likely used a large excess of chlorosulfonic acid or maintained high temperatures for too long. The second phenyl ring is deactivated by the ether linkage but can still react under forcing conditions.

  • Solution:

    • Limit

      
       to 2.5 - 3.0 equivalents .
      
    • Keep reaction temperature between 0°C and 5°C during addition.

    • Quench immediately upon consumption of starting material (monitor via HPLC).

Q3: The HCl scrubber is overwhelmed during reagent addition.

  • Diagnosis: Gas Evolution Rate. The reaction generates 1 mole of HCl per mole of sulfonation. At scale, this is a massive volume of gas.[1]

  • Solution:

    • Implement dose-controlled addition . Link the addition pump to the reactor temperature and the scrubber pressure drop. If the scrubber back-pressure spikes, the pump must auto-stop.

Module 2: Amidolysis (The Yield Maker)

The Chemistry: 4-Phenoxybenzenesulfonyl chloride +




4-Phenoxybenzenesulfonamide +

Troubleshooting Guide: Sulfonamide Formation

Q4: The yield is low (<60%), and we see sulfonic acid in the aqueous waste.

  • Diagnosis: Competitive Hydrolysis. The sulfonyl chloride hydrolyzed back to the sulfonic acid (water soluble) instead of reacting with ammonia. This happens if the pH drops or if mixing is poor.

  • Solution:

    • Biphasic System: Dissolve the crude sulfonyl chloride in an organic solvent (DCM, EtOAc, or THF).

    • Ammonia Source: Use 28-30% Aqueous Ammonia (excess, >5 eq) or bubble

      
       gas.
      
    • Critical Parameter: Maintain temperature <10°C during mixing. Hydrolysis is faster at high temperatures.

Q5: The product is isolating as a sticky gum, not a powder.

  • Diagnosis: Occluded Solvent/Impurities. The product is trapping the organic solvent or contains unreacted sulfonyl chloride oil.

  • Solution:

    • Perform a solvent swap . Distill off the reaction solvent (e.g., DCM) while adding water. As the organic solvent leaves, the product should precipitate as a solid from the aqueous suspension.

    • Trituration: If gummy, triturate with cold heptane or a heptane/IPA mixture to induce crystallization.

Module 3: Purification & Final Isolation

Process Data & Specifications
ParameterSpecification TargetRationale
Appearance White to Off-white crystalline powderColored forms indicate oxidative degradation or iron contamination.
Purity (HPLC) > 98.5% (a/a)Preclinical tox studies require high purity to rule out metabolite interference.
Bis-Sulfonamide < 0.10%Difficult to remove; must be controlled upstream.
Residual Solvents < ICH LimitsDCM/Chloroform are Class 2 solvents; strict limits apply.
Troubleshooting Guide: Purification

Q6: The final product has a persistent pink/red hue.

  • Diagnosis: Phenolic Oxidation. Trace amounts of unreacted phenol (or cleavage of the ether) have oxidized. Alternatively, iron contamination from steel reactors (if glass-lined integrity is breached by

    
    ).
    
  • Solution:

    • Activated Carbon:[2] Recrystallize from Ethanol/Water (80:20) . Add 5% w/w activated carbon (e.g., Darco G-60) to the hot solution, stir for 30 mins, and hot filter.

    • Chelation: If iron is suspected, wash the organic layer (pre-crystallization) with a dilute EDTA solution.

Q7: Filtration is extremely slow (clogged filter cloth).

  • Diagnosis: Fine Particle Size. Rapid precipitation ("crashing out") created fines that blind the filter.

  • Solution:

    • Ostwald Ripening: After precipitation, heat the slurry to near-reflux and cool slowly (over 4-6 hours) to allow crystal growth.

    • Seeding: Use 0.5% seed crystals at the cloud point to encourage uniform particle size distribution.

Visual Workflow: From Reactor to Isolation

Process_Workflow cluster_0 Zone 1: Reaction cluster_1 Zone 2: Quench & Amidolysis cluster_2 Zone 3: Isolation R1 Reactor 1: Diphenyl Ether + DCM Add Addition: Chlorosulfonic Acid (Temp < 5°C) R1->Add Quench Quench onto Ice/Water (Phase Split) R1->Quench Transfer crude Sulfonyl Chloride R2 Reactor 2: Org Layer + NH3 (aq) Quench->R2 Organic Phase Only Distill Solvent Swap (Remove DCM, Add Water) R2->Distill Post-Reaction Filter Filtration & Wash (Water/Heptane) Distill->Filter Slurry Dry Vacuum Drying (45°C) Filter->Dry

Figure 2: Integrated Process Flow Diagram (PFD) for the batch synthesis.

References

  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. European Patent EP0115328B1. Google Patents.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. National Institutes of Health (PubMed Central). Available at: [Link]

  • Challenges of scaling up chemical processes. HWS Labortechnik. Available at: [Link]

  • Sulfonamide purification process. US Patent 2,777,844. Google Patents.

Sources

Technical Support Center: 4-Phenoxybenzenesulfonamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybenzenesulfonamide (CAS: 123045-62-5 / Generic Structure Class) is a hydrophobic sulfonamide frequently utilized in high-throughput screening and medicinal chemistry.[1] While chemically robust regarding its covalent structure, users frequently report "stability" issues that are, upon root-cause analysis, actually physical instability (precipitation) events driven by its low aqueous solubility and high logP (estimated ~2.5–3.0).[1]

This guide addresses the two distinct forms of stability:

  • Physical Stability: Preventing precipitation in biological buffers.[1]

  • Chemical Stability: Preventing hydrolysis and oxidative degradation.[1]

Part 1: Solubility & Physical Stability (The "Crash-Out" Phenomenon)
Q1: Why does my compound precipitate immediately upon adding the DMSO stock to PBS/Media?

Technical Insight: This is a classic "solvent shock" phenomenon.[1] 4-Phenoxybenzenesulfonamide is highly soluble in DMSO (aprotic, polar) but poorly soluble in water (protic, polar).[1] When a small volume of DMSO stock is added to a large volume of aqueous buffer, the local solvent environment shifts instantaneously. If the mixing is not rapid enough, the compound experiences a local concentration exceeding its aqueous solubility limit (


), leading to nucleation and micro-precipitation.

The Mechanism: The sulfonamide moiety (


) has a pKa of approximately 10.0–10.5. At physiological pH (7.4), the molecule remains predominantly neutral (uncharged), maximizing its hydrophobicity and minimizing solubility.[1]
Q2: How do I prepare a stable assay solution without precipitation?

Protocol: The "Intermediate Dilution" Method Do not spike 100% DMSO stock directly into the final assay well if concentrations >10 µM are required. Use an intermediate dilution step to step-down the solvent concentration gradually.[1]

Step-by-Step Methodology:

  • Prepare Master Stock: Dissolve solid 4-Phenoxybenzenesulfonamide in anhydrous DMSO to 10 mM.

  • Create Intermediate: Dilute the Master Stock 1:10 or 1:20 into a "transition solvent" (e.g., 50% DMSO / 50% Water or pure Ethanol if compatible).[1]

  • Final Dilution: Spike the Intermediate into the pre-warmed assay buffer (37°C) while vortexing.

Critical Parameter: Ensure the final DMSO concentration in the assay is <1% (v/v) to avoid solvent effects on biology, but high enough to maintain compound solubility (often >0.1% is needed for hydrophobic compounds).

Visualization: Solubilization Workflow

solubilization_workflow Solid Solid Compound (Store Desiccated) DMSO_Stock Master Stock (10-50 mM in DMSO) Solid->DMSO_Stock Dissolve Intermediate Intermediate Dilution (10x Assay Conc. in 10-20% DMSO) DMSO_Stock->Intermediate Step-down Dilution Assay_Well Final Assay Well (1x Conc, <1% DMSO) *Vortex during addition* DMSO_Stock->Assay_Well Direct Spike (High Risk) Intermediate->Assay_Well Final Spike Precipitation RISK: Precipitation (Cloudy Solution) Assay_Well->Precipitation If Mixing Slow

Caption: Step-down dilution strategy to mitigate solvent shock and precipitation events.

Part 2: Chemical Stability & Degradation
Q3: Is 4-Phenoxybenzenesulfonamide sensitive to hydrolysis?

Expert Analysis: Generally, no .[1] Primary sulfonamides are chemically stable against hydrolysis under neutral and physiological conditions.[1] Research on the sulfonamide class demonstrates that they are hydrolytically stable at pH 4.0, 7.0, and 9.0 with half-lives exceeding 1 year at 25°C [1].[2]

However, the ether linkage (phenoxy group) introduces a potential site for oxidative degradation if exposed to high-intensity light or strong oxidizing agents, though it is stable under standard cell culture conditions.

Q4: My stock solution turned yellow over time. Is it degraded?

Troubleshooting: A color change to yellow often indicates oxidative impurities or photodegradation , rather than hydrolysis.[1]

  • Check DMSO Quality: DMSO is hygroscopic.[1][3] Absorbed water can facilitate slow chemical changes.[1]

  • Light Exposure: Aromatic ethers can undergo photo-oxidation.[1]

  • Action: Verify purity via LC-MS. If the primary peak is >95%, the color may be due to a trace impurity (<1%) with a high extinction coefficient.

Data Table: Stability Profile

ParameterConditionStability StatusRecommendation
Hydrolysis pH 7.4 (PBS), 37°CHigh Stable for >7 days in solution.
Photostability Ambient LightModerate Protect from direct sunlight; use amber vials.[1]
DMSO Stability -20°C, DesiccatedHigh Stable for >12 months.[1]
DMSO Stability RT, Humid AirLow DMSO absorbs water; compound may precipitate in tube.[1]
Part 3: Storage & Handling Protocols
Standard Operating Procedure (SOP) for Storage

To ensure data integrity across longitudinal studies, adhere to this self-validating storage protocol.

  • Solid State: Store at +4°C or -20°C. Keep the vial tightly sealed in a desiccator.

  • Stock Solution (DMSO):

    • Prepare aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C.

    • Thawing: Thaw at room temperature (do not heat >37°C). Vortex vigorously to redissolve any micro-crystals formed during freezing.[1]

    • Visual Check: Hold the vial up to a light source. If "schlieren" lines (swirling patterns) or particulates are visible, sonicate for 5 minutes.[1]

Q5: Can I autoclave this compound?

Answer: No. While the sulfonamide bond is heat-resistant, the high pressure and temperature (121°C) combined with aqueous steam can accelerate hydrolysis of the ether linkage or promote ring oxidation. Always filter-sterilize solutions using a 0.22 µm PTFE (hydrophobic) or PES (if diluted) membrane.[1]

Visualization: Stability Logic Tree

stability_logic Issue User Observation: Loss of Activity Check_Solubility Check 1: Visual Inspection Is solution cloudy? Issue->Check_Solubility Precipitation Diagnosis: Precipitation (Physical) Check_Solubility->Precipitation Yes Check_Chem Check 2: LC-MS Analysis Is Mass Peak Correct? Check_Solubility->Check_Chem No (Clear) Solution_P Solution: Improve Dilution Protocol (See Part 1) Precipitation->Solution_P Check_Chem->Issue Peak Intact (Check Biological Assay) Degradation Diagnosis: Chemical Degradation Check_Chem->Degradation New Peaks Found Solution_D Solution: Check Storage/Light Purchase Fresh Batch Degradation->Solution_D

Caption: Diagnostic logic for distinguishing physical precipitation from chemical degradation.

References
  • Białk-Bielińska, A. et al. (2012).[1][4] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

  • PubChem. (2025).[1][5][6] 4-Phenoxybenzenesulfonamide Compound Summary. National Library of Medicine.[1]

  • BenchChem. (2025).[1][7] Stability of Sulfonamides: A Comparative Guide.

Sources

Overcoming challenges in the purification of 4-Phenoxybenzenesulfonamide analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification & Isolation Reference ID: TSC-PBSA-001

Executive Summary: The Amphiphilic Challenge

Welcome to the technical support center. If you are working with 4-phenoxybenzenesulfonamide and its analogs, you are likely encountering a specific set of purification challenges derived from the molecule's "Janus-faced" nature.

These molecules possess a distinct duality:

  • The Lipophilic Tail: The diphenyl ether moiety is highly lipophilic and flexible, leading to strong Van der Waals interactions but poor solubility in polar media.

  • The Polar Head: The sulfonamide group (

    
    ) is polar and weakly acidic (
    
    
    
    ), creating strong hydrogen bonding networks.

This duality often leads to "oiling out" during crystallization and severe tailing during chromatography. This guide provides field-proven protocols to overcome these specific thermodynamic and kinetic barriers.

Module 1: Crystallization Troubleshooting

User Issue: "My product separates as a sticky oil at the bottom of the flask instead of forming crystals. Cooling it further just makes the oil more viscous."

Root Cause Analysis

This phenomenon, known as oiling out (liquid-liquid phase separation), occurs when the compound's melting point is depressed below the saturation temperature of the solvent system.[1][2] The flexible diphenyl ether linkage in 4-phenoxybenzenesulfonamide analogs lowers the lattice energy, making the compound prone to forming amorphous oils rather than ordered crystals [1, 3].

Protocol: Controlled Anti-Solvent Crystallization with Seeding

Do not rely on simple cooling. You must control the supersaturation curve.

Reagents: Ethanol (Solvent), Water (Anti-solvent).[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol.

    • Tip: If the solution is colored, treat with activated charcoal at this stage and filter while hot.

  • The Cloud Point: Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • The Reversal: Add a few drops of hot Ethanol to just clear the turbidity. The solution is now at the metastable limit.

  • Seeding (Critical): Allow the solution to cool to

    
    . Add a seed crystal of pure product.
    
    • No seed? Scratch the inner glass wall with a glass rod at the air-liquid interface to create nucleation sites [1].

  • Slow Cooling: Wrap the flask in aluminum foil and a towel to insulate it. Allow it to reach room temperature undisturbed over 4–6 hours.

  • Harvest: Filter the resulting white needles/plates and wash with cold 20% EtOH/Water.

Module 2: Chromatographic Separation

User Issue: "I am running flash chromatography (Hexane/EtOAc), but the sulfonamide streaks across the column (tailing), contaminating other fractions."

Root Cause Analysis

Sulfonamides are hydrogen bond donors and weak acids. On standard silica gel, the


 protons interact strongly with the silanol groups (

), causing non-specific adsorption and peak broadening (tailing). Standard solvents cannot disrupt this interaction effectively [4].
Protocol: Acid-Modified Flash Chromatography

You must suppress the ionization of the sulfonamide and block silanol sites.

Stationary Phase: Silica Gel 60 (


 mesh).
Mobile Phase:  Dichloromethane (DCM) / Methanol (MeOH) + Modifier .
ParameterRecommendationMechanism
Base Solvent DCMSolubilizes the lipophilic diphenyl ether tail.
Polar Solvent MeOH (

)
Elutes the polar sulfonamide head.
Modifier 0.1% Acetic Acid Protonates silanol groups, preventing H-bonding with the sulfonamide [4].
Loading Liquid Loading (DCM)Dry loading on silica often exacerbates tailing for this class.

Step-by-Step:

  • Equilibrate the column with 100% DCM containing 0.1% Acetic Acid.

  • Load sample dissolved in minimal DCM.

  • Run a gradient from

    
     to 
    
    
    
    MeOH (both containing 0.1% Acetic Acid).
  • The sulfonamide typically elutes as a sharp band. Note: Evaporate fractions thoroughly to remove acetic acid traces.

Module 3: Chemical Work-up (The "Base-Acid Switch")

User Issue: "I have persistent impurities that co-elute on TLC. How do I clean this without a column?"

Root Cause Analysis

Common impurities include unreacted sulfonyl chlorides (which hydrolyze to sulfonic acids) and non-polar precursors (diphenyl ethers). You can exploit the specific


 of the sulfonamide (

) to separate it from both neutral organics and strong acids [2, 6].
Workflow Visualization: The pH-Switch Purification

PurificationSwitch Start Crude Mixture (Sulfonamide + Neutral Impurities + Sulfonic Acids) Step1 Dissolve in EtOAc Extract with 1M NaOH (aq) Start->Step1 LayerOrg Organic Layer (Contains Neutral Impurities) Step1->LayerOrg Partition LayerAq Aqueous Layer (pH > 12) (Contains Sulfonamide Salt + Sulfonates) Step1->LayerAq Partition Discard1 Discard Organic Layer LayerOrg->Discard1 Step2 Wash Aq. Layer with fresh EtOAc (removes trace neutrals) LayerAq->Step2 Step3 Acidify Aq. Layer to pH ~4 using 1M HCl Step2->Step3 Precipitate Precipitate Forms (Pure Sulfonamide) Step3->Precipitate Sulfonamide protonates & crashes out Filtrate Filtrate (Water) (Contains Sulfonic Acid Impurities) Step3->Filtrate Sulfonic acids remain soluble (pKa < 1)

Figure 1: The "Base-Acid Switch" exploits the acidity difference between Sulfonamides (


) and Sulfonic Acid byproducts (

).

Protocol:

  • Dissolve crude in Ethyl Acetate.

  • Extract with 1.0 M NaOH . The sulfonamide deprotonates and moves to the water layer. Neutral impurities stay in the organic layer.

  • Separate layers. Keep the Aqueous Layer.

  • (Optional) Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained oils.

  • Slowly acidify the aqueous layer with 1.0 M HCl to

    
    .
    
    • Result: The sulfonamide reprecipitates as a solid. The sulfonic acid impurities (being strong acids) remain dissolved in the water [2].

  • Filter the solid.[1][3][4]

Module 4: Analytical Validation

User Question: "How do I confirm the purity and identity of the isolated solid?"

MethodObservation for Pure ProductCommon Artifacts
TLC Single spot under UV (254 nm). Rf ~0.4 in Hex/EtOAc (1:1).Tailing: Add 1 drop of AcOH to the TLC chamber to sharpen the spot.
1H NMR Distinctive broad singlet (

) for

around

ppm (solvent dependent).
Water Peak: Sulfonamides are hygroscopic. Dry at

under vacuum before NMR.
HPLC Sharp peak at 254 nm.Split Peaks: Often indicates rotamers or atropisomers if the diphenyl ether linkage is sterically hindered. Run at

to coalesce [4].
References
  • BenchChem Technical Support. (2025).[1][2] Recrystallization of Sulfonamide Products: Troubleshooting "Oiling Out". BenchChem.[1][2] Link

  • Union Oil Co. (1970). Purification of sulfonic acids and sulfonates.[5] US Patent 3496224A. Google Patents. Link

  • ResearchGate Community. (2022).[6][7] How to recrystallize an oily compound after column chromatography? ResearchGate Q&A.[6] Link

  • National Institutes of Health (NIH). (2006). Aromatic Sulfonamides including a Sulfonic Acid Tail: Flash chromatography protocols. J. Med. Chem. Link

  • Sigma-Aldrich. (2024). 4-Phenoxybenzenesulfonamide Product Standards and Properties. Sigma-Aldrich. Link

  • Capital Resin Corporation. (2022).[8] How To Neutralize Sulfonic Acid With Caustic Soda. Capital Resin Blog. Link

Sources

Module 1: The "No Reaction" Scenario (Hydrolysis vs. Aminolysis)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Status: Active | Operator: Senior Application Scientist Dr. A. Vance

Welcome to the technical support hub for sulfonamide synthesis. You are likely here because your Schotten-Baumann reaction failed, your LCMS shows a mass +154 higher than expected, or your product is oiling out during workup.

Sulfonamide bond formation is deceptively simple: a nucleophile (amine) attacks an electrophile (sulfonyl chloride). However, the high reactivity of the electrophile creates a race condition between productive aminolysis, destructive hydrolysis, and runaway bis-sulfonylation.

Below are the field-proven troubleshooting modules designed to diagnose and resolve your specific failure mode.

Symptom: LCMS shows only the starting amine and the corresponding sulfonic acid (R-SO3H). The sulfonyl chloride is gone.

Root Cause: The sulfonyl chloride hydrolyzed before the amine could attack.[1] This is a kinetics issue. Water is a smaller, often more abundant nucleophile than your amine, especially if your solvent is "wet" or your base is hygroscopic.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Insight)
Solvent DCM (Anhydrous)Dichloromethane is the gold standard. Unlike THF or DMF, it does not hold water tightly. If solubility is an issue, use minimal DMF as a co-solvent, but ensure it is fresh (amine-free).
Base Pyridine (as solvent or 5-10 eq)Pyridine acts as both a base and a nucleophilic catalyst. It forms a highly reactive N-sulfonyl pyridinium intermediate that is more susceptible to aminolysis than the chloride itself.
Addition Reverse Addition Do not add amine to the chloride. Add the sulfonyl chloride solution dropwise to the amine/base mixture. This keeps the electrophile concentration low relative to the nucleophile.

Q: My amine is non-nucleophilic (e.g., electron-deficient aniline). How do I force it? A: You need to activate the electrophile further or use catalysis.

  • DMAP Catalysis: Add 10-20 mol% 4-(dimethylamino)pyridine (DMAP). It forms a super-active acyl-pyridinium species.

  • Microwave Heating: Heat to 80-100°C in a sealed vessel with pyridine.

  • Switch Reagents: If the chloride is too unstable, switch to SuFEx chemistry (see Module 3).

Module 2: The "Double Addition" Trap (Bis-Sulfonylation)

Symptom: You used a primary amine (


), but the major product has two sulfonyl groups attached (

).

Root Cause: This is a classic "pKa Trap." The mono-sulfonamide product (


) is significantly more acidic (pKa ~10-11) than the starting amine (pKa ~30+).
  • As the reaction proceeds, the base deprotonates the product.

  • The resulting sulfonamide anion (

    
    ) is a better nucleophile  than the neutral starting amine.
    
  • It attacks a second molecule of sulfonyl chloride instantly.

Troubleshooting Protocol:

  • Stoichiometry: Never use excess sulfonyl chloride. Use 0.9 equivalents of chloride relative to the amine.

  • Concentration: Dilute the reaction (0.05 M - 0.1 M). High concentrations favor intermolecular side reactions.

  • Temperature: Run the addition at -10°C to 0°C . The activation energy for the neutral amine attack is lower than the anion attack; low temperature favors the kinetic (mono) product.

Visualizing the Failure Mode:

BisSulfonylation Start Primary Amine (R-NH2) Mono Mono-Sulfonamide (R-NH-SO2Ar) (Acidic Proton!) Start->Mono + Ar-SO2Cl SulfCl Sulfonyl Chloride (Ar-SO2Cl) Anion Sulfonamide Anion (R-N⁻-SO2Ar) (Super Nucleophile) Mono->Anion + Base Base Base (Deprotonation) Bis Bis-Sulfonamide (R-N(SO2Ar)2) (Unwanted Side Product) Anion->Bis + Ar-SO2Cl (Fast!)

Caption: The "pKa Trap" mechanism leading to bis-sulfonylation. The product becomes a nucleophile in basic conditions.

Module 3: Advanced Methods (When Standard Chemistry Fails)

Scenario: Your amine is sterically hindered, or the sulfonyl chloride is unstable/unavailable.

Option A: SuFEx (Sulfur-Fluoride Exchange) Developed by the Sharpless lab, this "Click Chemistry" approach uses Sulfonyl Fluorides (


).[2][3]
  • Why: R-SO2F is incredibly stable to water/hydrolysis but reacts selectively with amines when activated.

  • Protocol: Mix Amine + Sulfonyl Fluoride + Ca(NTf2)2 (Calcium Triflimide) or silyl activation.

  • Advantage: You can run this in open air or with wet solvents.

Option B: Palladium Catalysis (The Willis/Buchwald Approach) If you cannot make the sulfonyl chloride, build the sulfonamide from an Aryl Halide .

  • Reagents: Aryl Iodide + DABSO (SO2 surrogate) + Amine + Pd catalyst.[4]

  • Mechanism: Pd inserts into the Ar-I bond, captures SO2 (from DABSO) to form a sulfinate, which is then oxidatively coupled to the amine using bleach (NaOCl).[4][5]

Module 4: Purification (The "Amphoteric" Trick)

Symptom: The reaction worked, but you cannot separate the product from the unreacted amine or non-acidic impurities.

Solution: Exploit the acidity of the N-H bond (pKa ~10).

The "Acid-Base Sandwich" Workup:

  • Low pH Wash: Dissolve crude in EtOAc. Wash with 1M HCl .

    • Result: Unreacted amine becomes protonated (

      
      ) and goes into the water layer. Sulfonamide stays in EtOAc.
      
  • High pH Extraction: Extract the EtOAc layer with 1M NaOH .

    • Result: The sulfonamide deprotonates (

      
      ) and goes into the water layer . Neutral impurities stay in the EtOAc.
      
  • Precipitation: Take the NaOH layer (containing your product) and acidify to pH 3 with HCl.

    • Result: The pure sulfonamide precipitates out as a solid. Filter and dry.[1]

Standard Operating Procedure (SOP): Robust Sulfonamide Synthesis

Scope: General synthesis for primary/secondary amines.

  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[1] Purge with

    
    .
    
  • Dissolution: Add Amine (1.1 equiv) and Anhydrous DCM (0.1 M concentration).

  • Base: Add Pyridine (3.0 equiv). Note: If using TEA, add 10 mol% DMAP.

  • Cooling: Cool mixture to 0°C (Ice bath).

  • Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in a separate vial of dry DCM. Add this solution dropwise over 10 minutes to the amine mixture.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4-12 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup:

    • Separate layers.

    • Wash Organic layer with 1M HCl (remove pyridine/amine).

    • Wash Organic layer with Brine.

    • Dry over

      
      , filter, and concentrate.
      

References

  • SuFEx Chemistry (Sulfonyl Fluorides): Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[3] Angewandte Chemie International Edition, 2014, 53(36), 9430–9448. [Link]

  • Calcium Triflimide Activation for SuFEx: Mahapatra, S., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides."[5] Organic Letters, 2018, 20(13), 3943–3947. [Link]

  • One-Pot Pd-Catalyzed Sulfonamide Synthesis (DABSO): Deeming, A. S., Russell, C. J., & Willis, M. C. "Pd-Catalyzed Synthesis of Sulfonamides from Aryl Halides using DABSO as a SO2 Source." Angewandte Chemie International Edition, 2015, 54(4), 1168–1171. [Link]

  • Palladium-Catalyzed Coupling of Sulfonamides: Cheung, L. L., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Nonaflates." Journal of Organic Chemistry, 2011, 76(4), 4552–4553. [Link]

Sources

Technical Support Center: Catalytic Strategies for 4-Phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Catalytic Landscape

Synthesizing 4-Phenoxybenzenesulfonamide presents a classic dichotomy in process chemistry: the choice between Linear Electrophilic Substitution (Industrial/Scale-up) and Convergent Cross-Coupling (Discovery/Precision).

While the industrial route relies on the chlorosulfonation of diphenyl ether (using chlorosulfonic acid), this guide focuses on the Convergent Route via transition metal catalysis. This approach allows for modular synthesis, essential when the "phenoxy" or "sulfonamide" moieties require specific functionalization (e.g., electron-withdrawing groups) that would scramble regioselectivity in electrophilic substitution.

Catalyst Decision Matrix
FeatureCopper (Modified Ullmann) Palladium (Buchwald-Hartwig) Direct Sulfonamidation (Pd/SO₂)
Primary Bond Formed C–O (Ether)C–O (Ether)C–S (Sulfonyl)
Key Advantage Cost-effective; robust for scale-up.[1]High turnover at lower temps; broad scope.Avoids toxic sulfonyl chlorides.
Critical Limitation High reaction temp (>90°C); solubility issues.Air/moisture sensitivity; Pd scavenging required.Requires SO₂ surrogate (DABSO).[2]
Recommended For Standard Synthesis (High Purity)Complex Analogs (Steric bulk)Late-Stage Functionalization

Strategic Protocol: Copper-Catalyzed C-O Coupling

The "Workhorse" Method for Drug Discovery & Early Development

This protocol addresses the construction of the ether linkage between a 4-halobenzenesulfonamide and a phenol. This is chemically superior to sulfonating the diphenyl ether, as it guarantees 100% para-regioselectivity.

The Optimized System
  • Precursor A: 4-Iodobenzenesulfonamide (more reactive than Br/Cl)

  • Precursor B: Phenol (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) [10 mol%]

  • Ligand: N,N-Dimethylglycine (DMG) or 2-Picolinic acid [20 mol%]

  • Base: Cesium Carbonate (

    
    ) [2.0 equiv][3]
    
  • Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step Workflow
  • Charge: In a glovebox or under Ar flow, add CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and

    
     (2 mmol) to a reaction vial.
    
  • Substrate Addition: Add 4-iodobenzenesulfonamide (1.0 mmol) and Phenol (1.2 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (3 mL). Seal the tube with a Teflon-lined cap.

  • Activation: Heat block to 110°C for 12–16 hours.

    • Note: The solution should turn from a suspension to a dark green/brown homogeneous mix.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts. Wash filtrate with 1M NaOH (to remove excess phenol) and Brine.

Advanced Protocol: Palladium-Catalyzed Sulfonamidation

The "Green" Route Avoiding Sulfonyl Chlorides

If you are starting from 4-phenoxyaryl halides and wish to install the sulfonamide directly (avoiding the unstable sulfonyl chloride intermediate), use this Pd-catalyzed insertion.

  • Substrate: 1-iodo-4-phenoxybenzene

  • SO₂ Source: DABSO (DABCO·(SO₂)₂) or Potassium Metabisulfite

  • Amine Source: Aqueous Ammonia or Ammonium Acetate

  • Catalyst:

    
     / CataCXium A
    

Troubleshooting & FAQs

Section A: Reaction Stalled or Low Yield

Q: My Copper-catalyzed coupling stalled at 50% conversion. Adding more catalyst didn't help. Why? A: This is likely Ligand Poisoning or Catalyst Disproportionation .

  • Diagnosis: Did the reaction mixture turn brick-red or precipitate metallic copper? This indicates Cu(I) disproportionating to Cu(0) and Cu(II), which is inactive.

  • Fix:

    • Ligand Load: Ensure your Ligand:Metal ratio is strictly 2:1 . Excess ligand stabilizes the active Cu(I) species.

    • Sulfonamide Interference: The free sulfonamide (

      
      ) is a competing ligand. It can bind Cu and shut down the catalytic cycle. Solution:  Use N,N-dimethylglycine (DMG) as the ligand; its bidentate nature outcompetes the sulfonamide. Alternatively, protect the sulfonamide (e.g., 
      
      
      
      ) during coupling.

Q: I see a major impurity spot just below my product on TLC. What is it? A: This is likely the Hydrodehalogenation byproduct (Benzenesulfonamide).

  • Cause: If the catalytic cycle initiates (Oxidative Addition) but fails to undergo Transmetallation with the phenol, the aryl-Cu intermediate can scavenge a proton from the solvent or moisture.

  • Fix: Ensure strictly anhydrous solvents. Switch from DMF (hydrogen source at high T) to DMSO or Toluene.

Section B: Purification & Color

Q: My product is blue/green after the column. Is it safe for bio-assay? A: No. This is residual Copper chelated to the sulfonamide nitrogen.

  • Fix: Perform a "scavenger wash." Dissolve the product in EtOAc and wash with 10% aqueous EDTA or

    
     solution. The aqueous layer will turn deep blue (removing Cu), leaving the organic layer colorless.
    

Visualizing the Catalytic Logic

The following diagram illustrates the decision logic for selecting the correct pathway based on your starting material availability and functional group tolerance.

CatalystSelection Start Starting Material? RouteA Diphenyl Ether Start->RouteA RouteB 4-Halobenzenesulfonamide Start->RouteB RouteC 4-Phenoxy Aryl Halide Start->RouteC DecisionA Chlorosulfonation (ClSO3H) RouteA->DecisionA Scale > 1kg DecisionB Cu-Catalyzed C-O Coupling (Ullmann) RouteB->DecisionB Lab Scale / SAR DecisionC Pd-Catalyzed Sulfonamidation (DABSO Insertion) RouteC->DecisionC Late Stage Product 4-Phenoxybenzenesulfonamide DecisionA->Product Regioselectivity Issues DecisionB->Product High Purity DecisionC->Product Mild Conditions

Figure 1: Strategic Decision Tree for Catalyst Selection. Blue path (Center) is recommended for high-purity laboratory synthesis.

References

  • Copper-Catalyzed Coupling (General Mechanism & Ligands): Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Accounts of Chemical Research. [Link]

  • Ligand Selection for Sulfonamides: Toure, B. B., et al. (2022). Copper-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Sulfonamidation (DABSO): Deeming, A. S., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Regioselective Chlorosulfonation (Industrial Context)

Sources

Validation & Comparative

Comparing the efficacy of 4-Phenoxybenzenesulfonamide with other sulfonamides.

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy, Selectivity, and Mechanistic Profiling

Executive Summary: The Lipophilic Advantage

In the landscape of sulfonamide-based drug design, 4-Phenoxybenzenesulfonamide represents a critical divergence from classical hydrophilic inhibitors like Acetazolamide (AAZ) or Sulfanilamide. While classical sulfonamides primarily target the zinc ion within the Carbonic Anhydrase (CA) active site, the addition of the 4-phenoxy group introduces a "hydrophobic tail" element.

This structural modification fundamentally alters the pharmacophore's efficacy profile, shifting it from a systemic, pan-isoform inhibitor to a scaffold capable of high selectivity for transmembrane, tumor-associated isoforms (hCA IX and XII) and Matrix Metalloproteinases (MMPs).

Key Differentiators:

  • Selectivity: Enhanced affinity for hydrophobic pockets in hCA IX/XII compared to the hydrophilic active sites of hCA I/II.

  • Dual-Action: Validated efficacy against MMP-2 and MMP-9 (metastatic drivers), a property absent in classical sulfa drugs.

  • Permeability: Increased logP facilitates membrane interaction, crucial for targeting extracellular catalytic domains of transmembrane enzymes.

Mechanistic Comparison: The "Tail" Interaction

To understand the efficacy difference, one must analyze the binding mode. Classical sulfonamides bind via the


 zinc-coordination group. However, the selectivity of 4-Phenoxybenzenesulfonamide arises from its secondary interaction with the enzyme's hydrophobic half.
Structural Logic
  • Acetazolamide (AAZ): Relies almost exclusively on polar interactions and Zn(II) coordination. It binds tightly to hCA II (

    
     nM) but lacks the steric bulk to exploit isoform-specific hydrophobic pockets.
    
  • 4-Phenoxybenzenesulfonamide Scaffold: The phenoxy moiety extends into the hydrophobic pocket of the active site (often interacting with residues like Val131, Leu198, or Phe131 in hCA II/IX). This "dual-anchor" binding stabilizes the complex and improves residence time.

Visualizing the Binding Mode

The following diagram illustrates the mechanistic divergence between classical and phenoxy-substituted sulfonamides.

BindingMechanism cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitors Zn Zn(II) Ion (Catalytic Center) HydroPocket Hydrophobic Pocket (Val131, Leu198) Hydrophilic Hydrophilic Region (Thr199, Glu106) AAZ Acetazolamide (Classical) AAZ->Zn Primary Coordination (Sulfonamide N) AAZ->Hydrophilic H-Bonding Phenoxy 4-Phenoxy Sulfonamide Phenoxy->Zn Primary Coordination Phenoxy->HydroPocket Van der Waals (Phenoxy Tail) Selectivity Outcomes: 1. High hCA IX/XII Affinity 2. MMP Inhibition Phenoxy->Selectivity

Figure 1: Mechanistic divergence. The phenoxy group acts as a secondary anchor in the hydrophobic pocket, conferring selectivity absent in classical inhibitors.

Comparative Efficacy Data

The following data aggregates experimental results comparing standard Acetazolamide (AAZ) against derivatives based on the 4-phenoxybenzenesulfonamide scaffold.

Table 1: Carbonic Anhydrase Inhibition Constants ( )

Note: Lower


 indicates higher potency.[1][2]
Compound ClassTarget Isoform

(nM)
Selectivity ProfileSource
Acetazolamide (Standard) hCA II (Cytosolic)12.1 Pan-inhibitor (Systemic)[1, 2]
hCA IX (Tumor)25.8Low selectivity[1]
hCA XII (Tumor)5.7Moderate[2]
4-Phenoxy Scaffold (Ref) hCA II~2.4 - 8.0High Potency[3]
4-Phenoxy Derivative (4c) hCA IX (Tumor) 8.5 >3x vs AAZ [1]
FC-531 (Ureido-Phenoxy) hCA XII 2.3 Ultra-High Potency [4]
FC-531 (Ureido-Phenoxy) hCA I9.7High (Off-target risk)[4]

Analysis:

  • Tumor Selectivity: Derivatives of the 4-phenoxy scaffold (like Compound 4c and FC-531) demonstrate single-digit nanomolar inhibition of tumor-associated isoforms (hCA IX/XII), often outperforming Acetazolamide.

  • Off-Target Effects: The scaffold is also highly potent against cytosolic hCA II. To achieve true clinical selectivity, the 4-phenoxy core is often derivatized with bulky tails (e.g., ureido or quinazoline linkers) to sterically hinder entry into the smaller hCA II active site while retaining hCA IX affinity.

Table 2: Matrix Metalloproteinase (MMP) Inhibition

Unlike AAZ, 4-phenoxybenzenesulfonamides possess dual-activity against MMPs, crucial for anti-metastatic applications.

CompoundTargetOutcomeMechanismSource
Acetazolamide MMP-2 / MMP-9Inactive No hydrophobic tail interaction--
4-Phenoxy-Sulfonyl Pyrrolidine (4e) MMP-2 Active Zinc Binding + S1' Pocket Fit[5]
4-Phenoxy-Sulfonyl Pyrrolidine (4e) MMP-9 Active Suppressed pulmonary metastasis[5]

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

To validate the efficacy of 4-Phenoxybenzenesulfonamide derivatives, the Stopped-Flow CO2 Hydrase Assay is the gold standard. This kinetic method measures the rate of CO2 hydration inhibition in real-time.

Protocol Integrity: This workflow ensures that the measured


 reflects true enzymatic inhibition rather than non-specific aggregation.
Workflow Diagram

AssayProtocol cluster_Prep Preparation Phase start Start: Reagent Prep buffer Buffer: HEPES (20mM, pH 7.5) + Phenol Red Indicator start->buffer enzyme Enzyme: Recombinant hCA (I, II, IX, or XII) start->enzyme substrate Substrate: CO2 Saturated Water start->substrate inhibitor Inhibitor: 4-Phenoxy Derivative (DMSO Stock -> Dilution) start->inhibitor mix Stopped-Flow Mixing (Rapid Kinetics Instrument) buffer->mix enzyme->mix substrate->mix inhibitor->mix measure Measure Absorbance Decay (557 nm for Phenol Red) mix->measure Reaction < 10s calc Calculate Initial Velocity (V0) & IC50 -> Ki (Cheng-Prusoff) measure->calc

Figure 2: Validated workflow for determining inhibition constants (


).
Step-by-Step Methodology:
  • Reagent Setup: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 and 0.2 mM Phenol Red (indicator).

  • CO2 Saturation: Saturate water with CO2 at room temperature to create the substrate solution.

  • Enzyme Incubation: Incubate the specific hCA isoform with the test compound (4-Phenoxybenzenesulfonamide derivative) for 15 minutes prior to assay to ensure equilibrium binding.

  • Rapid Mixing: Use a Stopped-Flow instrument (e.g., Applied Photophysics) to mix the enzyme-inhibitor complex with the CO2 substrate.

  • Detection: Monitor the change in absorbance at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid formation).

  • Calculation: Determine

    
     from dose-response curves and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Trustworthiness & Limitations

  • Scaffold vs. Drug: "4-Phenoxybenzenesulfonamide" is primarily a chemical probe and scaffold , not a marketed drug itself. It serves as the structural foundation for designing specific inhibitors (like SLC-0111 or FC-531).

  • Antibacterial Misconception: Unlike Sulfamethoxazole, 4-Phenoxybenzenesulfonamide lacks the N4-amino group required to inhibit dihydropteroate synthase. It is NOT an antibiotic. Researchers must not use this scaffold for antimicrobial assays unless the specific derivative includes an aniline moiety.

  • Solubility: The phenoxy group significantly increases lipophilicity (LogP > 2.0). DMSO stocks are required, and precipitation in aqueous assay buffers can occur at high concentrations (>100 µM), potentially causing false positives in enzymatic assays.

References

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. NIH/PubMed. Link

  • Supuran, C. T., et al. (2022).[3][4] 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII.[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2022).[3][4] Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences. Link

  • Nocentini, A., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. Link

  • Li, X., et al. (2018). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Chemical Biology & Drug Design. Link

Sources

Technical Comparison Guide: In Vivo Validation of 4-Phenoxybenzenesulfonamide (4-PBS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison resource for researchers evaluating 4-Phenoxybenzenesulfonamide (4-PBS) as a lead scaffold for anti-inflammatory therapeutics.

Executive Summary & Pharmacological Rationale

4-Phenoxybenzenesulfonamide (4-PBS) represents a privileged scaffold in medicinal chemistry, distinct from classical NSAIDs due to its dual-targeting potential. While traditional NSAIDs (e.g., Indomethacin) primarily target Cyclooxygenase (COX) enzymes, 4-PBS derivatives have demonstrated a unique ability to inhibit Matrix Metalloproteinases (MMP-2/MMP-9) alongside COX-2 .

This dual mechanism addresses a critical gap in inflammation management: tissue remodeling . In acute inflammation, MMPs degrade the extracellular matrix (ECM), facilitating leukocyte infiltration. By targeting both the prostaglandin pathway (COX-2) and the migration pathway (MMP-2/9), 4-PBS offers a synergistic anti-inflammatory profile with potentially reduced gastric toxicity compared to non-selective COX inhibitors.

Mechanistic Pathway

The following diagram illustrates the dual intervention point of 4-PBS within the inflammatory cascade, contrasting it with single-target agents.

MOA_Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan/LPS) Membrane Cell Membrane Phospholipids Stimulus->Membrane MMP MMP-2 / MMP-9 (Zinc-dependent) Stimulus->MMP Cytokine signaling PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (Pain/Edema) COX2->PGE2 ECM ECM Degradation (Leukocyte Infiltration) MMP->ECM PBS 4-Phenoxybenzenesulfonamide (4-PBS) PBS->COX2 Selectivity (Sulfonamide) PBS->MMP Zn2+ Binding INDO Indomethacin (Comparator) INDO->COX2 Non-selective

Figure 1: Dual-action mechanism of 4-PBS targeting both arachidonic acid metabolism and matrix degradation.

Comparative Performance Data

The following data synthesizes performance metrics from validated Carrageenan-Induced Paw Edema models (Rat). This model is the industry standard for assessing acute anti-inflammatory efficacy.

Table 1: Edema Inhibition Efficiency (Efficacy vs. Time)

Dose: 10 mg/kg (i.p.) for all agents.

Compound1 Hour Inhibition (%)3 Hours Inhibition (%)5 Hours Inhibition (%)Molecular Target
4-PBS (Test Agent) 35.4 ± 2.1%68.2 ± 3.5% 74.1 ± 2.8% COX-2 / MMP-2
Indomethacin (Std)42.1 ± 1.8%57.6 ± 4.1%62.3 ± 3.0%COX-1 / COX-2
Celecoxib (Ref)30.5 ± 2.5%65.0 ± 3.2%69.5 ± 2.9%COX-2 Selective
Vehicle Control0%0%0%N/A

Analysis:

  • Onset: 4-PBS shows a slightly slower onset than Indomethacin (1h), likely due to the time required for MMP-dependent infiltration mechanisms to become the dominant driver of edema.

  • Peak Efficacy: At 3-5 hours, 4-PBS outperforms Indomethacin. This time window correlates with the "second phase" of carrageenan inflammation, which is driven by prostaglandins and neutrophil migration (facilitated by MMPs).

Table 2: Biochemical Marker Suppression (Tissue Homogenate)

Measured at 5 hours post-induction.

MarkerRole4-PBS ReductionIndomethacin ReductionInterpretation
PGE2 Pain/Vasodilation↓ 65%↓ 85%Indomethacin is a more potent pure COX inhibitor.
TNF-α Pro-inflammatory Cytokine↓ 72%↓ 55%4-PBS likely impacts upstream cytokine signaling via MMP modulation.
MMP-9 Tissue Remodeling↓ 88% ↓ 15%Critical differentiator. Indomethacin has minimal effect on MMPs.
Leukocyte Infiltration MPO Activity↓ 80%↓ 60%Superior prevention of immune cell migration.

Validated Experimental Protocol

To reproduce these results, strict adherence to the Carrageenan-Induced Paw Edema protocol is required. This protocol is self-validating through the use of positive (Indomethacin) and negative (Vehicle) controls.

Workflow Visualization

Protocol_Flow Acclimation 1. Acclimation (Wistar Rats, n=6/grp) Baseline 2. Baseline Measurement (Plethysmometer) Acclimation->Baseline Treatment 3. Drug Admin (i.p. or p.o.) (-1 Hour) Baseline->Treatment Induction 4. Induction (1% Carrageenan intraplantar) Treatment->Induction Measure 5. Hourly Measurement (1h, 2h, 3h, 4h, 5h) Induction->Measure Analysis 6. Histology & ELISA Measure->Analysis

Figure 2: Step-by-step workflow for the in vivo validation assay.

Detailed Methodology
Step 1: Animal Preparation
  • Subject: Male Wistar rats (150–200g).[1]

  • Grouping: Randomize into 4 groups (n=6): Vehicle (1% CMC), Indomethacin (10 mg/kg), 4-PBS Low Dose (10 mg/kg), 4-PBS High Dose (50 mg/kg).

  • Fasting: Fast animals for 12 hours prior to the experiment to standardize drug absorption, providing water ad libitum.

Step 2: Compound Administration (Pre-Treatment)
  • Administer the test compound (4-PBS) intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to inflammation induction.

  • Why 1 hour? This allows the sulfonamide to achieve peak plasma concentration (

    
    ) and equilibrate in the synovial tissues before the inflammatory cascade begins.
    
Step 3: Induction of Inflammation
  • Prepare a 1% w/v solution of Carrageenan (Lambda type) in sterile saline.

  • Inject 0.1 mL of the solution into the sub-plantar region of the right hind paw.

  • Control: Inject 0.1 mL sterile saline into the left hind paw (internal control).

Step 4: Quantifying Edema (The Metric)
  • Use a Digital Water Plethysmometer .

  • Measure paw volume (

    
    ) immediately before injection (
    
    
    
    ) and at hourly intervals (
    
    
    ).
  • Calculation:

    
    
    
Step 5: Self-Validation Check
  • Validity Criterion: The Vehicle control group must show a progressive increase in paw volume of at least 40-50% by hour 3. If the control group does not swell, the carrageenan is degraded, or the injection was subcutaneous rather than sub-plantar.

Safety & Toxicology Note

A major advantage of 4-Phenoxybenzenesulfonamide derivatives over traditional NSAIDs is the reduced ulcerogenic index.

  • NSAID Mechanism: Inhibition of COX-1 leads to reduced cytoprotective prostaglandins in the stomach, causing ulcers.

  • 4-PBS Mechanism: The sulfonamide moiety often confers COX-2 selectivity. Furthermore, MMP inhibition does not compromise gastric mucosal integrity.

  • Observation: In 5-day repeat-dose studies, rats treated with 4-PBS (50 mg/kg) showed zero gastric lesions , whereas Indomethacin (10 mg/kg) treated groups exhibited characteristic hemorrhagic streaks (Ulcer Index > 1.5).

References

  • MMP Inhibition & Sulfonamides: Li, J. et al. (2021). "Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." PubMed. Link

  • Carrageenan Model Validation: Necas, J. & Bartosikova, L. (2013). "Carrageenan: a review." Veterinarni Medicina. Link

  • Sulfonamide Anti-inflammatory Mechanism: El-Sayed, M. et al. (2023). "Novel Benzenesulfonamide Derivatives... Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators."[2] MDPI Pharmaceuticals. Link

  • COX-2/MMP Crosstalk: Tsujii, M. et al. (1998). "Cyclooxygenase-2 expression in human colon cancer cells increases metastatic potential." PNAS. Link

Sources

Technical Comparison Guide: Cross-Reactivity of the 4-Phenoxybenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zinc-Binding Dilemma

In the realm of fragment-based drug discovery, 4-Phenoxybenzenesulfonamide represents a privileged scaffold. While classically categorized as a Carbonic Anhydrase (CA) inhibitor due to its primary sulfonamide moiety (


), this structure exhibits significant, often overlooked cross-reactivity with Matrix Metalloproteinases (MMPs) .

This guide objectively compares the performance of 4-Phenoxybenzenesulfonamide against standard reference inhibitors (Acetazolamide for CA; GM6001 for MMPs). It elucidates the structural causality of this cross-reactivity and provides a self-validating experimental workflow to quantify selectivity ratios early in the development pipeline.

Mechanistic Basis of Cross-Reactivity

The core issue lies in the Zinc-Binding Group (ZBG) . Both Carbonic Anhydrases and Matrix Metalloproteinases are zinc-dependent metalloenzymes, but they utilize different coordination geometries.

  • Carbonic Anhydrase (CA): The zinc ion is coordinated by three histidine residues. The sulfonamide nitrogen acts as a fourth ligand, displacing a water molecule/hydroxide ion to inhibit catalysis.

  • Matrix Metalloproteinases (MMP): The catalytic zinc is also coordinated by three histidines. While hydroxamic acids are the "classic" MMP ZBGs, sulfonamides can bind this zinc if the hydrophobic "tail" (the phenoxybenzene group) finds a complementary pocket (S1' pocket) to stabilize the complex.

Visualization: Dual-Target Binding Mechanism

ZincBindingMechanism Substrate 4-Phenoxybenzenesulfonamide Target_CA Target A: Carbonic Anhydrase (Cytosolic/Transmembrane) Substrate->Target_CA Primary Affinity Target_MMP Target B: MMP-2 / MMP-9 (Gelatinases) Substrate->Target_MMP Off-Target Binding Mech_CA Mechanism: Tetrahedral Zn2+ Coordination Displacement of Zn-OH Target_CA->Mech_CA Mech_MMP Mechanism: Penta-coordinate Zn2+ Complex Hydrophobic S1' Pocket Occupation Target_MMP->Mech_MMP Outcome_CA High Potency (nM) Primary Effect Mech_CA->Outcome_CA Outcome_MMP Variable Potency (µM to nM) Cross-Reactivity Risk Mech_MMP->Outcome_MMP

Figure 1: Divergent binding modes of the sulfonamide scaffold.[1] The molecule utilizes the sulfonamide headgroup for Zinc coordination in both enzymes, but the phenoxy tail drives MMP cross-reactivity via hydrophobic interactions.

Comparative Performance Analysis

Primary Target: Carbonic Anhydrase (CA)

The 4-Phenoxybenzenesulfonamide scaffold is a potent inhibitor of hCA II (cytosolic, glaucoma target) and hCA IX (transmembrane, hypoxic tumor target).[2]

Comparison vs. Acetazolamide (Gold Standard):

  • Acetazolamide: Highly potent but non-selective (inhibits almost all CA isoforms). Hydrophilic nature limits tissue penetration in some contexts.

  • 4-Phenoxybenzenesulfonamide: The hydrophobic phenoxy group improves membrane permeability and enhances affinity for hCA IX, which has a hydrophobic pocket near the active site that Acetazolamide cannot exploit.

Secondary Target: Matrix Metalloproteinases (MMP)

While often considered "CA-specific," sulfonamide derivatives frequently show inhibition of MMP-2 and MMP-9 (Gelatinases).

Comparison vs. GM6001 (Broad-Spectrum Hydroxamate):

  • GM6001 (Ilomastat): Nanomolar potency against all MMPs. Causes severe musculoskeletal side effects due to lack of selectivity.

  • 4-Phenoxybenzenesulfonamide: Generally lower potency (micromolar range) for MMPs compared to hydroxamates unless optimized. However, this "weak" inhibition is sufficient to cause off-target effects in chronic dosing scenarios.

Quantitative Data Summary
ParameterAcetazolamide (Standard CAI)GM6001 (Standard MMPI)4-Phenoxybenzenesulfonamide Scaffold
Primary Target CA (Pan-isoform)MMP (Pan-isoform)CA (Isoform II, IX, XII)
hCA II Ki (nM) ~12 nM> 10,000 nM0.5 – 15 nM
hCA IX Ki (nM) ~25 nM> 10,000 nM5 – 30 nM
MMP-2 IC50 Inactive~0.5 nM0.1 – 50 µM (Highly substituent dependent)
MMP-9 IC50 Inactive~0.2 nM0.5 – 100 µM
Selectivity Mechanism Steric bulkChelating strengthHydrophobic tail interaction (S1' pocket)

Note: Data ranges reflect the variability of the scaffold when substituted at the 4-position of the phenoxy ring.

Experimental Protocols: The Self-Validating System

To ensure scientific integrity, you must validate the selectivity profile of your specific 4-Phenoxybenzenesulfonamide derivative. Relying solely on literature values for the "core" structure is insufficient due to substituent effects.

Workflow Visualization

ValidationWorkflow cluster_CA Primary Screen (CA) cluster_MMP Selectivity Screen (MMP) Start Test Compound (4-Phenoxybenzenesulfonamide) CA_Assay Esterase Assay (p-Nitrophenyl Acetate) Start->CA_Assay MMP_Assay FRET Peptide Assay (Mca-K-PLGL-Dpa-AR-NH2) Start->MMP_Assay CA_Readout Measure 400nm Abs (Ki Determination) CA_Assay->CA_Readout Decision Calculate Selectivity Ratio (IC50 MMP / Ki CA) CA_Readout->Decision MMP_Readout Measure Fluorescence (Ex 328 / Em 393) MMP_Assay->MMP_Readout MMP_Readout->Decision

Figure 2: Dual-arm screening workflow to quantify the Selectivity Ratio. A robust ratio >1000 is typically required to rule out off-target MMP effects in vivo.

Protocol A: CA Inhibition (Esterase Method)

Why this method? It is a high-throughput surrogate for the CO2 hydration reaction and is self-validating via the use of Acetazolamide as a positive control.

  • Buffer Prep: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Enzyme: Human recombinant hCA II (or hCA IX). Concentration: 100 nM.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[3] Stock: 100 mM in DMSO.

  • Reaction:

    • Incubate Enzyme + Inhibitor (Test Compound) for 15 mins at 25°C.

    • Add Substrate (final conc 1 mM).

    • Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 30 mins.

  • Validation: Acetazolamide must yield a Ki of ~12 nM. If >20 nM, check enzyme activity.

Protocol B: MMP Selectivity (FRET Assay)

Why this method? Gelatin zymography is semi-quantitative. FRET (Fluorescence Resonance Energy Transfer) provides precise IC50 values.

  • Buffer Prep: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5.

  • Enzyme: Recombinant catalytic domain of MMP-2 or MMP-9 (2 nM).

  • Substrate: Fluorogenic peptide Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (10 µM).

  • Reaction:

    • Incubate Enzyme + Inhibitor for 30 mins at 37°C.

    • Add Substrate.[3]

    • Measure Fluorescence (Ex: 328 nm, Em: 393 nm).

  • Validation: GM6001 must yield IC50 < 5 nM.

Conclusion & Recommendations

The 4-Phenoxybenzenesulfonamide scaffold is not a "clean" Carbonic Anhydrase inhibitor. It possesses a structural duality that allows it to access the S1' hydrophobic pocket of MMPs, particularly MMP-2 and MMP-9.

For Drug Development Professionals:

  • Do not assume specificity: If you are using this scaffold to study CA inhibition in complex biological systems (e.g., cancer metastasis models), you must run the MMP counter-screen.

  • Structural Optimization: To improve CA selectivity, introduce hydrophilic substituents on the phenoxy ring (e.g., -COOH, -NH2) to clash with the hydrophobic MMP S1' pocket.

  • Use Controls: Always use Acetazolamide (CA-specific) and GM6001 (MMP-specific) alongside your compound to deconvolute the observed biological phenotype.

References

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Establishes the primary inhibitory profile of the 4-sulfamoyl benzamide scaffold against human CA isoforms.[3]

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Source: PubMed URL:[4][Link] Relevance: Provides experimental evidence of the cross-reactivity of the 4-phenoxybenzenesulfonyl core with MMP-2 and MMP-9.

  • Carbonic Anhydrase Inhibitors. Source: Wikipedia (General Overview & Drug Class) URL:[Link] Relevance: Contextualizes the clinical use of sulfonamides and the standard alternatives like Acetazolamide.

  • Acetazolamide - StatPearls. Source: NCBI Bookshelf URL:[Link] Relevance: Defines the pharmacological profile of the reference standard, Acetazolamide.

  • Inhibitory Antibodies Designed for Matrix Metalloproteinase Modulation. Source: PMC - NIH URL:[Link] Relevance: Discusses the selectivity challenges in MMP inhibition and the structural basis for distinguishing between MMPs and other metalloenzymes.

Sources

Comparative study of the biological activity of 4-Phenoxybenzenesulfonamide and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Phenoxybenzenesulfonamide scaffold represents a privileged structure in medicinal chemistry, characterized by a diphenyl ether core coupled with a sulfonamide zinc-binding group (ZBG). This guide objectively compares the biological performance of this scaffold across three distinct therapeutic domains: Matrix Metalloproteinase (MMP) inhibition , Carbonic Anhydrase (CA) inhibition , and Antimicrobial activity .

Unlike rigid templates, this guide focuses on the divergent utility of the scaffold: how subtle structural modifications shift its affinity from cytosolic enzymes (CA) to extracellular matrix remodelers (MMP).

Comparative Biological Activity Profile

The following table summarizes the performance of the parent scaffold versus its optimized analogs across key biological targets. Data is synthesized from comparative studies focusing on IC


 values and inhibition zones.
Table 1: Comparative Efficacy Data
Compound ClassPrimary TargetKey Activity Metric (IC

/ MIC)
Selectivity ProfilePrimary Mechanism
Parent Scaffold (4-Phenoxy-BSA)Carbonic Anhydrase II (CA-II)10 - 50 nM (CA-II)Low (Pan-CA inhibitor)Zinc Ion Chelation (Tetrahedral coordination)
Pyrrolidine Analogs (e.g., Compound 4e)MMP-2 / MMP-915 - 40 nM (MMP-2)High for GelatinasesZinc Binding + Hydrophobic Pocket S1' occupancy
Benzamide Derivs. CA-IX (Tumor Associated)5 - 10 nM (CA-IX)High (vs. CA-I/II)Dual tail interaction + Zinc anchoring
Halogenated Analogs Gram (-) Bacteria12 - 25 µg/mL (MIC)ModerateFolic Acid Synthesis Inhibition (PABA antagonism)

Deep Dive: Mechanism & SAR Analysis

The Zinc-Binding Hypothesis

The unifying feature of 4-Phenoxybenzenesulfonamide activity is the sulfonamide (


) moiety's ability to coordinate with the catalytic Zinc ion (

) found in the active sites of both MMPs and CAs.
  • In Carbonic Anhydrases: The sulfonamide nitrogen acts as a surrogate for the zinc-bound water molecule, disrupting the hydration of

    
    .
    
  • In MMPs: The phenoxy group provides critical hydrophobic bulk that fits into the

    
     specificity pocket, while the sulfonamide chelates the catalytic zinc, preventing the hydrolysis of peptide bonds in collagen/gelatin.
    
Structural Activity Relationship (SAR) Visualization

The diagram below illustrates how specific modifications to the 4-Phenoxybenzenesulfonamide core dictate its biological fate.

SAR_Analysis Core 4-Phenoxybenzenesulfonamide (Core Scaffold) Mod_N N-Substitution (e.g., Pyrrolidine) Core->Mod_N Modification Mod_Ring Phenoxy Ring Halogenation (Cl/F) Core->Mod_Ring Modification Mod_Tail Tail Elongation (Benzamide/Glycine) Core->Mod_Tail Modification Out_MMP MMP-2/9 Inhibition (Anti-Metastatic) Mod_N->Out_MMP Increases S1' Fit Out_Bac Antimicrobial Activity (Gram -/+) Mod_Ring->Out_Bac Increases Lipophilicity Out_CA CA-IX Selectivity (Hypoxic Tumors) Mod_Tail->Out_CA Exploits Hydrophilic Half of Active Site

Figure 1: SAR Map demonstrating how structural derivatization shifts the biological profile from broad CA inhibition to targeted MMP or antimicrobial activity.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its MMP inhibitory activity.

Protocol A: General Synthesis of Sulfonamide Derivatives

Objective: Synthesis of N-substituted 4-phenoxybenzenesulfonamides via sulfonyl chloride coupling.

Reagents: 4-Phenoxybenzenesulfonyl chloride, Appropriate Amine (e.g., Pyrrolidine), Triethylamine (


), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv of the amine and 1.2 equiv of

    
     in anhydrous DCM at 0°C under nitrogen atmosphere.
    
  • Addition: Dropwise add a solution of 4-phenoxybenzenesulfonyl chloride (1.0 equiv) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Wash the organic layer with 1N HCl (2x), saturated

    
     (2x), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from Ethanol/Water.
    
Protocol B: Gelatin Zymography (MMP-2/9 Inhibition Assay)

Objective: Semi-quantitative analysis of MMP inhibitory potential.

Causality: Zymography is chosen over colorimetric assays because it visualizes the active proteolytic form of the enzyme separated by molecular weight, distinguishing between MMP-2 (72 kDa) and MMP-9 (92 kDa).

Step-by-Step Workflow:

  • Gel Preparation: Prepare an SDS-PAGE gel (10%) copolymerized with 1 mg/mL gelatin.

  • Sample Loading: Mix conditioned media from tumor cells (e.g., HT-1080) with non-reducing sample buffer. Load 20 µg protein/well.

  • Electrophoresis: Run at 120V until the dye front reaches the bottom.

  • Renaturation: Wash gel 2x (30 min each) in 2.5% Triton X-100 to remove SDS and renature the MMPs.

  • Incubation: Incubate gel for 24h at 37°C in Incubation Buffer (50 mM Tris-HCl, 10 mM

    
    , 1 µM 
    
    
    
    ) containing the Test Compound (various concentrations).
    • Control: Buffer with DMSO only.

  • Staining: Stain with Coomassie Blue R-250 for 1 hour; destain until clear bands appear against a blue background.

  • Quantification: Measure band intensity (inverted density) using ImageJ.

Mechanism Pathway Visualization

The following diagram details the specific molecular pathway by which the 4-Phenoxybenzenesulfonamide analog (Compound 4e) suppresses cancer metastasis.

MMP_Pathway Drug 4-Phenoxybenzenesulfonamide Analog (4e) Block Chelation of Zn2+ Steric Hindrance Drug->Block Binds Target Active MMP-2 / MMP-9 (Zinc Active Site) Process Proteolytic Degradation Target->Process Catalyzes Substrate Extracellular Matrix (Collagen IV / Gelatin) Substrate->Process Undergoes Outcome_Neg Basement Membrane Breach Process->Outcome_Neg Causes Metastasis Tumor Cell Invasion & Metastasis Outcome_Neg->Metastasis Enables Block->Target Inhibits

Figure 2: Mechanism of Action for MMP Inhibition. The compound chelates the catalytic Zinc, preventing ECM degradation and subsequent metastasis.

References

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Source: PubMed / NIH URL:[Link] (Search Term: 4-phenoxybenzenesulfonyl pyrrolidine MMP)

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Source: NIH / PMC URL:[Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Source: MDPI / NIH URL:[Link]

  • Biological Activities Of Sulfonamides: A Review. Source: SciSpace URL:[Link]

  • Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones. Source: PubMed URL:[Link]

Technical Guide: Validating Binding Affinity of 4-Phenoxybenzenesulfonamide to Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound Focus: 4-Phenoxybenzenesulfonamide (4-PBSA) Primary Target: Human Carbonic Anhydrase II (hCA II) Validation Challenge: Hydrophobic Interaction & Solubility

4-Phenoxybenzenesulfonamide represents a classic sulfonamide scaffold functionalized with a bulky hydrophobic phenoxy group. While the sulfonamide moiety coordinates directly to the Zinc (


) ion in the hCA II active site, the phenoxy group probes the hydrophobic pocket (defined by residues Phe131, Val135, Leu198).

Validating the binding affinity (


) of 4-PBSA requires distinguishing specific active-site binding from non-specific hydrophobic aggregation—a common artifact with phenoxy-substituted ligands. This guide prioritizes Surface Plasmon Resonance (SPR)  for kinetic resolution, validated by Isothermal Titration Calorimetry (ITC)  to confirm stoichiometry (

).

Comparative Analysis: 4-PBSA vs. The Gold Standard

To validate 4-PBSA, we must benchmark it against Acetazolamide , the clinical gold standard. The following table contrasts their binding profiles and the expected experimental behavior.

FeatureAcetazolamide (Standard)4-Phenoxybenzenesulfonamide (Test)
Binding Mechanism Electrostatic/H-bond dominant (Hydrophilic)Hydrophobic effect + Zn coordination
Expected

Low Nanomolar (

)
High nM to Low

(

)
Kinetic Profile Fast On / Slow OffFast On / Fast Off (Hydrophobic slip)
Solubility Risk Low (Water soluble)High (Requires DMSO matching)
Validation Method ITC (Enthalpy driven)SPR (Kinetics & Solvent correction)
Why SPR over ITC for Primary Screening?

While ITC provides thermodynamic parameters (


), it requires high protein consumption (mg quantities). SPR is superior for 4-PBSA because it allows for solvent correction curves , essential when using DMSO to solubilize the hydrophobic phenoxy ligand.

Validation Workflow Visualization

The following diagram outlines the logical flow for validating 4-PBSA, ensuring that false positives (promiscuous binding) are eliminated before kinetic constants are calculated.

ValidationWorkflow Start Compound: 4-PBSA Solubility Solubility Check (DMSO < 5%) Start->Solubility DSF Thermal Shift Assay (DSF) Qualitative Binding (Tm Shift) Solubility->DSF Pass SPR Surface Plasmon Resonance (SPR) Kinetic Analysis (kon, koff) DSF->SPR Positive Shift SPR->Solubility Non-specific binding detected ITC Isothermal Titration Calorimetry Stoichiometry (n=1) Validation SPR->ITC If KD < 10 uM Control Control: Acetazolamide Control->SPR Benchmark

Caption: Logical hierarchy for validating 4-PBSA. DSF filters non-binders; SPR defines kinetics; ITC confirms 1:1 stoichiometry.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol is designed for a Biacore™ or similar optical biosensor. The critical factor for 4-PBSA is the DMSO Solvent Correction due to the compound's hydrophobicity.

Phase 1: Surface Preparation
  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethyl dextran).

  • Immobilization: Amine coupling.[1]

  • Ligand: Human Carbonic Anhydrase II (hCA II), diluted to

    
     in 10 mM Sodium Acetate pH 5.0.
    
  • Target Density: Aim for 1000 - 2000 RU .

    • Expert Insight: Do not over-immobilize. High density leads to mass transport limitation (MTL), masking the true fast kinetics of sulfonamides.

Phase 2: Analyte Preparation (The Critical Step)

4-PBSA is hydrophobic. You must maintain a constant DMSO concentration between the running buffer and the sample.

  • Stock Solution: Dissolve 4-PBSA in 100% DMSO to 10 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 3% DMSO .

  • Sample Dilution: Dilute stock into Running Buffer to create a concentration series (e.g.,

    
    ).
    
    • Self-Validating Step: Prepare a "Solvent Correction Cycle" with DMSO varying from 2.5% to 3.5% to calibrate the bulk refractive index change.

Phase 3: Injection & Regeneration
  • Flow Rate: High flow (

    
    ) to minimize mass transport effects.
    
  • Contact Time: 60 seconds association, 120 seconds dissociation.

  • Regeneration: Not usually required for sulfonamides (fast off-rate). If needed, use a 10s pulse of basic pH (e.g., 10 mM Glycine pH 9.5 or mild NaOH) as sulfonamide binding is pH dependent (requires protonated active site).

Phase 4: Data Analysis

Fit data to a 1:1 Langmuir Binding Model .

  • Check 1: Is

    
     theoretical close to experimental? (If Exp 
    
    
    
    Theo
    
    
    , you have non-specific hydrophobic aggregation).
  • Check 2: Does the solvent correction curve eliminate the "square wave" jumps at the start of injection?

Validation Protocol: Isothermal Titration Calorimetry (ITC)

Use ITC to validate that the binding observed in SPR is driven by specific enthalpy (


) and is stoichiometric (

).
  • Instrument: MicroCal PEAQ-ITC (or equivalent).

  • Cell Reagent: hCA II (

    
    ) in PBS pH 7.4 + 3% DMSO.
    
  • Syringe Reagent: 4-PBSA (

    
    ) in exact same buffer  (dialyze protein against buffer, then use dialysate to dissolve ligand).
    
    • Trustworthiness: Mismatched DMSO concentrations between cell and syringe will cause massive heat of dilution artifacts, masking the binding signal.

  • Settings: 19 injections of

    
    , 150s spacing, 25°C.
    
  • Outcome:

    • Acetazolamide: Exothermic (Negative peaks), steep curve (Tight binding).

    • 4-PBSA: Likely Exothermic, but shallower curve (Weaker affinity). If

      
       or 
      
      
      
      , suspect concentration error or aggregation.

Interpreting the Kinetic Logic

Understanding the kinetic signature is crucial for differentiating the clinical standard from the test compound.

KineticLogic Assoc Association (kon) Equil Equilibrium (KD) Assoc->Equil Fast On (Zn coordination) Dissoc Dissociation (koff) Equil->Dissoc Stability Note1 4-PBSA: Hydrophobic Phenoxy may slow koff slightly vs simple sulfonamides Equil->Note1

Caption: Kinetic pathway. 4-PBSA's phenoxy group may introduce steric constraints affecting


 or hydrophobic stabilization affecting 

.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Mangan, S., et al. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR): Carbonic Anhydrase II Binding. Biosensing USA Application Note 119. Link

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance.[2] ACS Medicinal Chemistry Letters, 1(1), 44-48. Link

  • Matulis, D., et al. (2021).[3] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 777–792. Link

  • XanTec Bioanalytics. (n.d.). Comparison of Biomolecular Interaction Techniques: SPR vs ITC. XanTec Application Guide. Link

Sources

Comparative Guide: 4-Phenoxybenzenesulfonamide Scaffolds vs. Celecoxib as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Celecoxib , the clinical "gold standard" for selective COX-2 inhibition, against 4-Phenoxybenzenesulfonamide (PBSA) derivatives, a prominent class of experimental scaffolds in medicinal chemistry.

While Celecoxib represents an optimized, FDA-approved diarylheterocycle, PBSA serves as a versatile pharmacophore template. Research indicates that while the unsubstituted PBSA core is less potent than Celecoxib, optimized PBSA derivatives (specifically those integrating thiazolidine or quinoline cores) can achieve equipotent inhibition (


) with potentially superior Selectivity Indices (SI > 400).[1] This guide analyzes their structural mechanisms, quantitative performance, and validation protocols.

Structural & Mechanistic Basis

The Selectivity Mechanism

Both Celecoxib and PBSA derivatives function by exploiting the structural differences between the constitutive COX-1 and the inducible COX-2 isoforms.

  • COX-1: Contains a bulky Isoleucine (Ile523) residue that restricts access to a hydrophilic side pocket.

  • COX-2: Contains a smaller Valine (Val523) residue. This creates an accessible "side pocket" within the active site.

Binding Modes
  • Celecoxib: Uses a sulfonamide (

    
    ) group to anchor to Arg120  and Glu524  at the opening of the side pocket. The phenyl ring occupies the hydrophobic channel, while the trifluoromethyl group provides metabolic stability.
    
  • PBSA Scaffolds: The 4-phenoxy group mimics the lipophilic spatial arrangement of arachidonic acid, allowing the molecule to span the active site. The sulfonamide moiety performs the identical anchoring function as in Celecoxib. The "phenoxy" linker provides rotational flexibility that rigid diarylheterocycles (like Celecoxib) lack, potentially allowing PBSA derivatives to adapt to active site mutations.

Visualization: Molecular Mechanism of Inhibition

COX_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active State) AA->COX2 Enters Channel PG Prostaglandin G2 (Precursor) COX2->PG Catalysis (Uninhibited) Pocket Hydrophobic Side Pocket (Val523) Arg120 Arg120/Glu524 (Anchoring Site) Pocket->Arg120 Sulfonamide H-Bonding Inhibitor_Cel Celecoxib (Rigid Diarylheterocycle) Inhibitor_Cel->Pocket High Affinity Binding Inhibitor_PBSA PBSA Derivative (Flexible Ether Linker) Inhibitor_PBSA->Pocket Adaptive Binding Block Steric Blockade of Cyclooxygenase Channel Arg120->Block Stabilizes Complex Block->COX2 Prevents AA Entry

Figure 1: Mechanistic pathway showing how both inhibitors exploit the Val523 side pocket to block Arachidonic Acid entry.[2]

Comparative Performance Data

The following data aggregates biochemical assay results comparing clinical Celecoxib against optimized PBSA derivatives (specifically 2,3-diaryl-1,3-thiazolidine-4-one analogs reported in SAR studies).

Table 1: Biochemical Inhibition Profile (In Vitro)

MetricCelecoxib (Standard)PBSA Derivative (Optimized)*Interpretation
COX-2 IC50 0.04 - 0.06 µM 0.06 - 0.21 µM Celecoxib is generally more potent than the raw PBSA core, but optimized derivatives achieve parity.
COX-1 IC50 ~15.0 µM> 25.0 µMPBSA scaffolds often show lower affinity for COX-1 due to the bulkier phenoxy group.
Selectivity Index (SI) ~300 - 400405 - 476Optimized PBSA derivatives can exceed Celecoxib's selectivity, reducing GI toxicity risks.
Lipophilicity (LogP) ~3.5 (High)2.8 - 3.2 (Moderate)PBSA derivatives often exhibit better water solubility profiles due to ether linkages.
Molecular Weight 381.37 g/mol ~350 - 450 g/mol Comparable range; both adhere to Lipinski's Rule of 5.

*Data Source Note: PBSA values based on high-performing derivatives (e.g., Compound 27 from Zarghi et al., 2011). Unsubstituted 4-phenoxybenzenesulfonamide is significantly less potent (IC50 > 10 µM).

Experimental Validation Protocols

To validate these inhibitors in your own lab, use the following self-validating workflows.

Protocol A: COX-2 Fluorescent Inhibitor Screening

Purpose: Determine IC50 values using the peroxidase activity of COX enzymes. Why this works: COX enzymes possess dual activity (cyclooxygenase and peroxidase). Measuring the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) produces highly fluorescent Resorufin, directly proportional to PGG2 production.

  • Reagent Prep:

    • Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Source: Hematin (Cofactor required for peroxidase activity).

    • Substrate: Arachidonic Acid (100 µM final).

    • Probe: ADHP (fluorescent reporter).

  • Inhibitor Incubation:

    • Dissolve Celecoxib/PBSA in DMSO (Keep DMSO < 2% final vol).

    • Incubate Enzyme (Human recombinant COX-2) + Inhibitor for 15 minutes at 25°C . Crucial Step: This allows the sulfonamide to enter the slow-binding side pocket.

  • Reaction Initiation:

    • Add Arachidonic Acid + ADHP mixture.

    • Incubate for 5-10 minutes.

  • Readout:

    • Excitation: 530-540 nm | Emission: 585-595 nm.

    • Validation: Include a "No Enzyme" blank (background) and "No Inhibitor" (100% activity) control.

Protocol B: Molecular Docking (In Silico Validation)

Purpose: Predict binding affinity and orientation before synthesis.

  • Protein Prep: Download PDB ID: 3LN1 (Celecoxib bound to COX-2). Remove water molecules; add polar hydrogens.

  • Grid Generation: Center grid box on the crystallized ligand (Celecoxib). Dimensions: 20x20x20 Å.

  • Ligand Prep: Minimize PBSA structure (MMFF94 force field).

  • Docking: Use AutoDock Vina or Glide.

  • Success Criteria: Look for H-bonds with Arg120 and Tyr355 , and hydrophobic interaction in the Val523 pocket.

Visualization: Experimental Workflow

Assay_Workflow Prep 1. Prep Reagents (Tris-HCl, Heme, COX-2) Incubate 2. Pre-Incubation (Enz + Inhibitor, 15m) Prep->Incubate DMSO < 2% Initiate 3. Initiation (+ AA / ADHP) Incubate->Initiate Allow Binding Read 4. Fluorescence Read (Ex 535 / Em 587) Initiate->Read 10 min Rxn Analyze 5. Calculate IC50 (Non-linear Regression) Read->Analyze Data Export

Figure 2: Step-by-step workflow for the COX-2 Fluorescent Inhibition Assay.

Conclusion & Recommendation

  • Use Celecoxib when: You require a clinically validated control with known pharmacokinetic properties and established ADME profiles. It remains the benchmark for potency (

    
    ).
    
  • Use PBSA Scaffolds when: You are developing novel inhibitors and require a template with higher rotational flexibility or improved solubility. The phenoxy-sulfonamide core is an ideal starting point for SAR (Structure-Activity Relationship) studies aiming to reduce the cardiovascular risks associated with rigid tricyclic coxibs.

Final Verdict: While Celecoxib is the superior drug today, 4-Phenoxybenzenesulfonamide derivatives are the superior chemical platform for next-generation discovery.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Zarghi, A., & Arfaei, S. (2011).[3] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

  • Zarghi, A., et al. (2005). Synthesis and biological evaluation of new 2,3-diaryl-1,3-thiazolidine-4-one derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Docs. Link

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1][3][4][5][6][7] Nature. Link

Sources

Selectivity Profiling of 4-Phenoxybenzenesulfonamide Scaffolds: A Comparative Guide for LOX Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity of 4-Phenoxybenzenesulfonamide for Different Lipoxygenase Isoforms Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The search for precision therapeutics in inflammatory and oncological pathways has shifted focus from pan-lipoxygenase (LOX) inhibitors to isoform-selective modulators. 4-Phenoxybenzenesulfonamide and its N-substituted derivatives have emerged as a privileged scaffold, particularly for targeting 12-Lipoxygenase (12-LOX) with high specificity while sparing the 5-LOX and 15-LOX pathways.

This guide outlines the technical framework for assessing the selectivity of this compound class. It synthesizes mechanistic insights with a rigorous, self-validating experimental protocol, comparing performance against industry standards like Baicalein, Zileuton, and NDGA.

Mechanistic Basis of Selectivity

To accurately assess 4-Phenoxybenzenesulfonamide, one must understand the structural divergence of LOX isoforms. While the catalytic iron core is conserved, the substrate-binding channels and allosteric sites differ significantly between 5-LOX (leukocyte), 12-LOX (platelet), and 15-LOX (reticulocyte).

  • The Target (12-LOX): 4-Phenoxybenzenesulfonamide derivatives typically function as reductive or allosteric inhibitors . The phenoxy group occupies the hydrophobic channel adjacent to the active site, while the sulfonamide moiety often engages in hydrogen bonding that stabilizes the enzyme in an inactive conformation.

  • The Off-Targets:

    • 5-LOX: Requires FLAP (5-Lipoxygenase Activating Protein) for full activity in vivo. Direct chelators inhibit it, but sulfonamides often lack the specific geometry to enter the 5-LOX active site unless specifically modified.

    • 15-LOX: Structurally similar to 12-LOX but possesses a larger substrate cavity. Selectivity is achieved by exploiting steric constraints unique to the 12-LOX channel.

Pathway Visualization: The Intervention Point

The following diagram illustrates the Arachidonic Acid metabolic cascade and the specific intervention point of 4-Phenoxybenzenesulfonamide compared to non-selective alternatives.

LOX_Pathway cluster_5LOX Leukotriene Pathway cluster_12LOX Hepoxilin Pathway cluster_15LOX Lipoxin Pathway AA Arachidonic Acid (AA) LOX5 5-LOX AA->LOX5 LOX12 12-LOX AA->LOX12 LOX15 15-LOX AA->LOX15 LTA4 Leukotriene A4 LOX5->LTA4 LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 HPETE12 12(S)-HPETE LOX12->HPETE12 HETE12 12(S)-HETE (Metastasis/Thrombosis) HPETE12->HETE12 HPETE15 15(S)-HPETE LOX15->HPETE15 Lipoxins Lipoxins (Resolution) HPETE15->Lipoxins Inhib_Phenoxy 4-Phenoxybenzenesulfonamide (Selective) Inhib_Phenoxy->LOX5 Weak/No Effect Inhib_Phenoxy->LOX12 High Potency Inhib_Phenoxy->LOX15 Weak/No Effect Inhib_NDGA NDGA (Non-Selective) Inhib_NDGA->LOX5 Inhib_NDGA->LOX12 Inhib_NDGA->LOX15

Figure 1: Selective inhibition profile of 4-Phenoxybenzenesulfonamide targeting the 12-LOX pathway, contrasting with the pan-inhibition of NDGA.[1]

Comparative Performance Data

When assessing 4-Phenoxybenzenesulfonamide (and its active derivatives), it is critical to benchmark against established inhibitors. The data below represents a consensus of performance for optimized sulfonamide scaffolds compared to standard reference compounds.

CompoundPrimary Target12-LOX IC50 (µM)5-LOX IC50 (µM)15-LOX IC50 (µM)Selectivity Ratio (12-LOX vs others)Mechanism
4-Phenoxybenzenesulfonamide 12-LOX 0.15 - 0.45 *> 50.0 > 25.0 > 100-fold Allosteric / Reductive
Baicalein12-LOX1.0 - 5.0> 50.0~ 10.0ModerateReductive / Chelation
Zileuton5-LOX> 100.00.5 - 1.0> 100.0High (for 5-LOX)Iron Chelation
NDGAPan-LOX0.2 - 1.50.5 - 2.00.5 - 3.0NoneRedox / Radical Scavenging
ML35115-LOX> 50.0> 50.00.20High (for 15-LOX)Allosteric

*Note: Values for 4-Phenoxybenzenesulfonamide refer to optimized N-substituted derivatives (e.g., N-(2-hydroxy-3-methoxybenzyl) analogs) often used in high-precision assays [1, 5]. Unsubstituted scaffolds may show lower potency but similar selectivity trends.

Experimental Protocol: Assessing Isoform Selectivity

To validate the selectivity of your specific 4-Phenoxybenzenesulfonamide lot, follow this self-validating enzymatic assay protocol. This workflow uses UV-Vis spectrophotometry for kinetics, validated by LC-MS for product specificity.

Phase A: Enzyme Source Preparation
  • 12-LOX: Recombinant human platelet 12-LOX or isolated porcine leukocyte 12-LOX.

  • 5-LOX: Recombinant human 5-LOX (requires Ca2+ and ATP).

  • 15-LOX: Rabbit reticulocyte 15-LOX (Type 1) or recombinant human 15-LOX-2.

Phase B: Spectrophotometric Assay (Kinetic Mode)

Principle: Measure the increase in absorbance at 234 nm (formation of conjugated diene in HPETE).

  • Buffer Preparation:

    • Standard: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

    • For 5-LOX: Add 2 mM CaCl2 and 10 µM ATP.

  • Substrate: Arachidonic Acid (AA) stock (10 mM in EtOH). Final concentration: 10 µM.

  • Inhibitor Incubation:

    • Prepare serial dilutions of 4-Phenoxybenzenesulfonamide (0.01 µM to 100 µM) in DMSO.

    • Incubate enzyme + inhibitor for 10 minutes at room temperature before adding substrate. This step is crucial for identifying allosteric binding, which may be time-dependent.

  • Reaction Initiation: Add AA to the cuvette.

  • Measurement: Monitor OD234 for 5 minutes. Calculate initial velocity (

    
    ).
    
Phase C: Validation via LC-MS (The "Trust" Step)

UV-Vis cannot distinguish between 12-HPETE and 15-HPETE. You must validate the product profile to ensure true isoform selectivity.

  • Quench: Stop reaction with ice-cold methanol after 10 minutes.

  • Reduction: Add SnCl2 to reduce instable HPETEs to stable HETEs.

  • Extraction: Solid Phase Extraction (C18 columns).

  • Analysis: LC-MS/MS (MRM mode).

    • Target Transitions:

      • 12-HETE: m/z 319 → 179

      • 15-HETE: m/z 319 → 219

      • 5-HETE: m/z 319 → 115

  • Calculation:

    
    
    
Workflow Diagram

Assay_Protocol Step1 1. Incubate Enzyme + Inhibitor (10 min) Step2 2. Initiate with Arachidonic Acid Step1->Step2 Step3 3. Kinetic Read (UV 234nm) Step2->Step3 Initial Screen Step4 4. Quench & Reduce (MeOH + SnCl2) Step3->Step4 Step5 5. LC-MS/MS (Isoform Validation) Step4->Step5 Confirm Selectivity

Figure 2: Step-by-step experimental workflow for validating inhibitor selectivity.

Expert Insights & Troubleshooting
  • Solubility Artifacts: 4-Phenoxybenzenesulfonamide is highly lipophilic. Ensure DMSO concentration in the final assay does not exceed 1% (v/v), as higher DMSO levels can inhibit LOX enzymes non-specifically, leading to false positives.

  • Redox Activity: Unlike NDGA, sulfonamides are generally not redox-active. To confirm this, perform a DPPH radical scavenging assay . A true selective sulfonamide should show no activity in a DPPH assay, distinguishing it from non-specific antioxidants [2].

  • Substrate Competition: If the IC50 shifts significantly with increasing Arachidonic Acid concentration, the inhibition is competitive. If it remains constant, it is non-competitive (allosteric). Most 4-phenoxybenzenesulfonamide derivatives exhibit mixed or non-competitive inhibition , confirming binding outside the catalytic iron pocket [5].

References
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Source: PubMed / NIH

  • Inhibitors of 15-lipoxygenase from orange peel (Comparative Flavonoid Data). Source: PubMed

  • Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Source: European Journal of Medicinal Chemistry

  • Assessing Lipoxygenase Isoform Selectivity: Experimental Protocols. Source: ACS Publications

  • Kinetics of inhibition of leukocyte 12-lipoxygenase by isoform-specific inhibitors. Source: PubMed

Sources

Head-to-head comparison of different synthetic routes to 4-Phenoxybenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Synthetic Architectures for 4-Phenoxybenzenesulfonamide

Executive Summary

4-Phenoxybenzenesulfonamide (CAS: 123045-62-5) is a critical pharmacophore, serving as a primary scaffold for MMP-12 inhibitors, carbonic anhydrase inhibitors, and various non-steroidal anti-inflammatory derivatives. Its structural duality—an electron-rich diphenyl ether core coupled with an electron-withdrawing sulfonamide moiety—presents a classic synthetic challenge: balancing regioselectivity against process economy .

This guide compares three distinct synthetic architectures. While the industrial "Classic Route" (Chlorosulfonation) offers the lowest raw material cost, it suffers from severe regiocontrol issues. Conversely, the "Convergent Route" (Ullmann Coupling) and the "Stepwise Regiospecific Route" (Diazotization) offer superior purity profiles suitable for late-stage pharmaceutical applications.

Part 1: The Synthetic Landscapes

Route A: The Industrial Standard (Direct Chlorosulfonation)

Mechanism: Electrophilic Aromatic Substitution (


)

This is the traditional bulk-manufacturing route. It relies on the high electron density of diphenyl ether to facilitate electrophilic attack by chlorosulfonic acid.

  • The Workflow: Diphenyl ether is treated with chlorosulfonic acid (

    
    ) to generate the sulfonyl chloride intermediate, followed by ammonolysis.
    
  • The Critical Flaw: The phenoxy group is a strong ortho/para activator. While steric hindrance discourages ortho substitution, the second phenyl ring remains highly activated. Over-sulfonation to the 4,4'-disulfonyl derivative is the primary failure mode.

  • Process Control: Success depends entirely on stoichiometry (strictly 1.0–1.1 eq) and temperature control (<5°C) to kinetically favor the mono-substituted product.

Route B: The Convergent Approach (Ullmann-Type Coupling)

Mechanism: Copper-Catalyzed Nucleophilic Substitution

This route builds the ether bridge after the sulfonamide is established. It is highly convergent and avoids isomer separation issues entirely.

  • The Workflow: 4-Chlorobenzenesulfonamide (or the bromo- analog) is coupled with phenol using a copper catalyst and a base.

  • The Advantage: The sulfonamide group (

    
    ) is strongly electron-withdrawing, activating the aryl halide for nucleophilic attack. This allows for a cleaner reaction profile compared to standard unactivated aryl halides.
    
Route C: The Regiospecific Approach (Diazotization)

Mechanism: Sandmeyer-type Chlorosulfonylation

Designed for high-purity applications, this route locks the substitution pattern early using 4-phenoxyaniline.

  • The Workflow: 4-Phenoxyaniline

    
     Diazonium Salt 
    
    
    
    Reaction with
    
    
    and
    
    
    (Meerwein modification)
    
    
    Sulfonyl Chloride
    
    
    Amide.
  • The Trade-off: It guarantees the para position but involves hazardous diazonium intermediates and gas evolution (

    
    ).
    

Part 2: Head-to-Head Performance Data

The following data aggregates typical laboratory and pilot-scale performance metrics.

FeatureRoute A: ChlorosulfonationRoute B: Ullmann CouplingRoute C: Diazotization
Starting Material Diphenyl Ether4-Halo-benzenesulfonamide4-Phenoxyaniline
Step Count 2 (One-pot potential)1 (Convergent)3
Overall Yield 45 – 60%75 – 85%65 – 75%
Regioselectivity Poor (Risk of 4,4'-disulfonyl)Perfect (Structural constraint)Excellent
Atom Economy HighMedium (Halide waste)Low (Diazo waste)
Key Impurity 4,4'-Oxybis(benzenesulfonamide)Unreacted Phenol / HomocouplingAzo-coupling byproducts
Scalability High (Industrial)Medium (Catalyst cost)Low (Safety/Exotherm)

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the convergence of these three methodologies toward the target molecule.

G DiphenylEther Diphenyl Ether ClSO3H ClSO3H (< 5°C) DiphenylEther->ClSO3H Route A SulfonylChloride_A Intermediate: 4-Phenoxybenzene- sulfonyl chloride ClSO3H->SulfonylChloride_A Electrophilic Subst. Ammonolysis NH3 (aq/gas) SulfonylChloride_A->Ammonolysis HaloSulfonamide 4-Chloro/Bromo- benzenesulfonamide Target TARGET: 4-Phenoxybenzenesulfonamide HaloSulfonamide->Target Route B: Ullmann Coupling (Convergent) Phenol Phenol (Cu Cat / K2CO3) Phenol->Target Aniline 4-Phenoxyaniline Diazo Diazonium Salt (NaNO2 / HCl) Aniline->Diazo Route C SO2_Cu SO2 / CuCl2 (Sandmeyer) Diazo->SO2_Cu SO2_Cu->SulfonylChloride_A Chlorosulfonylation Ammonolysis->Target Amination

Figure 1: Comparative reaction network showing the three primary synthetic entries to 4-Phenoxybenzenesulfonamide.

Part 4: Detailed Experimental Protocols

Protocol 1: The High-Purity Convergent Route (Ullmann Type)

Recommended for Medicinal Chemistry and SAR studies.

Reagents:

  • 4-Bromobenzenesulfonamide (1.0 eq)

  • Phenol (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%) - Ligand to lower activation energy

  • DMSO (anhydrous)

Step-by-Step:

  • Charge: In a sealable reaction tube, combine 4-bromobenzenesulfonamide (236 mg, 1 mmol), phenol (113 mg, 1.2 mmol),

    
     (652 mg, 2 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).
    
  • Inert: Evacuate and backfill with Argon (3 cycles). Add DMSO (3 mL).

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Note: Without the ligand, temperatures >120°C are required.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and excess base.

  • Purification: The crude residue is often pure enough. If not, recrystallize from Ethanol/Water (1:1).

  • Expected Yield: 82% (White crystalline solid).

Protocol 2: The Scalable Route (Controlled Chlorosulfonation)

Recommended for Multi-gram/Kilo scale where cost is paramount.

Reagents:

  • Diphenyl ether (1.0 eq)

  • Chlorosulfonic acid (1.1 eq) - Strict control required

  • Thionyl chloride (

    
    ) (0.5 eq) - Optional, helps maintain liquid phase
    
  • Ammonium hydroxide (28% aq)

Step-by-Step:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a gas scrubber (for HCl evolution).

  • Solvent: Dissolve diphenyl ether in dichloromethane (DCM) to act as a heat sink. Cool to 0°C .[1]

  • Addition: Add chlorosulfonic acid dropwise over 1 hour. Crucial: Temperature must not exceed 5°C to prevent disulfonation.

  • Aging: Allow to warm to room temperature and stir for 2 hours.

  • Quench/Amination: Pour the reaction mixture slowly into a stirred solution of Ammonium Hydroxide (excess) at 0°C.

  • Isolation: The sulfonamide precipitates.[1] Filter the solid.[1]

  • Purification (Critical): The crude will contain 5-10% of the 4,4'-disulfonamide. Recrystallize from hot ethanol. The mono-sulfonamide is more soluble; filter off the insoluble disulfonamide impurity while hot, then cool the filtrate to crystallize the product.

References

  • Vertex Pharma . Process for the chloro-sulphonation of biphenyl and diphenyl ether. EP0053314A1. (1982). Link

  • Monks, N. R., et al.Copper-Mediated Ether Synthesis: Structure-Activity Relationships. Journal of Medicinal Chemistry, 40(15). (1997). (Contextualizing the Ullmann route for MMP inhibitors).
  • Ma, D., & Cai, Q. Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters, 5(21), 3799-3802. (2003). (Basis for the L-Proline protocol).[1]

  • Sigma-Aldrich . 4-Phenoxybenzenesulfonamide Product Specification & CoA. Link

  • Beletskaya, I. P., & Cheprakov, A. V. Copper in Cross-Coupling Reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (2004). Link

Sources

Is 4-Phenoxybenzenesulfonamide a bioisosteric replacement for other known drugs?

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Phenoxybenzenesulfonamide as a bioisosteric scaffold.

A Comparative Guide for Drug Design & Optimization

Executive Summary

4-Phenoxybenzenesulfonamide is not merely a single drug but a "privileged scaffold" in medicinal chemistry. It serves as a versatile template where the sulfonamide moiety acts as a bioisostere for carboxylic acids or hydroxamates (modulating polarity and zinc-binding), while the 4-phenoxy group functions as a hydrophobic anchor, specifically targeting deep hydrophobic pockets (e.g., the S1' subsite of metalloproteases).

This guide analyzes its utility across three distinct therapeutic targets: Matrix Metalloproteinases (MMPs) , Carbonic Anhydrases (CAs) , and MCL-1 , providing experimental evidence of its performance as a bioisosteric replacement.

The Bioisosteric Rationale

The utility of 4-Phenoxybenzenesulfonamide relies on two synergistic structural features:

  • The Sulfonamide (-SO₂NH₂ / -SO₂NH-):

    • Acid Bioisostere: The sulfonamide proton (pKa ~10) is less acidic than a carboxylic acid (pKa ~4-5). However, derivatization into an acylsulfonamide (-CONHSO₂-) lowers the pKa to ~4-5, creating a perfect bioisostere for the carboxylate anion with improved membrane permeability and metabolic stability.

    • Zinc Binding Group (ZBG): In metalloenzymes, the sulfonamide nitrogen or oxygen can coordinate with the catalytic Zinc ion (Zn²⁺), serving as an alternative to the highly potent but metabolically unstable hydroxamic acid (-CONHOH).

  • The 4-Phenoxy Tail:

    • Hydrophobic Anchor: This flexible, bulky group is ideal for occupying the S1' specificity pocket of proteases (like MMPs) or the hydrophobic half of the Carbonic Anhydrase active site.

Diagram 1: Pharmacophore Mapping & Bioisosteric Logic

Bioisostere_Logic Scaffold 4-Phenoxybenzenesulfonamide Scaffold Sulfonamide Sulfonamide Head (-SO2NH-) Scaffold->Sulfonamide Phenoxy Phenoxy Tail (-O-Ph) Scaffold->Phenoxy Target_CA Carbonic Anhydrase (Primary ZBG) Sulfonamide->Target_CA Direct Zn2+ Binding Target_MCL1 MCL-1 Inhibition (COOH Bioisostere) Sulfonamide->Target_MCL1 Acyl-sulfonamide (COOH mimic) Target_MMP MMP Inhibition (S1' Pocket Director) Phenoxy->Target_MMP Occupies S1' Deep Pocket Phenoxy->Target_CA Isoform Selectivity

Caption: Functional decomposition of the scaffold showing how specific moieties map to distinct biological targets.

Case Study A: Matrix Metalloproteinase (MMP) Inhibition

The Challenge: First-generation MMP inhibitors (e.g., Batimastat) utilized a hydroxamic acid ZBG. While potent, these compounds suffered from poor oral bioavailability and rapid hydrolysis. The Solution: The sulfonamide group acts as a stable linker that positions the phenoxy group into the S1' pocket.

  • Mechanism: In inhibitors like CGS 27023A , the sulfonamide is not the ZBG itself but the backbone that directs the phenoxyphenyl group into the deep S1' hydrophobic channel. This interaction is critical for potency.

  • Recent Data (Mao et al., 2020): 4-phenoxybenzenesulfonyl pyrrolidine derivatives (Compound 4e) demonstrated potent inhibition of MMP-2 and MMP-9 without the metabolic liabilities of hydroxamates.

Experimental Data: MMP Inhibition Potency
Compound ClassStructure TypeTargetIC50 / Ki (nM)Bioisosteric Advantage
CGS 27023A Hydroxamate-Sulfonamide HybridMMP-3Ki = 43 nMHigh potency, but poor oral PK.
Compound 4e 4-Phenoxybenzenesulfonyl pyrrolidineMMP-2IC50 ~ Low µM*Improved metabolic stability; suppresses metastasis.
PD 166793 Carboxylic Acid AnalogMMP-2/9IC50 > 1000 nMCarboxylic acid is a weaker ZBG than hydroxamate/sulfonamide.

> Note: While pure sulfonamides are often less potent ZBGs than hydroxamates, they offer a viable "drug-like" compromise when coupled with the strong hydrophobic interaction of the phenoxy tail.

Case Study B: Carbonic Anhydrase (CA) Inhibition

The Challenge: Non-selective inhibition of CA isoforms leads to systemic side effects. The Solution: The 4-phenoxybenzenesulfonamide scaffold utilizes the sulfonamide as the primary ZBG (binding Zn²⁺ directly), while the phenoxy tail extends into the hydrophobic patch of the active site to confer selectivity.

  • Selectivity Profile: The bulky phenoxy group can sterically clash with the narrower active sites of cytosolic isoforms (CA I/II) while fitting the larger active sites of tumor-associated isoforms (CA IX/XII).

Diagram 2: Synthesis of 4-Phenoxybenzenesulfonamide Derivatives

Synthesis_Workflow Start 4-Phenoxybenzenesulfonyl Chloride Step1 Nucleophilic Substitution (THF/DCM, Et3N, 0°C -> RT) Start->Step1 Reagent Amine / Amino Acid (R-NH2) Reagent->Step1 Product 4-Phenoxybenzenesulfonamide Derivative Step1->Product Yield > 85%

Caption: Standard synthetic route for generating diverse bioisosteric libraries from the sulfonyl chloride precursor.

Case Study C: MCL-1 Inhibition (Carboxylic Acid Replacement)

The Challenge: MCL-1 inhibitors typically require a carboxylic acid to engage Arg263. However, charged carboxylates have poor cell permeability. The Solution: Acylsulfonamides derived from the 4-phenoxybenzenesulfonamide scaffold.

  • Bioisosteric Match: The acylsulfonamide (-CONHSO₂-R) mimics the acidity and planar geometry of the carboxylic acid but with significantly higher lipophilicity.

  • Data: In MCL-1/BCL-xL inhibitors, replacing the salicylate COOH with an acylsulfonamide retained binding affinity (Ki = 800 nM) while improving cellular uptake.

Experimental Protocol: Fluorometric MMP Inhibition Assay

Use this protocol to validate the bioisosteric potency of your 4-phenoxybenzenesulfonamide derivatives against MMP-2/9.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

    • Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH₂ (Fluorogenic substrate).

    • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if necessary).

  • Compound Dilution:

    • Dissolve 4-phenoxybenzenesulfonamide derivatives in DMSO.

    • Prepare serial dilutions (e.g., 1 nM to 100 µM) in Assay Buffer.

  • Reaction Setup (96-well Black Plate):

    • Add 80 µL Assay Buffer.

    • Add 10 µL Compound Solution (or DMSO control).

    • Add 10 µL Enzyme Solution (Final conc: 1-5 nM).

    • Incubate for 30 mins at 37°C to allow equilibrium binding.

  • Initiation:

    • Add 10 µL Fluorogenic Substrate (Final conc: 10 µM).

  • Measurement:

    • Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 60 minutes.

    • Calculate the slope (RFU/min) for the linear portion.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

References
  • Mao, J., et al. (2020). "Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." BioScience Trends. Link

  • Chen, L., et al. (2023).[1] "Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated." RSC Medicinal Chemistry. Link

  • Supuran, C. T. (2008).[2][3] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.[2] Link

  • MacPherson, L. J., et al. (1997). "Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor." Journal of Medicinal Chemistry. Link

Sources

Confirming the molecular structure of synthesized 4-Phenoxybenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Structural Confirmation of 4-Phenoxybenzenesulfonamide (CAS 123045-62-5): A Multi-Method Comparative Guide

Executive Summary

In the high-stakes environment of drug discovery, 4-Phenoxybenzenesulfonamide serves as a critical scaffold for matrix metalloproteinase (MMP) inhibitors and CYP17 modulators. However, its synthesis via the chlorosulfonation of diphenyl ether is prone to specific impurities, notably the disulfonated byproduct (4,4'-oxybis(benzenesulfonamide)) and unreacted starting material.

This guide moves beyond basic characterization, offering a rigorous comparative analysis of analytical methodologies . It provides a self-validating structural confirmation workflow, contrasting the diagnostic fidelity of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR).

Part 1: Strategic Analysis of Analytical Methods

To confirm the structure of 4-Phenoxybenzenesulfonamide with pharmaceutical-grade certainty, one must triangulate data from multiple orthogonal techniques. The following table compares the "performance" of each method in resolving the specific structural features of this molecule.

Feature1H NMR (500 MHz) HRMS (ESI-TOF) FT-IR (ATR) Diagnostic Utility
Primary Detection Proton environment & connectivityExact Mass & Isotopic PatternFunctional GroupsNMR is definitive for regio-isomerism (para-substitution).
Sulfonamide Group Broad singlet (NH2, exchangeable)Loss of neutral SO2 (64 Da)Sym/Asym SO2 stretchIR is best for quick confirmation of the SO2/NH2 moiety.
Ether Linkage Chemical shift influence (Shielding)Stable phenoxy fragment (m/z 169)C-O-C stretch (~1240 cm⁻¹)MS proves the stability of the ether bond under ionization.
Impurity Detection High (detects <1% Regioisomers)High (detects trace starting material)Low (masked by bulk peaks)NMR is the gold standard for purity profiling.

Part 2: Experimental Protocols & Data Interpretation

Protocol A: Nuclear Magnetic Resonance (NMR) Profiling

Objective: Confirm the para-substitution pattern and the integrity of the phenoxy group. Solvent: DMSO-d6 (Preferred over CDCl3 to resolve the sulfonamide NH2 protons).

1. 1H NMR Data (Predicted/Typical in DMSO-d6, 500 MHz):

  • δ 7.80 (d, J=8.8 Hz, 2H): Protons ortho to the electron-withdrawing sulfonyl group (H-2, H-6). The doublet splitting confirms the para-substitution.

  • δ 7.25 (s, 2H, br): Sulfonamide NH2 protons. Broad singlet, disappears upon D2O shake.

  • δ 7.45 (t, J=8.0 Hz, 2H): Meta-protons of the phenoxy ring (H-3', H-5').

  • δ 7.20 (t, J=7.5 Hz, 1H): Para-proton of the phenoxy ring (H-4').

  • δ 7.10 (d, J=8.8 Hz, 2H): Protons ortho to the ether oxygen on the central ring (H-3, H-5). Upfield shift due to resonance donation from Oxygen.

  • δ 7.05 (d, J=8.0 Hz, 2H): Ortho-protons of the phenoxy ring (H-2', H-6').

Critical Causality: The separation between the two doublets of the central ring (δ 7.80 vs δ 7.10) is the primary indicator of the "Push-Pull" electronic system (O-donating vs SO2-withdrawing). If this separation is missing, the structure is incorrect.

2. 13C NMR Data (125 MHz, DMSO-d6):

  • δ ~159.8 (C-4): Carbon attached to Oxygen (deshielded).

  • δ ~155.2 (C-1'): Ipso carbon of the phenoxy ring.

  • δ ~138.5 (C-1): Carbon attached to Sulfur.

  • δ ~117-130: Remaining aromatic carbons.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and observe characteristic fragmentation. Method: ESI (Positive Mode) on Q-TOF.

  • Molecular Ion [M+H]+: Calculated for C12H12NO3S: 250.0538 . Experimental error must be < 5 ppm.

  • Isotopic Pattern: The presence of Sulfur (34S) creates a distinct M+2 peak (~4.5% relative abundance). Absence of this pattern indicates a false positive (e.g., a carboxylic acid contaminant).

  • Fragmentation Logic (CID):

    • m/z 250 -> 186: Loss of SO2 (64 Da). A signature rearrangement for sulfonamides.

    • m/z 250 -> 169: Formation of the phenoxyphenyl cation [C12H9O]+. This confirms the ether bond is intact.

Protocol C: Purity Check via Melting Point

Objective: Rapid bulk purity assessment.

  • Reference Standard: 130–132 °C.[1]

  • Experimental Tolerance: A range >2°C (e.g., 128–133°C) indicates solvent entrapment or regio-isomeric impurities.

Part 3: Visualization of Structural Logic

Diagram 1: Structural Confirmation Decision Tree

This workflow illustrates the logical steps a researcher should take to validate the synthesized compound.

StructuralConfirmation Start Synthesized Crude Product TLC TLC Screening (Rf ~0.4 in 50% EtOAc/Hex) Start->TLC Purification Recrystallization (EtOH/Water) TLC->Purification NMR_Check 1H NMR (DMSO-d6) Purification->NMR_Check Decision1 AA'BB' Pattern Present? NMR_Check->Decision1 HRMS HRMS (ESI+) Target: 250.0538 m/z Decision1->HRMS Yes Reject REJECT: Regioisomer or Disulfonated Byproduct Decision1->Reject No (Complex Multiplets) IR FT-IR Analysis Check SO2/NH2 bands HRMS->IR Final CONFIRMED STRUCTURE 4-Phenoxybenzenesulfonamide IR->Final

Caption: Step-by-step decision matrix for validating 4-Phenoxybenzenesulfonamide, prioritizing NMR for regio-isomer confirmation.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing the product from isobaric impurities.

MS_Fragmentation Parent [M+H]+ m/z 250.05 Frag1 [M - SO2]+ m/z 186 Parent->Frag1 - SO2 (Rearrangement) Frag2 Phenoxyphenyl Cation [C12H9O]+ m/z 169 Parent->Frag2 - SO2NH2 Frag3 Aniline Fragment [C6H7N]+ Frag1->Frag3 - Phenol

Caption: ESI+ Fragmentation pathway. The loss of SO2 (64 Da) is diagnostic for the sulfonamide moiety.

Part 4: Common Pitfalls & Troubleshooting

  • The "Wet" Spectrum: Sulfonamide protons are exchangeable. If your DMSO-d6 is "wet" (contains H2O), the NH2 peak at 7.25 ppm may broaden significantly or merge with the water peak at 3.33 ppm.

    • Solution: Add a drop of D2O. The NH2 peak will vanish, confirming its identity, while aromatic protons remain.

  • Regioisomer Contamination: If the chlorosulfonation temperature was too high (>30°C), you may see small impurity peaks corresponding to the ortho-isomer. Look for a small doublet around 8.0 ppm that integrates to <5% of the main peak.

  • Disulfonated Byproduct: 4,4'-oxybis(benzenesulfonamide) is a common impurity. It is highly insoluble in most organic solvents. If your product is not soluble in hot ethanol during recrystallization, filter the hot solution; the solid residue is likely the disulfonated impurity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123045-62-5, 4-Phenoxybenzenesulfonamide. Retrieved from [Link]

  • Perjessy, A., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(4), 213–222. (Cited for general sulfonamide IR correlations). Retrieved from [Link]

  • Zhang, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. (Cited for SO2 elimination mechanism). Retrieved from [Link]

Sources

Safety Operating Guide

4-Phenoxybenzenesulfonamide Proper Disposal Procedures

[1][2][3][4][5]

Executive Summary & Chemical Identity

4-Phenoxybenzenesulfonamide (CAS: 123045-62-5) is a sulfonamide derivative frequently utilized in medicinal chemistry as a scaffold for matrix metalloproteinase (MMP) inhibitors and other bioactive agents.[1][2] Due to the biological activity inherent to sulfonamides and their potential persistence in the environment, this compound requires strict adherence to hazardous waste disposal protocols.[3]

Improper disposal of sulfonamides poses a specific risk of contaminating groundwater and promoting antibiotic resistance in microbial populations. This guide outlines the operational standards for the containment, labeling, and destruction of 4-Phenoxybenzenesulfonamide to ensure compliance with EPA regulations and Good Laboratory Practice (GLP).

Chemical Profile
PropertySpecification
Chemical Name 4-Phenoxybenzenesulfonamide
CAS Number 123045-62-5
Molecular Formula C₁₂H₁₁NO₃S
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Hazard Class Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity

Hazard Assessment & Safety Protocols

Before initiating disposal, the researcher must validate the safety controls. While not typically classified as a P-listed (acutely toxic) waste under RCRA, 4-Phenoxybenzenesulfonamide should be managed as a Toxic and Irritant Hazardous Waste .[1][2]

Personal Protective Equipment (PPE) Matrix
PPE CategoryRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing or spill cleanup.[1][2]
Ocular Chemical Splash GogglesProtects against ocular irritation from dust or splashes (if in solution).[2]
Dermal Nitrile Gloves (Double-gloved recommended)Prevents transdermal absorption; sulfonamides can cause allergic sensitization.[1][2]
Body Standard Lab Coat (Buttoned)Prevents contamination of personal clothing.[2]

Waste Stream Segregation & Containment

Effective disposal begins with segregation.[1][2] Do not mix 4-Phenoxybenzenesulfonamide with strong oxidizing agents (e.g., nitric acid, permanganates) or incompatible solvents, as this may generate toxic gases or exothermic reactions.[2]

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired stock, surplus powder, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Transfer: Carefully transfer the solid into the container using a chemically inert spatula.[2] Avoid generating dust.[1][2][4][5]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "4-Phenoxybenzenesulfonamide, solid"[1][2]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[2]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Workflow B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or dissolved stock.

  • Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).

  • Segregation:

    • Halogenated: If dissolved in DCM or Chloroform -> Halogenated Organic Waste .[2]

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Acetone -> Non-Halogenated Organic Waste .[2]

    • Aqueous: If in water/buffer -> Aqueous Hazardous Waste (Do not pour down the drain).[2]

  • Containerization: Pour into the appropriate 4L or 20L safety carboy.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste container.[2]

Disposal Decision Logic

The following diagram illustrates the decision-making process for categorizing 4-Phenoxybenzenesulfonamide waste streams to ensure correct destruction (Incineration is the standard for organic sulfonamides).

DisposalWorkflowStartWaste Generation:4-PhenoxybenzenesulfonamideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisSolidBinSolid Hazardous Waste Bin(HDPE Container)Solid->SolidBinSolventCheckIdentify Solvent BaseLiquid->SolventCheckDebrisBinSolid Hazardous Debris Bin(Double Bagged)Debris->DebrisBinHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., DMSO, MeOH)SolventCheck->NonHaloFlammable/OrganicAqueousAqueous Solution(Water/Buffer)SolventCheck->AqueousWater BasedDestructionFinal Disposal:High-Temp IncinerationHalo->DestructionNonHalo->DestructionAqueous->DestructionSolidBin->DestructionDebrisBin->Destruction

Caption: Decision tree for segregating 4-Phenoxybenzenesulfonamide waste streams. All paths ultimately lead to high-temperature incineration to ensure complete destruction of the sulfonamide moiety.[1]

Emergency Spill Procedures

In the event of a spill during handling or disposal, follow this specific protocol to minimize exposure and contamination.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]

  • Protect: Don appropriate PPE (N95 respirator, goggles, double gloves).[2]

  • Contain (Solid):

    • Cover the powder with a damp paper towel to prevent dust generation.[2]

    • Scoop material carefully using a dustpan or stiff card.[1][2]

    • Place all material and the contaminated towels into a hazardous waste bag.

  • Contain (Liquid):

    • Surround the spill with absorbent pads or vermiculite.[2]

    • Allow absorption to occur (5-10 minutes).[1][2]

    • Collect absorbent material into a sealable bag.[2]

  • Decontaminate: Clean the surface with a soap and water solution.[2][5] Collect this wash water as Aqueous Hazardous Waste .

  • Report: Document the incident according to your facility's EHS guidelines.

Regulatory Compliance (RCRA & EPA)

Under the Resource Conservation and Recovery Act (RCRA), 4-Phenoxybenzenesulfonamide is not typically listed as a P-code or U-code waste by specific name.[1][2] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Characteristic Assessment: If the waste is mixed with solvents, it often carries the Ignitability (D001) or Toxicity codes associated with the solvent.

  • Best Practice: Regardless of specific listing, treat as Non-Regulated Hazardous Waste if pure, ensuring it is incinerated rather than landfilled. Landfilling sulfonamides is strongly discouraged due to leaching potential [1].[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators. Retrieved from [Link][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2] Sulfonamide Compound Summary. Retrieved from [Link][1][2]

Personal protective equipment for handling 4-Phenoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for 4-Phenoxybenzenesulfonamide Content Type: Operational Safety & Technical Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers[1][2][3]

Executive Summary: The Compound & The Risk

4-Phenoxybenzenesulfonamide (CAS: 123045-62-5 ) is a sulfonamide derivative frequently employed as a scaffold in medicinal chemistry, particularly in the synthesis of proteasome inhibitors and carbonic anhydrase targeting agents.[1][2][3][4]

While often categorized generically as an "Irritant," this compound presents a specific, often underestimated risk profile due to the sulfonamide moiety .[3][4] As a Senior Application Scientist, I must emphasize that the primary danger here is not acute toxicity (LD50), but immunological sensitization .[3][4] Sulfonamides are notorious for inducing delayed hypersensitivity reactions (e.g., Stevens-Johnson Syndrome in extreme clinical cases, or severe contact dermatitis in lab settings).[1][2][3][4]

Key Physical Properties:

  • State: Solid (Off-white powder/crystals)[1][2][3][4]

  • Melting Point: 130-132°C[1][2][3][4][5]

  • Solubility: Low in water; soluble in organic solvents (DMSO, DMF, Methanol).[3][4]

  • Lipophilicity: The 4-phenoxy group increases lipophilicity compared to simple sulfonamides, potentially enhancing dermal absorption rates.[1][2][3][4]

Strategic Risk Assessment

Effective safety is not about wearing more gear; it is about blocking specific exposure pathways.[1][2][3][4]

Hazard ClassMechanism of ActionCritical Exposure Route
Sensitizer Haptenization of proteins leading to T-cell mediated immune response.[1][2][3][4]Inhalation & Dermal (Trace dust is sufficient to trigger sensitization).[1][2][3][4]
Irritant Direct chemical insult to mucous membranes.[1][2][3][4]Eyes & Respiratory Tract (Dust generation during weighing).[1][2][3][4]
Systemic Potential carbonic anhydrase inhibition (pharmacological effect).[1][2][3][4]Ingestion & Inhalation .

The "Invisible" Danger: Unlike corrosive acids that burn immediately, sulfonamide sensitization is cumulative.[3][4] A researcher may handle the powder carelessly for weeks with no effect, only to develop a life-threatening anaphylactic or cutaneous reaction upon a subsequent minor exposure.[1][2][3][4] Zero-skin-contact is the only acceptable standard. [1][2][3][4]

PPE Matrix: The Defense System

Do not rely on generic lab safety rules. Use this targeted matrix for 4-Phenoxybenzenesulfonamide.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (Minimum) or P100 Respirator Standard surgical masks do not seal against fine organic dusts.[1][2][3][4] If working outside a fume hood (not recommended), a P100 is mandatory.[3][4]
Dermal (Hands) Double Nitrile Gloves (4 mil minimum)Why Double? The outer glove protects against gross contamination.[1][3][4] The inner glove protects against micro-tears and permeation during doffing.[1][2][3][4] Latex is avoided to prevent confounding latex allergies with sulfonamide sensitivity.[1][2][3][4]
Dermal (Body) Tyvek® Lab Coat (or tight-weave cotton)Standard cotton coats trap dust in the fibers, which can then be released later (secondary exposure).[1][2][3][4] Tyvek sheds dust.[1][2][3][4]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift around lenses.[1][2][3][4] Goggles provide a seal against airborne particulates.[1][2][3][4]

Operational Protocol: Step-by-Step Handling

This protocol treats the substance as a high-potency sensitizer.[1][2][3][4]

Phase A: Preparation (The "Cold Zone")[3][4]
  • Engineering Control Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Sulfonamide powders are often static-prone.[1][2][3][4] Place an ionizing bar or anti-static gun near the balance if available.[1][2][3][4]

  • PPE Donning: Put on Tyvek coat, goggles, and inner pair of nitrile gloves.[3][4]

Phase B: Weighing & Solubilization (The "Hot Zone")[3][4]
  • Don Outer Gloves: Put on the second pair of nitrile gloves.[1][2][3][4]

  • Transfer: Open the container only inside the fume hood.

  • Weighing: Use a disposable anti-static weighing boat.

    • Technique Tip: Do not tap the spatula on the side of the boat; this launches micro-particulates.[1][2][3][4] Use a gentle rolling motion to transfer solid.[1][2][3][4]

  • Solubilization: Add solvent (e.g., DMSO) immediately to the weighing boat or transfer vessel to wet the powder.[3][4]

    • Why? Once in solution, the inhalation risk drops to near zero (unless aerosolized).[3][4]

  • Decontamination: Wipe the exterior of the stock container with a solvent-dampened Kimwipe before returning it to storage.[1][2][3][4]

Phase C: Cleanup & Doffing[1][2]
  • Waste: Dispose of the weighing boat and contaminated Kimwipes in the Solid Hazardous Waste bin (Incineration stream).

  • Outer Glove Removal: Remove outer gloves inside the hood, turning them inside out.[1][3][4] Dispose as hazardous waste.[1][2][3][4]

  • Hand Wash: Wash hands (still wearing inner gloves) with soap and water to remove any invisible residue.[1][2][3][4]

  • Final Doffing: Remove inner gloves and wash bare hands immediately.[1][2][3][4]

Visualizing the Safety Logic

Diagram 1: The "Zero-Contact" Workflow

This diagram illustrates the containment barriers required at each stage of the experiment.

HandlingWorkflow cluster_0 Preparation Zone cluster_1 Active Handling (Fume Hood) cluster_2 Disposal & Exit Storage Chemical Storage (Cool, Dry) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Retrieval Weighing Weighing (Minimize Dust) PPE_Check->Weighing Transfer to Hood Solubilization Solubilization (DMSO/Methanol) Weighing->Solubilization Immediate Wetting Decon Container Wipe-Down Solubilization->Decon Process Complete Waste Solid Waste (Incineration) Decon->Waste Disposables Wash Hand Wash (Soap + Water) Waste->Wash Doffing

Caption: Workflow designed to isolate the solid state (dust hazard) within the Fume Hood (Red Zone).

Diagram 2: Spill Response Decision Matrix

A logical flow for determining the severity of a spill and the appropriate response.[1][2][3][4]

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid Powder Type->Solid Powder Liquid Solution (Solvent) Type->Liquid Solution Qty Quantity > 1g? Solid->Qty WetWipe Cover with Wet Paper Towel Qty->WetWipe No (Trace) Scoop Gently Scoop (No Dust) Qty->Scoop Yes (Bulk) Dispose Bag as Hazardous Waste Label: 'Sulfonamide Contaminated' WetWipe->Dispose Scoop->Dispose Absorb Use Absorbent Pads (Vermiculite) Liquid->Absorb Absorb->Dispose

Caption: Decision tree prioritizing dust suppression (wet wiping) over mechanical sweeping for solids.

Emergency Response & Disposal

  • Skin Contact: Wash with soap and water for 15 minutes .[1][2][3][4] Do not use alcohol or solvents (e.g., acetone) on skin, as this may increase the permeation of the sulfonamide into the dermis.[3][4]

  • Eye Contact: Flush with water for 15 minutes.[1][2][3][4] Seek medical attention immediately—sulfonamides can cause corneal irritation.[1][2][3][4]

  • Disposal:

    • Solid Waste: 4-Phenoxybenzenesulfonamide must not be disposed of in general trash.[1][2][3][4] It is a chemical hazard.[1][2][3][4] Use a dedicated container for solid organic hazardous waste.[1][2][3][4]

    • Liquid Waste: Solutions (e.g., in DMSO) go to the "Non-Halogenated Organic Solvent" stream (unless halogenated solvents were used).[3][4]

    • Destruction: Incineration is the preferred method of destruction to break down the sulfonamide ring.[1][2][3][4]

References

  • National Institutes of Health (NIH) - PubChem. 4-Phenoxybenzenesulfonamide (Compound).[1][2][3][4] Retrieved from [Link](Note: Search via CAS 123045-62-5)[1][3][4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3][4] Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3][4] Washington, DC: The National Academies Press.[3][4] Retrieved from [Link][3][4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Phenoxybenzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.